Fumarate
Description
Structure
3D Structure
Propriétés
Numéro CAS |
142-42-7 |
|---|---|
Formule moléculaire |
C4H2O4-2 |
Poids moléculaire |
114.06 g/mol |
Nom IUPAC |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
Clé InChI |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-] |
Autres numéros CAS |
142-42-7 |
Description physique |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
Solubilité |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
Origine du produit |
United States |
Foundational & Exploratory
Fumarate as an Oncometabolite: A Technical Guide for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The paradigm of cancer metabolism has shifted from viewing metabolic alterations as mere consequences of malignant transformation to recognizing them as fundamental drivers of tumorigenesis. Central to this concept is the emergence of "oncometabolites," endogenous metabolites that accumulate due to genetic mutations in metabolic enzymes and directly contribute to oncogenesis. Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, is a prime example of such an oncometabolite. This technical guide provides an in-depth overview of the role of this compound in cancer, focusing on the molecular mechanisms, data from key studies, and detailed experimental protocols relevant to the field.
The Biochemical Basis of this compound Accumulation
This compound's role as an oncometabolite is primarily linked to the genetic inactivation of the enzyme This compound hydratase (FH) . FH is a tumor suppressor that catalyzes the reversible hydration of this compound to L-malate in the mitochondrial TCA cycle and participates in other cytosolic pathways.[1][2] Germline mutations in the FH gene cause Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) , an autosomal dominant syndrome predisposing individuals to benign smooth muscle tumors of the skin and uterus, and a particularly aggressive form of type 2 papillary renal cell cancer.[2][3] In these tumors, a "second hit" somatic mutation or loss of the remaining wild-type FH allele leads to a profound deficiency in FH enzyme activity.[4]
This enzymatic block causes massive intracellular accumulation of this compound to millimolar concentrations, which then spills over from the mitochondria into the cytosol, initiating a cascade of oncogenic events.[3][5]
Core Oncogenic Mechanisms of this compound
Accumulated this compound drives cancer through two primary, interconnected mechanisms: competitive enzyme inhibition and covalent protein modification.
Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
This compound is structurally similar to α-ketoglutarate (α-KG), a crucial co-substrate for a large family of dioxygenase enzymes. High concentrations of this compound act as a competitive inhibitor of these enzymes, leading to widespread cellular reprogramming.[1][6]
Hypoxia-Inducible Factor (HIF) Stabilization: The most well-characterized consequence of this inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] In normoxic conditions, HIF-1α is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs, also known as EGLN proteins), which requires α-KG as a co-substrate.[7][8] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation.[7] By competitively inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen—a phenomenon known as "pseudo-hypoxia."[4][9] Activated HIF-1α then drives the transcription of genes involved in angiogenesis, metabolic reprogramming (the Warburg effect), and cell proliferation, all of which support tumor growth.[5]
Epigenetic Alterations: this compound also inhibits other α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., JmjC domain-containing histone demethylases and TET enzymes).[1] This inhibition leads to hypermethylation of histone and DNA, causing epigenetic silencing of tumor suppressor genes and further contributing to malignant transformation.
Covalent Modification of Proteins: Succination
This compound is a weak electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition. This post-translational modification is termed S-(2-succinyl)cysteine , or more commonly, succination .[10]
NRF2 Pathway Activation: A critical target of succination is the Kelch-like ECH-associated protein 1 (KEAP1).[11] KEAP1 is a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and degradation. This compound-induced succination of specific cysteine residues on KEAP1 disrupts this interaction, leading to the stabilization and nuclear accumulation of NRF2.[11][12] This results in the constitutive activation of the NRF2 antioxidant program, which, while protective in normal cells, can be co-opted by cancer cells to mitigate high levels of oxidative stress and promote survival and proliferation.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's role as an oncometabolite.
| Parameter | FH-Deficient/HLRCC | Wild-Type/Control | Reference(s) |
| Intracellular this compound | Highly elevated (mM range) | Low / Undetectable | [3] |
| FH Enzyme Activity | <10% of control; often undetectable | Normal activity | [12] |
| HIF-1α Protein Level | Significantly increased / Stabilized | Low / Rapidly degraded | [4][5][9] |
| NRF2 Protein Level | Stabilized / Nuclear accumulation | Low / Cytosolic | [11][12] |
| Oxygen Consumption Rate (OCR) | Decreased | Normal | [3][5] |
| Extracellular Acidification Rate (ECAR) | Increased | Normal | [3][5] |
| Table 1: Cellular and Biochemical Changes in FH-Deficient Cells. This table highlights the core metabolic and signaling alterations resulting from FH loss. |
| Cancer Type | Lifetime Risk for FH Mutation Carriers | Mean Age at Diagnosis | Reference(s) |
| Renal Cell Carcinoma (RCC) | 10% - 21% | ~41 years | |
| Uterine Leiomyomas (Fibroids) | Nearly 100% of females | Often in their 20s | [3] |
| Cutaneous Leiomyomas | >70% of individuals | Often in their 20s | [3] |
| Table 2: Cancer Risk in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This table summarizes the clinical penetrance of the major manifestations of this syndrome. |
| Enzyme | This compound's Effect | Mechanism | K | Reference(s) |
| HIF Prolyl Hydroxylases (PHDs/EGLNs) | Inhibition | Competitive with α-Ketoglutarate | Not consistently reported | [4][7] |
| Histone/DNA Demethylases | Inhibition | Competitive with α-Ketoglutarate | Not consistently reported | |
| Table 3: Enzymatic Inhibition by this compound. This table details this compound's role as a competitive inhibitor. Note: While competitive inhibition is well-established, specific K |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: this compound accumulation due to FH loss disrupts the TCA cycle and drives oncogenesis.
References
- 1. Targeted Proteomic Quantitation of NRF2 Signaling and Predictive Biomarkers in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Reprogramming for Producing Energy and Reducing Power in this compound Hydratase Null Cells from Hereditary Leiomyomatosis Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGLN1 - Wikipedia [en.wikipedia.org]
- 8. This compound Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UOK 262: this compound Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Fumarate Levels in Different Cell Types: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged from its canonical role in mitochondrial energy production to become recognized as a critical signaling molecule and oncometabolite. The intracellular concentration of this compound is tightly regulated, and its accumulation, primarily due to mutations in the gene encoding this compound hydratase (FH), has profound consequences on cellular function. This guide provides a comprehensive overview of endogenous this compound levels across various cell types, details the experimental protocols for its quantification, and illustrates the key signaling pathways it modulates.
Data Presentation: Endogenous this compound Concentrations
The absolute intracellular concentration of this compound in normal, healthy cells is maintained at low levels. However, in the context of FH deficiency, these levels can increase dramatically. The following table summarizes available quantitative data on endogenous this compound levels. It is important to note that obtaining precise, absolute concentrations of this compound in diverse primary human cell types is challenging, and much of the available data comes from cell lines or pathological models.
| Cell Type | Condition | This compound Concentration | Method | Reference |
| Human Kidney 2 (HK-2) Cells | High Glucose (25 mM) | 33.8 ± 13.3 pmol/106 cells | CE-TOF/MS & CE-QqQMS | [1] |
| This compound Hydratase (FH)-deficient Renal Carcinoma Cells | - | ~9-20 mM (average cellular) | Raman Microspectroscopy | [2] |
| This compound Hydratase (FH)-deficient Renal Carcinoma Cells (Mitochondria) | - | 37 ± 19 mM | Raman Microspectroscopy | [2] |
| This compound Hydratase (FH)-deficient Renal Carcinoma Cells (Cytoplasm) | - | 24 ± 13 mM | Raman Microspectroscopy | [2] |
| This compound Hydratase (FH)-deficient Renal Carcinoma Cells (Nucleus) | - | 9 ± 6 mM | Raman Microspectroscopy | [2] |
| This compound Hydratase (Fh1)-Wild-Type Mouse Kidney Cells | - | Below Limit of Detection | Raman Microspectroscopy | [2] |
| This compound Hydratase (FH)-diminished HEK293 Cells | - | ~13-fold increase vs. parental | GC-MS | [3] |
This compound Signaling Pathways
Elevated intracellular this compound has significant downstream effects, primarily through its ability to act as a competitive inhibitor of α-ketoglutarate (αKG)-dependent dioxygenases and through a non-enzymatic reaction with cysteine residues on proteins, a process known as succination.
This compound-Mediated Nrf2 Activation via Keap1 Succination
Under normal conditions, the transcription factor Nrf2, a master regulator of the antioxidant response, is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. This compound, due to its electrophilic nature, can covalently modify specific cysteine residues on Keap1. This "succination" of Keap1 leads to a conformational change that abrogates its ability to bind Nrf2, resulting in Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.[4][5][6][7]
This compound's Role in the DNA Damage Response
This compound also plays a crucial role in the DNA damage response (DDR). In the nucleus, locally generated this compound can inhibit the activity of the αKG-dependent dioxygenase KDM2B, a histone H3 lysine (B10760008) 36 demethylase.[8][9] Inhibition of KDM2B leads to an increase in H3K36 dimethylation (H3K36me2) at the sites of DNA double-strand breaks (DSBs). This histone mark facilitates the recruitment of components of the non-homologous end joining (NHEJ) repair pathway, such as the Ku70/Ku80 heterodimer, thereby promoting DNA repair.[8][9]
Experimental Protocols
Accurate quantification of intracellular this compound requires careful sample preparation to quench metabolism rapidly and efficient extraction, followed by sensitive analytical detection. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.
Experimental Workflow for this compound Quantification
The general workflow involves cell culture, rapid quenching of metabolic activity, extraction of metabolites, and subsequent analysis by mass spectrometry.
Key Experiment 1: LC-MS/MS Quantification of this compound
This method offers high sensitivity and specificity for the direct analysis of organic acids without derivatization.
-
Metabolite Extraction from Adherent Cells:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular contaminants.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the culture dish to quench metabolism and lyse the cells.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a column designed for polar analytes (e.g., HILIC) is typically used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to ensure this compound is in its protonated form.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient from low to high organic phase is used to elute analytes.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
-
MRM Transition for this compound: The precursor ion for this compound ([M-H]⁻) has an m/z of 115. The most common product ion for quantification results from the loss of a carboxyl group, with an m/z of 71. Therefore, the MRM transition is 115 -> 71.
-
Key Experiment 2: GC-MS Quantification of this compound
This method requires derivatization to make the non-volatile this compound amenable to gas chromatography.
-
Metabolite Extraction:
-
Follow a similar quenching and extraction procedure as for LC-MS/MS, often using a methanol/water/chloroform solvent system to separate polar and non-polar metabolites. The polar (aqueous) phase containing this compound is collected.
-
The extract is then completely dried under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
A two-step derivatization process is common for organic acids.
-
Step 1 (Methoximation): The dried extract is treated with methoxyamine hydrochloride in pyridine. This step protects keto and aldehyde groups from forming multiple derivatives during silylation.
-
Step 2 (Silylation): A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), is added to replace acidic protons (from carboxyl and hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, making the molecule volatile.
-
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is used for separation.
-
Injection: The derivatized sample is injected into the GC inlet.
-
Separation: The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry Detection: Electron ionization (EI) is used to fragment the molecules. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for identification. For quantification, selected ion monitoring (SIM) of characteristic ions of the this compound-TMS derivative is used.
-
Conclusion
The intracellular concentration of this compound is a critical metabolic parameter with far-reaching implications for cellular signaling, epigenetic regulation, and genome stability. While basal levels in healthy cells are kept low, pathological conditions such as FH-deficiency lead to a dramatic accumulation of this oncometabolite, driving tumorigenesis and altering cellular responses. The accurate quantification of this compound through robust methodologies like LC-MS/MS and GC-MS is essential for understanding its diverse roles in health and disease and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other disorders.
References
- 1. Metabolomic Changes of Human Proximal Tubular Cell Line in High Glucose Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of T Cell Metabolism and Function through Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal cyst formation in Fh1-deficient mice is independent of the Hif/Phd pathway: roles for this compound in KEAP1 succination and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Function of Fumarate Hydratase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, function, and significance of fumarate hydratase (FH). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental aspects of cellular metabolism and its implications in disease.
Discovery and Historical Context
The enzymatic activity of what is now known as this compound hydratase (EC 4.2.1.2), or fumarase, was first described in 1930 by Mann and Woolf, who characterized the reversible hydration of this compound to L-malate.[1] This discovery predates the full elucidation of the metabolic cycle in which it plays a pivotal role. The broader significance of this reaction became clear with the discovery of the urea (B33335) cycle in 1932 by Hans Krebs and Kurt Henseleit, and later, the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) by Hans Krebs in 1937.[2] this compound hydratase was subsequently identified as a key enzyme linking these two fundamental metabolic pathways.
Early research focused on isolating and characterizing the enzyme from various sources. A significant advancement in its purification was the development of affinity chromatography techniques, which allowed for the preparation of highly pure enzyme in large quantities, facilitating detailed structural and kinetic studies.[3]
Core Function and Enzymatic Mechanism
This compound hydratase catalyzes the reversible stereospecific hydration of this compound to L-malate.[4] This reaction is crucial for cellular energy production as a part of the TCA cycle.[5][6] The enzyme is highly specific, only acting on the L-isomer of malate (B86768) and the trans-isomer of the C4-dicarboxylic acid (this compound).
The enzyme exists in two isoforms in eukaryotes: a mitochondrial form and a cytosolic form, both encoded by the same gene.[4][7]
-
Mitochondrial this compound Hydratase: This isoform is a key component of the TCA cycle, where it facilitates the conversion of this compound to malate, a critical step in the generation of NADH for oxidative phosphorylation.[7][8]
-
Cytosolic this compound Hydratase: The cytosolic isoform is involved in the metabolism of this compound generated as a byproduct of the urea cycle and amino acid catabolism.[4][7]
The catalytic mechanism involves a carbanion intermediate.[4] The active site contains two residues that act as an acid and a base to catalyze the addition and removal of a water molecule.
Quantitative Data on this compound Hydratase Activity
The enzymatic activity of this compound hydratase has been characterized under various conditions. The following tables summarize key quantitative data from different studies.
| Substrate | K_m_ Value | Organism/Source | Conditions | Reference |
| This compound | 41 µM | Human (recombinant) | pH 8.0, Room Temperature | [9] |
| This compound | 0.48 mM | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |
| This compound | 0.27 mM | Cyanidioschyzon merolae | pH 7.5, 52°C | |
| This compound | 1.3 mM | Bovine | Not specified | [10] |
| This compound | 0.6 mM | Arabidopsis thaliana (leaf extracts) | Not specified | [11] |
| L-Malate | 1.49 mM | Cyanidioschyzon merolae | pH 8.5, 52°C |
| Parameter | Value | Organism/Source | Conditions | Reference |
| V_max_ | 827 µM/min/mg | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |
| V_max | 1.1 µM/min | SW620 cells | Not specified | [12] |
| k_cat_ | 1900 mM/s | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |
| Optimal pH | 8.5 | Thermus thermophilus | 55°C | [13] |
| Optimal pH | 7.5 (for this compound hydration) | Cyanidioschyzon merolae | 52°C | |
| Optimal pH | 8.5 (for L-malate dehydration) | Cyanidioschyzon merolae | 52°C | |
| Optimal Temperature | 55°C | Thermus thermophilus | pH 8.5 | |
| Optimal Temperature | 52°C | Cyanidioschyzon merolae | pH 7.5 (this compound), pH 8.5 (malate) | |
| Optimal Temperature | 88°C | Not specified | pH 7.8 | [14] |
Experimental Protocols
Purification of this compound Hydratase by Affinity Chromatography
This protocol is based on the method developed for the purification of pig liver fumarase.[3]
-
Preparation of Affinity Column:
-
Couple pyromellitic acid to Sepharose-4B using diaminopropanol as a spacer arm.
-
-
Sample Preparation:
-
Homogenize pig liver tissue and perform an ammonium (B1175870) sulphate precipitation (55% saturation).
-
Dialyze the precipitate against Tris-acetate buffer, pH 7.3.
-
-
Affinity Chromatography:
-
Apply the dialyzed sample to the prepared affinity column.
-
Wash the column with the Tris-acetate buffer to remove unbound proteins.
-
Elute the bound this compound hydratase by adding L-malate to the buffer, which acts as a competitive inhibitor.
-
-
Removal of L-malate and Crystallization:
-
Remove the L-malate from the eluate by dialysis.
-
The highly purified enzyme can then be crystallized.
-
This compound Hydratase Activity Assay (Spectrophotometric)
This is a widely used method to determine the enzymatic activity of this compound hydratase by monitoring the change in absorbance at 250 nm due to the formation or disappearance of the double bond in this compound.[13]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.3).
-
Add a known concentration of the enzyme sample to the buffer.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate (e.g., 50 mM L-malate for the dehydration reaction).
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 250 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
Coupled Enzyme Assay for this compound Hydratase Activity
This method couples the production of malate from this compound to the reduction of NAD⁺ by malate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.[15]
-
Reaction Mixture:
-
Prepare a reaction buffer containing:
-
This compound (substrate)
-
Malate dehydrogenase (coupling enzyme)
-
NAD⁺
-
-
Add the this compound hydratase sample to the reaction mixture.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH production is proportional to the this compound hydratase activity.
-
Signaling Pathways and Logical Relationships
This compound hydratase is a central enzyme that connects major metabolic pathways. The following diagrams illustrate its role in the Krebs cycle and its link to the Urea cycle.
Caption: The Krebs Cycle with this compound Hydratase highlighted.
Caption: Link between the Urea Cycle and the TCA Cycle via this compound Hydratase.
References
- 1. Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. A new purification procedure for fumarase based of affinity chromatography. Isolation and characterization of pig-liver fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarase - Wikipedia [en.wikipedia.org]
- 5. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Hydratase (Fumarase) [pages.pomona.edu]
- 8. This compound Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of activators of human this compound hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of the KM-value of the fumarase (E.C. 4.2.1.2) with bencyclan-hydrogenthis compound as the substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to Genetic Disorders of Fumarate Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of genetic disorders associated with the accumulation of fumarate, primarily focusing on this compound Hydratase (FH) deficiency. It covers the core genetic and biochemical principles, pathophysiological mechanisms, and the diagnostic methodologies relevant to research and therapeutic development.
Introduction to this compound Hydratase Deficiency
This compound Hydratase (FH) deficiency is a rare and severe metabolic disorder caused by mutations in the FH gene, which encodes the enzyme this compound hydratase.[1] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of this compound to L-malate.[1] The genetic inheritance of FH deficiency is autosomal recessive, leading to a severe systemic lack of the enzyme. A distinct but related condition, Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), is an autosomal dominant cancer predisposition syndrome caused by a heterozygous germline mutation in the FH gene.[1]
The clinical presentation of autosomal recessive FH deficiency is typically severe, manifesting as neonatal or early infantile encephalopathy with profound neurological impairment, including poor feeding, seizures, and severe developmental delay.[2] In contrast, HLRCC predisposes affected individuals to the development of cutaneous and uterine leiomyomas and an aggressive form of renal cell carcinoma.[1]
The unifying biochemical hallmark of these disorders is the accumulation of this compound in tissues and biological fluids. This accumulation disrupts cellular metabolism and initiates oncogenic signaling pathways, classifying this compound as an "oncometabolite".
Genetics and Pathophysiology
The FH Gene and Associated Mutations
The FH gene, located on chromosome 1q43, encodes both the mitochondrial and cytosolic isoforms of this compound hydratase. In the autosomal recessive form of FH deficiency, individuals carry biallelic pathogenic variants in the FH gene.[2] Heterozygous carriers of an FH mutation are at risk for developing HLRCC.[2]
A wide spectrum of mutations in the FH gene has been identified, including missense, nonsense, frameshift, and splice-site mutations, as well as large deletions. These mutations lead to a significant reduction or complete loss of FH enzyme activity.
Biochemical Consequences of this compound Accumulation
The primary consequence of FH deficiency is the disruption of the TCA cycle, leading to impaired mitochondrial respiration. The accumulation of this compound has several downstream effects, including:
-
Competitive inhibition of α-ketoglutarate-dependent dioxygenases: this compound structurally mimics α-ketoglutarate and can competitively inhibit a range of enzymes that utilize it as a co-substrate. This has profound effects on cellular signaling and epigenetics.
-
Protein Succination: this compound can react non-enzymatically with cysteine residues on proteins in a process called succination. This post-translational modification can alter protein function and contribute to cellular dysfunction.
Key Signaling Pathways Affected
One of the most critical consequences of this compound accumulation is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a state referred to as "pseudohypoxia". This compound competitively inhibits HIF prolyl hydroxylases (PHDs), which are α-ketoglutarate-dependent dioxygenases responsible for marking HIF-1α for proteasomal degradation in the presence of oxygen. The resulting stabilization of HIF-1α leads to the upregulation of genes involved in angiogenesis, glycolysis, and cell survival, promoting a pro-tumorigenic environment.
This compound accumulation leads to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. This compound succinates cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes, which can confer a survival advantage to cancer cells.
Quantitative Analysis
The accumulation of this compound and the corresponding decrease in FH enzyme activity are key diagnostic markers. The following tables summarize the typical quantitative findings in individuals with FH deficiency and HLRCC.
Table 1: this compound Levels in Biological Fluids
| Analyte | Sample Type | Normal Range | Pathological Range (FH Deficiency) |
| Fumaric Acid | Urine | < 10 µmol/mmol creatinine (B1669602) | 150 - 10,000 µmol/mmol creatinine (15 to 1000-fold increase)[3] |
| This compound | CSF | Typically low/undetectable | Significantly elevated (specific range not well-established) |
| This compound | Plasma | Typically low/undetectable | Elevated (specific range not well-established) |
Table 2: this compound Hydratase (FH) Enzyme Activity
| Condition | Cell Type | Residual FH Activity (% of Control) |
| Severe FH Deficiency | Fibroblasts, Leukocytes | < 10% |
| Milder FH Deficiency | Fibroblasts, Leukocytes | 11% - 35% |
| HLRCC (Heterozygous) | Fibroblasts, Lymphoblasts | Typically ≤ 50% |
Diagnostic Workflow and Experimental Protocols
The diagnosis of FH deficiency and HLRCC involves a multi-faceted approach, integrating clinical findings, biochemical analysis, and genetic testing.
This compound Hydratase (FH) Enzyme Activity Assay
This spectrophotometric assay measures the conversion of L-malate to this compound, which results in an increase in absorbance at 240 nm.
Principle: L-Malate ---(Fumarase)---> this compound + H₂O
Materials:
-
100mM Potassium Phosphate (B84403) Buffer, pH 7.6
-
50mM L-Malic Acid solution (in phosphate buffer, pH 7.6)
-
0.1% Bovine Serum Albumin (BSA) solution
-
Cultured fibroblasts or isolated leukocytes
-
Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Harvest cultured fibroblasts or isolate leukocytes from whole blood.
-
Homogenize or sonicate the cells in cold 50 mM potassium phosphate buffer (pH 7.5).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay and determine the total protein concentration (e.g., using a Bradford assay).
-
-
Enzyme Solution Preparation:
-
Immediately before use, dilute the cell supernatant in cold 0.1% BSA to a suitable concentration.
-
-
Assay Procedure:
-
Set up the reaction in a quartz cuvette with a 1 cm light path.
-
Add 2.9 mL of 50mM L-Malic Acid solution to the cuvette.
-
Add 0.1 mL of the prepared enzyme solution.
-
Mix by inversion and immediately place the cuvette in the spectrophotometer.
-
Record the increase in absorbance at 240 nm for 5-10 minutes at 25°C.
-
-
Calculation:
-
Determine the maximum linear rate of absorbance change per minute (ΔA₂₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of this compound (2.44 µM⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to this compound per minute at pH 7.6 and 25°C.
-
Normalize the activity to the total protein concentration of the sample (Units/mg protein).
-
FH Gene Sequencing
Molecular genetic testing is the gold standard for confirming a diagnosis of FH deficiency or HLRCC.
Principle: Next-Generation Sequencing (NGS) allows for the simultaneous sequencing of the entire coding region and exon-intron boundaries of the FH gene to identify pathogenic variants. Sanger sequencing is used to confirm variants identified by NGS and for targeted analysis in family members.
Methodology Overview (NGS):
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or cultured fibroblasts.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
Use a targeted capture method (e.g., hybrid capture probes) to enrich for the FH gene and other relevant genes.
-
-
Sequencing:
-
Perform massively parallel sequencing on an NGS platform (e.g., Illumina).
-
-
Data Analysis (Bioinformatics):
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants, insertions, deletions) within the FH gene.
-
Annotate and filter variants based on population frequency, predicted effect on the protein, and clinical significance.
-
Analyze for copy number variations to detect large deletions or duplications.
-
-
Confirmation:
-
Confirm pathogenic or likely pathogenic variants using Sanger sequencing.
-
Immunohistochemistry (IHC) for FH and S-(2-succino)cysteine (2SC)
IHC is a crucial tool for diagnosing HLRCC-associated tumors, which are characterized by the loss of FH protein expression and the accumulation of 2SC, a marker of protein succination.
Principle: Antibodies are used to detect the presence or absence of the FH protein and the presence of 2SC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol for FFPE Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Transfer through graded alcohols (100%, 95%, 70%) to rehydrate the tissue (2 changes each, 5-10 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in 0.3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.
-
Wash slides with a wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (anti-FH or anti-2SC) at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Interpretation:
-
FH-deficient tumors: Will show a loss of FH staining (negative) in tumor cells compared to the positive staining in surrounding normal tissue.
-
2SC: Will show strong nuclear and cytoplasmic staining (positive) in tumor cells.[4][5]
Conclusion and Future Directions
The understanding of genetic disorders related to this compound accumulation has evolved significantly, revealing the profound impact of a single metabolic enzyme on cellular signaling, epigenetic regulation, and oncogenesis. The diagnostic tools outlined in this guide, from biochemical assays to advanced molecular techniques, are essential for the accurate identification of affected individuals. For drug development professionals, the distinct molecular signatures of these disorders, particularly the reliance on pathways such as HIF-1α and Nrf2, present unique therapeutic vulnerabilities that are ripe for exploration. Future research will likely focus on targeted therapies that can exploit these metabolic and signaling dependencies, offering hope for more effective treatments for these devastating conditions.
References
- 1. Fumarase Activity Assay Kit (Colorimetric) (ARG82158) - arigo Biolaboratories [arigobio.com]
- 2. fortislife.com [fortislife.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. DNA sequencing in familial hypercholesterolaemia: the next generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneycareuk.org [kidneycareuk.org]
The Role of Fumarate in Hypoxia-Induced Signaling: An Oncometabolite's Influence on Gene Regulation and Epigenetics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hypoxia, or low oxygen availability, is a critical feature of the tumor microenvironment and a key driver of cancer progression. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Traditionally, HIF stabilization is understood to be a direct consequence of reduced oxygen, which inhibits the prolyl hydroxylase domain enzymes (PHDs) responsible for its degradation. However, emerging evidence has illuminated a crucial link between cellular metabolism and hypoxia signaling pathways. This whitepaper provides an in-depth technical guide on the role of the Krebs cycle metabolite, fumarate, as a potent signaling molecule that directly influences HIF stability and epigenetic landscapes, even under normoxic conditions. Inactivation of the enzyme this compound hydratase (FH) leads to this compound accumulation, which competitively inhibits PHDs and other 2-oxoglutarate-dependent dioxygenases, thereby initiating a "pseudohypoxic" state that promotes tumorigenesis. Understanding this mechanism offers novel therapeutic avenues for cancers characterized by metabolic dysregulation.
The Core Mechanism: this compound-Induced HIF-1α Stabilization
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for degradation. This process is mediated by a class of enzymes called HIF prolyl hydroxylases (PHDs).[1] PHDs utilize oxygen and 2-oxoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on HIF-1α.[2][3] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-1α for rapid proteasomal degradation.[2][3][4]
In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity, leading to the stabilization and accumulation of HIF-1α.[5] Stabilized HIF-1α translocates to the nucleus, dimerizes with its partner HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, activating a broad transcriptional program that facilitates adaptation to low oxygen.[6] This program includes genes involved in angiogenesis, metabolic reprogramming (glycolysis), cell survival, and invasion.[2][7]
A similar stabilization of HIF-1α can occur in the presence of oxygen, a phenomenon termed "pseudohypoxia".[7][8][9] This is prominently observed in cancers with mutations in the gene encoding the Krebs cycle enzyme this compound hydratase (FH), such as in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[10][11] Inactivation of FH leads to a significant accumulation of its substrate, this compound.[3][8] Due to its structural similarity to 2-oxoglutarate, this compound acts as a competitive inhibitor of PHDs.[3][4][10] By occupying the 2-oxoglutarate binding site, this compound inhibits PHD activity, preventing HIF-1α hydroxylation and subsequent degradation, thereby mimicking a hypoxic state.[3][8][10]
The Broader Epigenetic Landscape: this compound as a Global Regulator
The inhibitory action of this compound extends beyond PHDs to a broader superfamily of 2-oxoglutarate-dependent dioxygenases that play critical roles in epigenetic regulation.[8] This includes the Ten-Eleven Translocation (TET) enzymes, which are responsible for DNA demethylation, and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl groups from histones.[2][12][13]
By inhibiting these enzymes, this compound accumulation can induce widespread epigenetic alterations:
-
DNA Hypermethylation: Inhibition of TET enzymes by this compound prevents the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation.[12][14] This can lead to hypermethylation of CpG islands in gene promoters, resulting in transcriptional silencing of tumor suppressor genes.
-
Histone Hypermethylation: this compound-mediated inhibition of KDMs leads to an increase in histone methylation marks, such as H3K27me3, which are typically associated with transcriptionally repressed chromatin.[8]
These epigenetic changes have profound functional consequences. For instance, this compound has been shown to elicit an epithelial-to-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis.[13] This is achieved by inhibiting TET-mediated demethylation of a regulatory region of the antimetastatic miR-200 microRNA cluster, leading to its silencing and the subsequent expression of EMT-related transcription factors.[13]
References
- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. HIF overexpression correlates with biallelic loss of this compound hydratase in renal cancer: novel role of this compound in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The emerging role of this compound as an oncometabolite [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulation of hypoxia pathways in this compound hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renal cell carcinoma - Wikipedia [en.wikipedia.org]
- 12. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Fumarate in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Krebs cycle metabolite fumarate has emerged as a critical modulator of DNA damage repair (DDR) pathways, exhibiting a paradoxical role that is dependent on its concentration and cellular context. In physiological settings, locally produced this compound is essential for the efficient repair of DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway. It achieves this by inhibiting the histone demethylase KDM2B, leading to an accumulation of H3K36me2 at the break site and facilitating the recruitment of the NHEJ machinery. Conversely, in pathological states such as this compound Hydratase (FH)-deficient cancers, the accumulation of high levels of this compound acts as an oncometabolite, suppressing the Homologous Recombination (HR) pathway. This is mediated through the inhibition of the KDM4 family of histone demethylases, resulting in aberrant H3K9 hypermethylation and impaired recruitment of HR factors. This "BRCAness" phenotype in FH-deficient tumors opens a therapeutic window for treatment with PARP inhibitors. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's involvement in DNA repair, detailed experimental protocols for studying these phenomena, and a summary of key quantitative data.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex network of DNA damage response (DDR) pathways to detect and repair various types of DNA lesions. Two major pathways for the repair of highly cytotoxic DNA double-strand breaks (DSBs) are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice between these pathways is tightly regulated and crucial for maintaining genomic stability.
Recent discoveries have unveiled a surprising link between cellular metabolism and DNA repair, with several Krebs cycle intermediates, termed oncometabolites, playing significant roles in modulating DDR pathways. This compound, a key intermediate in the Krebs cycle, has been identified as a potent modulator of histone and DNA demethylases, thereby influencing chromatin structure and the recruitment of DNA repair factors. This guide will explore the multifaceted role of this compound in DNA damage repair, providing a comprehensive resource for researchers in the field.
This compound's Pro-Repair Role in Non-Homologous End Joining (NHEJ)
Under normal physiological conditions, this compound plays a crucial role in promoting the NHEJ pathway for the repair of DSBs. This process is initiated by the recruitment of the enzyme fumarase to the site of DNA damage.
The Signaling Pathway
Upon induction of a DSB, for instance by ionizing radiation, the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) phosphorylates nuclear fumarase (FH).[1][2][3] This phosphorylation event facilitates the recruitment of fumarase to the DSB, where it locally converts malate (B86768) to this compound, leading to a localized increase in this compound concentration.[1][2][4][5] This locally generated this compound then acts as a competitive inhibitor of the α-ketoglutarate-dependent histone demethylase KDM2B (also known as FBXL10).[1][3][6] The inhibition of KDM2B results in an accumulation of dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) at the DSB site.[1][3][6] This histone mark serves as a docking site for the Ku70/Ku80 heterodimer, a critical component of the NHEJ machinery, thereby promoting the repair of the DSB.[1][3]
References
- 1. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HR and NHEJ DNA repair assay [bio-protocol.org]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A combination of Class-I fumarases and metabolites (α-ketoglutarate and this compound) signal the DNA damage response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate: An In-Depth Technical Guide on its Dual Role as an Intracellular and Extracellular Signal
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Fumarate, a well-established intermediate of the mitochondrial Krebs cycle, has emerged as a critical signaling molecule with a distinct dual role. Intracellularly, its accumulation under pathological conditions, such as this compound hydratase (FH) deficiency, positions it as an oncometabolite that profoundly alters cellular signaling through protein succination and competitive enzyme inhibition. These modifications drive pro-oncogenic pathways, including the activation of the Nrf2 antioxidant response and the stabilization of hypoxia-inducible factor (HIF-1α). Extracellularly, this compound derivatives act as receptor agonists, modulating immune responses through the G protein-coupled receptor HCAR2. This guide provides a comprehensive technical overview of these dual signaling functions, presenting key quantitative data, detailed experimental protocols, and visual pathways to support research and therapeutic development in oncology, immunology, and metabolic diseases.
Chapter 1: The Intracellular Signaling Landscape of this compound
Under normal physiological conditions, intracellular this compound concentrations are tightly regulated. However, in contexts such as hereditary leiomyomatosis and renal cell carcinoma (HLRCC), caused by mutations in the FH gene, or during ischemia-reperfusion events, this compound can accumulate to millimolar concentrations.[1] This accumulation transforms this compound from a simple metabolite into a potent intracellular signaling agent through two primary mechanisms.
Covalent Modification: Protein Succination and Nrf2 Activation
This compound is an electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition. This irreversible post-translational modification is termed "succination".[2] A critical target of succination is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).
Succination of key cysteine residues on KEAP1 disrupts its ability to target Nrf2 for ubiquitination and proteasomal degradation. This leads to the stabilization and nuclear translocation of Nrf2, which then drives the transcription of a suite of antioxidant and cytoprotective genes.[3] While this pathway is protective in some contexts, its chronic activation in cancer cells can promote survival and resistance to therapy.
Competitive Enzyme Inhibition: Pseudohypoxia and Epigenetic Remodeling
High levels of this compound, due to its structural similarity to α-ketoglutarate (2-oxoglutarate), act as a competitive inhibitor of numerous 2-oxoglutarate-dependent dioxygenases.
-
HIF Prolyl Hydroxylases (PHDs): By inhibiting PHDs, this compound prevents the hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] This prevents its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to HIF-1α stabilization and the activation of hypoxic gene expression even under normoxic conditions—a state known as "pseudohypoxia".[4] This metabolic rewiring promotes angiogenesis and glycolysis, supporting tumor growth.
-
TET Dioxygenases and Histone Demethylases: this compound also inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. Inhibition of these epigenetic modifiers leads to widespread DNA and histone hypermethylation, causing transcriptional silencing of key genes, including tumor suppressors and microRNAs that regulate the epithelial-to-mesenchymal transition (EMT).
Chapter 2: this compound as an Extracellular Signal
The signaling role of this compound extends beyond the cell membrane, primarily through the action of its ester derivatives, such as dimethyl this compound (DMF) and diroximel this compound. These orally administered prodrugs are rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into the active metabolite, monomethyl this compound (MMF).[3] MMF functions as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a Gαi protein-coupled receptor expressed on various immune cells, including neutrophils, macrophages, and microglia.[5][6]
The HCAR2 Signaling Pathway
Activation of HCAR2 by MMF initiates a signaling cascade with potent immunomodulatory effects.[5]
-
Receptor Binding: MMF binds to the HCAR2 receptor.
-
Gαi Activation: This triggers the dissociation of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase by the Gαi subunit.
-
cAMP Reduction: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).
-
Downstream Effects: The consequences of reduced cAMP are cell-type specific but often converge on the suppression of pro-inflammatory pathways. In microglia, for instance, HCAR2 activation leads to the engagement of the AMPK-Sirt1 axis, which results in the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[6] This shifts activated microglia from a pro-inflammatory to a more neuroprotective phenotype.
This extracellular signaling pathway is the basis for the therapeutic efficacy of this compound-based drugs in treating autoimmune conditions like multiple sclerosis and psoriasis.
Chapter 3: Quantitative Data Presentation
The signaling activity of this compound is highly dependent on its concentration and its affinity for various molecular targets. The following tables summarize key quantitative parameters.
Table 1: this compound Concentrations in Physiological and Pathological States
| Condition | Tissue / Cell Type | This compound Concentration | Citation(s) |
| Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | Cultured Cells | ~10 mM | [1] |
| Fh1-deficient MEFs | Cultured Cells | 8.9 fmol/cell | [4] |
| FH-diminished Human Cells | Cultured Cells | ~13-fold increase vs WT | [7] |
| Normal Physiological (low micromolar) | General (estimated) | < 100 µM | [1] |
| Extracellular (Apoptotic/Necrotic Renal Cells) | Cell Culture Supernatant | Significantly Increased | [8] |
Table 2: Key Kinetic and Binding Constants for this compound and its Derivatives
| Molecule | Target | Parameter | Value | Citation(s) |
| This compound | HIF Prolyl Hydroxylases (PHDs) | Kᵢ | 50 - 80 µM | [4] |
| This compound | TET Dioxygenases | IC₅₀ | ~400 - 500 µM | |
| Monomethyl this compound (MMF) | HCAR2 Receptor | EC₅₀ | ~5 - 15 µM | [5] |
| Niacin (for comparison) | HCAR2 Receptor | EC₅₀ | 0.06 - 0.25 µM |
Chapter 4: Key Experimental Protocols
Investigating the dual signaling roles of this compound requires a combination of metabolomic, proteomic, and cellular biology techniques.
Protocol: Detection of Protein Succination by Mass Spectrometry
This protocol provides a workflow for identifying proteins succinated by this compound and mapping the specific cysteine modification sites.
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
Protein Reduction and Alkylation: Reduce protein disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. Alkylate free thiols (non-succinated cysteines) with an alkylating agent like iodoacetamide (B48618) (IAM) or 4-vinylpyridine (B31050) in the dark.
-
Protein Digestion: Perform in-solution or in-gel digestion of proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the peptide mixture using C18 StageTips or Sep-Pak columns to remove contaminants.
-
Enrichment (Optional but Recommended): For complex samples, enrich for succinated peptides using an antibody specific for S-(2-succinyl)cysteine (2SC).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.
-
Use a data-dependent acquisition (DDA) method to fragment the most abundant peptides.
-
The succination modification adds +116.011 Da to the mass of a cysteine residue.
-
-
Data Analysis: Use database search software (e.g., MaxQuant, Mascot) to identify peptides and proteins. Search for the 2SC modification (+116.011 Da) on cysteine as a variable modification. Manually validate the MS/MS spectra of identified succinated peptides.
Protocol: Assessing Nrf2 Pathway Activation by Western Blot
This protocol quantifies changes in Nrf2 protein levels and its translocation to the nucleus upon stimulation (e.g., by MMF treatment or in FH-deficient cells).
-
Cell Culture and Treatment: Plate cells and treat with the compound of interest (e.g., MMF) for various time points (e.g., 2, 4, 8 hours). Include a vehicle-treated control.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the plasma membrane using a Dounce homogenizer or by adding a mild detergent (e.g., NP-40).
-
Centrifuge at low speed (~3,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet, then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins. Centrifuge at high speed (~16,000 x g) to clarify the nuclear lysate.
-
-
Protein Quantification: Determine the protein concentration for both cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Anti-Nrf2 (for both fractions)
-
Anti-Lamin B1 (nuclear loading control)
-
Anti-GAPDH or α-Tubulin (cytoplasmic loading control)
-
Anti-HO-1 (downstream target, use total cell lysate)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize Nrf2 levels to the respective loading control for each fraction to confirm nuclear translocation.
References
- 1. This compound Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The glycolytic shift in this compound-hydratase-deficient kidney cancer lowers AMPK levels, increases anabolic propensities and lowers cellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl this compound. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in this compound hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [1,4-13C]this compound imaging detects microvascular complications and hypoxia mediated cell death in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Consequences of Elevated Cellular Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a critical signaling molecule with profound implications for cellular function and disease. Under normal physiological conditions, this compound is rapidly converted to malate (B86768) by the enzyme this compound hydratase (FH). However, in certain pathological states, most notably in cancers associated with FH deficiency such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), cellular this compound levels can become dramatically elevated.[1][2] This accumulation transforms this compound into an oncometabolite, a metabolite that directly contributes to tumorigenesis.[1][3] This technical guide provides an in-depth exploration of the multifaceted consequences of elevated cellular this compound, focusing on its impact on signaling pathways, post-translational modifications, and metabolic reprogramming.
Core Pathophysiological Mechanism: this compound Hydratase Inactivation
The primary driver of pathological this compound accumulation is the genetic inactivation of the tumor suppressor gene FH.[2] Germline mutations in FH predispose individuals to HLRCC, characterized by the development of benign smooth muscle tumors of the skin and uterus, and an aggressive form of papillary renal cell carcinoma.[4] The loss of FH activity disrupts the TCA cycle, leading to a significant build-up of this compound within the mitochondria and cytosol.[1]
Data Presentation: The Quantitative Impact of Elevated this compound
The accumulation of this compound triggers a cascade of molecular events. The following tables summarize key quantitative data from studies investigating the effects of elevated this compound.
| Parameter | Cell/Tissue Type | Fold Change (FH-deficient vs. Wild-type) | Reference |
| Intracellular this compound | Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | ~100-fold increase | [1] |
| Protein Succination (2SC levels) | FH-deficient tumors | Significantly elevated | [5] |
| HIF-1α protein levels | FH-inhibited cells | Upregulated | [6] |
| Heme Oxygenase-1 (HO-1) protein levels (Nrf2 target) | Human Retinal Endothelial Cells (HREC) treated with Dimethyl this compound (DMF) | Increased | [7] |
| Intracellular Reactive Oxygen Species (ROS) | HREC treated with DMF | Decreased | [7] |
Table 1: Quantitative Changes Associated with Elevated this compound
| Enzyme/Process | Effect of this compound | Mechanism | Reference |
| Prolyl Hydroxylases (PHDs) | Inhibition | Competitive inhibition with α-ketoglutarate | [1][8] |
| α-ketoglutarate-dependent dioxygenases (e.g., KDM, TET) | Inhibition | Competitive inhibition with α-ketoglutarate | [1][9] |
| Succinate Dehydrogenase (SDH) | Inhibition | Competitive inhibition | [2] |
| Kelch-like ECH-associated protein 1 (Keap1) | Inactivation | Succination of cysteine residues | [5] |
| PTEN | Suppression | Succination of cysteine residues | [2] |
Table 2: Enzymatic and Protein Targets of this compound
Key Signaling Pathways Dysregulated by Elevated this compound
Elevated this compound acts as a potent signaling molecule, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases and through a non-enzymatic post-translational modification known as protein succination.
HIF-1α Stabilization and Pseudohypoxia
Under normoxic conditions, Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[8] this compound, due to its structural similarity to α-ketoglutarate, acts as a competitive inhibitor of PHDs.[1][6][8] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels—a phenomenon termed "pseudohypoxia".[1][10] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumorigenesis.[8][11]
References
- 1. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]
- 6. HIF overexpression correlates with biallelic loss of this compound hydratase in renal cancer: novel role of this compound in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Fumarate as a Signaling Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Once viewed primarily as an intermediate in the Krebs cycle, fumarate is now recognized as a critical signaling molecule, or "oncometabolite," that plays a significant role in various cellular processes, particularly in the context of cancer and inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the emerging signaling roles of this compound, detailing the molecular mechanisms through which it exerts its effects. We will explore its impact on key cellular pathways, including hypoxia-inducible factor (HIF) signaling, the antioxidant response mediated by Nrf2, and epigenetic regulation. This guide also provides detailed experimental protocols for studying this compound's signaling functions and presents key quantitative data in a structured format to facilitate understanding and further research in this rapidly evolving field.
Introduction: this compound Beyond the Krebs Cycle
This compound is a dicarboxylic acid that serves as an intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where it is reversibly converted to L-malate by the enzyme this compound hydratase (FH).[4][5] In healthy cells, intracellular this compound concentrations are tightly regulated. However, in certain pathological conditions, most notably in the genetic cancer syndrome Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), inactivating mutations in the FH gene lead to a massive accumulation of intracellular this compound.[2][3][6][7] This accumulation drives a cascade of signaling events that contribute to tumorigenesis, establishing this compound as a bona fide oncometabolite.[2][3][8][9]
The signaling functions of this compound are primarily attributed to its electrophilic nature. The double bond in this compound can react non-enzymatically with the thiol groups of cysteine residues in proteins, a post-translational modification known as succination .[6][10] This irreversible modification can alter protein structure and function, thereby impacting a multitude of cellular pathways.[10] Furthermore, this compound can act as a competitive inhibitor of various α-ketoglutarate (α-KG)-dependent dioxygenases, which play crucial roles in epigenetic regulation and hypoxia signaling.[2][3][4]
This compound Signaling Pathways
The Hypoxia-Inducible Factor (HIF) Pathway
One of the most well-characterized signaling roles of this compound is its ability to stabilize the hypoxia-inducible factor (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen levels.[4][11]
-
Mechanism of Action: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][11] Accumulated this compound competitively inhibits PHDs, preventing HIF-1α hydroxylation and leading to its stabilization and accumulation even in the presence of oxygen, a state often referred to as "pseudohypoxia".[2][11][12] Additionally, this compound can promote HIF-1α transcription through the noncanonical activation of NF-κB signaling via Tank binding kinase 1 (TBK1).[13]
-
Downstream Effects: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and progression.[4]
The Nrf2 Antioxidant Pathway
This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.
-
Mechanism of Action: Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. KEAP1 is a cysteine-rich protein. This compound can succinate (B1194679) specific cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction.[6] This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus.
-
Downstream Effects: In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. This provides a survival advantage to cancer cells by helping them cope with high levels of oxidative stress.[2]
Epigenetic Modifications
This compound can profoundly alter the epigenetic landscape of cells by inhibiting α-KG-dependent dioxygenases involved in DNA and histone demethylation.[9][14]
-
Mechanism of Action:
-
DNA Demethylation: The Ten-Eleven Translocation (TET) enzymes are α-KG-dependent dioxygenases that initiate DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). This compound competitively inhibits TET enzymes, leading to hypermethylation of DNA.[9][14]
-
Histone Demethylation: Histone lysine (B10760008) demethylases (KDMs) of the Jumonji C (JmjC) domain-containing family are also α-KG-dependent dioxygenases. This compound inhibits these enzymes, resulting in the accumulation of repressive histone methylation marks.
-
-
Downstream Effects: These this compound-induced epigenetic alterations can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways. For example, this compound-mediated inhibition of TETs can suppress the expression of the anti-metastatic microRNA cluster miR-200, promoting an epithelial-to-mesenchymal transition (EMT), a process associated with cancer invasion and metastasis.[14][15]
Quantitative Data
The following tables summarize key quantitative data related to this compound's signaling roles.
Table 1: this compound Concentrations in FH-Deficient Cells
| Cell Type/Tissue | Condition | This compound Concentration | Reference |
| Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | -/- | ~8-10 fmol/cell | [2] |
| Wild-type MEFs | +/+ | Not detectable | [2] |
| FH-deficient UOK262 renal cancer cells | - | ~700 µM | [13] |
Table 2: this compound as an Inhibitor of α-KG-Dependent Dioxygenases
| Enzyme | Type | Inhibition Mechanism | Significance |
| Prolyl Hydroxylases (PHDs) | α-KG-dependent dioxygenase | Competitive inhibition | HIF-1α stabilization, pseudohypoxia |
| TET Enzymes | α-KG-dependent dioxygenase | Competitive inhibition | DNA hypermethylation, gene silencing |
| Histone Lysine Demethylases (KDMs) | α-KG-dependent dioxygenase | Competitive inhibition | Histone hypermethylation, altered gene expression |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound signaling.
Measurement of Intracellular this compound
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Metabolite Extraction:
-
Wash cultured cells with ice-cold phosphate-buffered saline (DPBS).
-
Add cold methanol (B129727) (-80°C) containing an internal standard (e.g., 10 µM ribitol) to the culture dish.
-
Scrape and collect the cells.
-
Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and water.
-
Collect the aqueous layer containing polar metabolites and dry it using an evaporator.[16]
-
-
Derivatization:
-
Dissolve the dried sample in methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.
-
Add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups, making the metabolites volatile for GC analysis.[16]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Detect and quantify the metabolites based on their mass spectra and retention times, using the internal standard for normalization.
-
Detection of Protein Succination
Method: Western Blotting using a pan-succinyl-lysine or anti-2SC antibody.
Protocol:
-
Sample Preparation:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and denature by boiling.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for succinated lysine residues (pan-succinyl-lysine antibody) or S-(2-succino)cysteine (anti-2SC antibody).[18][19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[17]
-
Fumarase Activity Assay
Method: Colorimetric Assay
Principle: This assay measures the conversion of this compound to L-malate, which is then oxidized by malate (B86768) dehydrogenase, leading to the reduction of a tetrazolium salt (MTT) to a colored product. The rate of color formation is proportional to the fumarase activity.[20][21][22]
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates.
-
Centrifuge to remove insoluble material.
-
-
Assay Reaction:
-
Prepare a reaction mix containing assay buffer, NAD, MTT, and malate dehydrogenase.
-
Add the sample to the reaction mix in a 96-well plate.
-
Initiate the reaction by adding the this compound substrate.
-
-
Measurement:
-
Calculation:
-
Calculate the fumarase activity based on a standard curve generated with a calibrator.
-
Conclusion and Future Directions
The recognition of this compound as a signaling molecule has opened new avenues for understanding the intricate links between metabolism, signaling, and disease. Its ability to modulate key cellular pathways through protein succination and competitive enzyme inhibition highlights the profound impact that metabolic dysregulation can have on cellular function. For drug development professionals, the signaling pathways influenced by this compound present novel therapeutic targets. Inhibitors of the downstream effectors of this compound signaling, such as the HIF and Nrf2 pathways, may offer promising strategies for the treatment of FH-deficient cancers and other diseases characterized by this compound accumulation.
Future research should focus on a more comprehensive identification of the "succinome" to uncover novel targets of this compound modification and their functional consequences.[23] Elucidating the precise molecular mechanisms by which this compound-induced epigenetic changes drive tumorigenesis will also be critical. Furthermore, the development of non-invasive methods to measure this compound levels in patients could provide valuable biomarkers for disease diagnosis and monitoring of therapeutic response. A deeper understanding of the multifaceted signaling roles of this compound will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Fumarase - Wikipedia [en.wikipedia.org]
- 6. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 9. The Pleiotropic Effects of this compound: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HIF overexpression correlates with biallelic loss of this compound hydratase in renal cancer: novel role of this compound in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Oncometabolite this compound Promotes Pseudohypoxia Through Noncanonical Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in this compound hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Identification of Protein Succination as a Novel Modification of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 20. Identification of this compound Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. A chemoproteomic portrait of the oncometabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncometabolite Fumarate: A Technical Guide to its Impact on Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Krebs cycle enzyme fumarate hydratase (FH) lead to the accumulation of the oncometabolite this compound, a key driver in the pathogenesis of hereditary leiomyomatosis and renal cell carcinoma (HLRCC).[1] Beyond its metabolic role, this compound exerts profound effects on the epigenome, initiating a cascade of events that promote tumorigenesis. This technical guide provides an in-depth exploration of the mechanisms by which this compound alters the epigenetic landscape, with a focus on its impact on histone and DNA methylation. We present quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers and drug development professionals in oncology and epigenetics.
Core Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
This compound's primary mechanism of epigenetic disruption lies in its ability to act as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[2] These enzymes utilize α-KG as a crucial co-substrate to catalyze a variety of reactions, including the demethylation of histones and DNA. By structurally mimicking α-KG, this compound binds to the active site of these enzymes, thereby impeding their catalytic function. This inhibition leads to a global alteration of the epigenetic landscape, most notably resulting in the hypermethylation of histones and DNA.[2]
Signaling Pathway of this compound-Induced Epigenetic Modification
Caption: this compound accumulation due to FH mutation competitively inhibits α-KG-dependent dioxygenases, leading to histone and DNA hypermethylation and promoting tumorigenesis.
Impact on Histone Methylation
This compound accumulation leads to a widespread increase in histone methylation due to the inhibition of various histone lysine (B10760008) demethylases (KDMs). This effect has been observed for several key histone marks, contributing to a pro-tumorigenic chromatin state.
Quantitative Data on this compound-Induced Histone Hypermethylation
| Histone Mark | Enzyme Family | Fold Increase (vs. Control) | Cell Line / System | This compound Concentration | Reference |
| H3K4me1 | KDMs | ~4-fold | HEK293T | 2.5 mM (cell-permeable) | [2] |
| H3K27me2 | KDMs | ~4-fold | HEK293T | 2.5 mM (cell-permeable) | [2] |
| H3K79me2 | KDMs | ~3-fold | HEK293T | 2.5 mM (cell-permeable) | [2] |
| H3K4me3 | KDMs | ~2-fold | HEK293T | 2.5 mM (cell-permeable) | [2] |
| H3K36me2 | KDM2B | Not specified | U2OS | Not specified (local generation) | [3] |
| H3K36me3 | KDM4C | Significantly Increased | ACHN and HK-2 (FH-knockdown) | Not applicable (endogenous) | [4] |
IC50 Values for this compound Inhibition of Histone Demethylases
| Enzyme | Substrate | IC50 of this compound | Reference |
| HsKDM4A | H3K36me3 | 1.5 mM | [2] |
Impact on DNA Methylation
This compound also significantly impacts DNA methylation by inhibiting the Ten-Eleven Translocation (TET) family of enzymes. TET enzymes are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the first step in active DNA demethylation. This compound-mediated inhibition of TET enzymes leads to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation, particularly at CpG islands.[1][5]
Quantitative Data on this compound-Induced DNA Methylation Changes
| Epigenetic Mark | Enzyme Family | Effect | Cell Line / System | This compound Concentration | Reference |
| 5-hydroxymethylcytosine (5hmC) | TET | Significantly decreased | Fh1-deficient cells | Not applicable (endogenous) | [1] |
| 5-hydroxymethylcytosine (5hmC) | TET | ~40% decrease | SK-N-BE(2) | High concentration (cell-permeable) | [6] |
| CpG island methylation | TET | Hypermethylation | Fh1-deficient cells | Not applicable (endogenous) | [1] |
IC50 Values for this compound Inhibition of TET Enzymes
| Enzyme | IC50 of this compound | Reference |
| Tet1 | ~400 µM | [6][7] |
| Tet2 | ~400 µM | [6][7] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To model the effects of this compound accumulation in FH-proficient cells.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., HEK293T, HK2) at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound Solution: Prepare a stock solution of a cell-permeable this compound analog, such as monomethyl-fumarate (MMF).
-
Treatment: Treat cells with the desired concentration of MMF (e.g., 200-400 µM). For chronic treatments, cells can be cultured in the presence of MMF for several weeks, with the media and MMF being replenished regularly (e.g., twice a week).[1]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, ChIP, DNA extraction).
Western Blotting for Histone Modifications
Objective: To quantify changes in global histone methylation levels.
Methodology:
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., Bradford or BCA).
-
Gel Electrophoresis: Separate 0.5-1 µg of histones on a 10-15% SDS-PAGE gel.[8][9]
-
Protein Transfer: Transfer the separated histones to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the histone modification of interest (e.g., anti-H3K27me3, anti-H3K36me2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the signal to a loading control such as total Histone H3.
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
Objective: To analyze the enrichment of specific histone modifications at particular genomic loci.
Methodology:
-
Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA using qPCR to quantify the enrichment of the histone mark at specific gene promoters or regulatory regions.
Experimental Workflow for this compound's Epigenetic Impact Analysis
Caption: A typical workflow for investigating the epigenetic effects of this compound, from cell culture to data analysis.
Logical Relationship: this compound Accumulation to Tumorigenesis
The accumulation of this compound initiates a clear, logical cascade of events that drive the development and progression of cancer. This can be visualized as a series of cause-and-effect relationships.
Caption: The logical progression from FH inactivation to tumor progression driven by this compound-induced epigenetic changes.
Conclusion and Future Directions
This compound's role as an oncometabolite that directly links cellular metabolism to epigenetic regulation is now well-established. Its inhibitory action on α-KG-dependent dioxygenases results in a profound and widespread alteration of the epigenome, characterized by histone and DNA hypermethylation. These epigenetic changes are not mere bystanders but are critical drivers of the oncogenic processes observed in FH-deficient cancers.
For drug development professionals, the pathways outlined in this guide present several potential therapeutic targets. Strategies aimed at restoring the activity of inhibited demethylases, or counteracting the downstream effects of this compound-induced epigenetic changes, hold promise for the treatment of HLRCC and other cancers characterized by metabolic dysregulation. Further research into the specific genomic loci and gene networks affected by this compound-induced epigenetic modifications will be crucial for the development of targeted and effective therapies.
References
- 1. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of α-KG-dependent histone and DNA demethylases by this compound and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the IL-6/JAK/STAT3 pathway by inhibiting KDM4C-mediated H3K36me3 demethylation in FH-knockdown renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
An In-depth Technical Guide to Protein Succination by Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of protein succination, a non-enzymatic post-translational modification driven by the Krebs cycle intermediate, fumarate. This modification plays a critical role in cellular signaling, mitochondrial stress, and the pathogenesis of various diseases, including diabetes and cancer. This document details the biochemical basis of protein succination, presents quantitative data on its occurrence, provides detailed experimental protocols for its detection and analysis, and visualizes key pathways and workflows.
The Core Mechanism of Protein Succination
Protein succination is the covalent modification of cysteine residues in proteins by this compound.[1][2][3] This reaction, a Michael addition, results in the formation of S-(2-succino)cysteine (2SC), a stable thioether linkage.[1][2][4] Unlike enzymatic protein succinylation, which modifies lysine (B10760008) residues and is reversible, cysteine succination is a non-enzymatic and irreversible process.[4]
The accumulation of intracellular this compound is a key driver of protein succination.[1][5] This can occur under conditions of mitochondrial stress, such as in diabetes where high glucose levels lead to an increased NADH/NAD+ ratio and a hyperpolarized inner mitochondrial membrane, causing Krebs cycle intermediates, including this compound, to accumulate.[1][4] A dramatic increase in this compound and subsequent protein succination is also a hallmark of cancers with mutations in the this compound hydratase (FH) gene, which is responsible for converting this compound to malate.[2][6][7]
Quantitative Insights into Protein Succination
The following tables summarize quantitative data on the increase in this compound levels and protein succination observed in various models of metabolic stress and disease.
| Model System | Condition | Fold Increase in this compound | Fold Increase in Protein Succination (2SC) | Reference |
| 3T3-L1 Adipocytes | High Glucose (30 mM) vs. Normal Glucose (5 mM) | ~5-fold | Corresponding increase in 2SC | [5] |
| Skeletal Muscle (Streptozotocin-induced diabetic rats) | Diabetic vs. Control | Correlated increase | ~3.5-fold | [5] |
| FH-deficient Renal Cell Carcinoma (UOK262 cells) | Gln and Asn treatment | Nearly 2-fold increase in intracellular this compound | Increased proteostatic stress due to increased protein S-succination | [6] |
| Succinated Protein | Model System | Quantitative Observation | Functional Consequence | Reference |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Diabetic Rat Muscle | ~20% of total GAPDH is succinated | Decreased enzyme specific activity | |
| Adiponectin (Adn) | Adipocytes in high glucose / db/db mice | 7-8% of monomeric Adn is succinated | Impaired oligomerization and secretion | [5] |
| Keap1 | FH-deficient cells | Succination of key cysteine residues | Stabilization of NRF2 and activation of antioxidant response | [8] |
Key Signaling Pathway Affected: KEAP1-NRF2
Protein succination plays a crucial role in the regulation of the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. However, in the presence of high levels of this compound, specific cysteine residues in Keap1 become succinated. This modification leads to a conformational change in Keap1, impairing its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This represents a key mechanism by which cells respond to metabolic and oxidative stress.[8][9]
Experimental Protocols
This section provides detailed methodologies for the detection and analysis of protein succination.
Detection of Succinated Proteins by Western Blot
This protocol allows for the global assessment of protein succination in cell or tissue lysates.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktail
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
4-12% gradient polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Polyclonal anti-2SC antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
For cultured cells, wash twice with ice-cold PBS and aspirate the supernatant.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the denatured samples onto a polyacrylamide gel and run at a constant voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-2SC antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Visualize the signal using a chemiluminescence imaging system.
-
Immunoprecipitation of Succinated Proteins
This protocol is used to enrich succinated proteins from a complex mixture for subsequent analysis, such as mass spectrometry.
Materials:
-
Cell lysate (prepared as in the Western blot protocol)
-
Anti-2SC antibody
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 50 µL of protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 3,000 x g for 2 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-2SC antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 50-100 µL of protein A/G bead slurry.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads by centrifugation (3,000 x g for 2 minutes at 4°C) or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer, resuspending the beads each time followed by collection.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry: Elute the bound proteins using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
Identification of Succination Sites by Mass Spectrometry (LC-MS/MS)
This protocol outlines a general workflow for identifying specific cysteine residues that are succinated.
Materials:
-
Enriched succinated protein sample (from IP or gel excision)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM) or other alkylating agent
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 desalting columns/tips
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation (In-solution Digestion):
-
Denature the protein sample in a buffer containing urea (B33335) or another chaotropic agent.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the concentration of the denaturant.
-
Add trypsin and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 desalting columns or tips according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer will detect a mass shift of 116.011 Da on cysteine residues corresponding to the addition of a succinyl group (C4H4O4).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify the peptides and proteins from the MS/MS spectra.
-
Specify the succination of cysteine as a variable modification in the search parameters.
-
Manually validate the spectra of identified succinated peptides.
-
Implications for Drug Development
The growing understanding of protein succination and its role in disease opens up new avenues for therapeutic intervention. Targeting the accumulation of this compound or the downstream consequences of protein succination could be a viable strategy. For example, in the context of FH-deficient cancers, therapies aimed at reducing this compound levels or mitigating the effects of Keap1 succination could be explored. Furthermore, the identification of specific succinated proteins and their functional alterations provides a rich source of potential drug targets and biomarkers for disease diagnosis and prognosis. The methodologies outlined in this guide are essential tools for researchers and drug development professionals working to unravel the complexities of protein succination and translate these findings into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Succinated Proteome of FH-Mutant Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succination of proteins by this compound: mechanism of inactivation of glyceraldehyde-3-phosphate dehydrogenase in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Dichotomous Functions of Cytosolic and Mitochondrial Fumarate Hydratase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH) is a critical enzyme in central metabolism, encoded by the nuclear FH gene. While classically known for its role in the mitochondrial tricarboxylic acid (TCA) cycle, the existence of a distinct cytosolic isoform underscores a functional dichotomy with profound implications for cellular homeostasis and disease. The two isoforms are identical in amino acid sequence but differ in their subcellular localization, driven by the presence or absence of a mitochondrial targeting signal.[1][2] Mitochondrial FH is indispensable for aerobic respiration, catalyzing the hydration of this compound to malate (B86768). The cytosolic isoform participates in amino acid metabolism and, critically, functions as a key component of the DNA damage response. Deficiency of FH, regardless of the isoform's primary location, leads to the accumulation of the oncometabolite this compound, which instigates a cascade of pathological signaling events, including pseudohypoxia, oxidative stress, and epigenetic dysregulation, ultimately driving tumorigenesis. This guide provides an in-depth exploration of the distinct functions of mitochondrial and cytosolic FH, the pathological consequences of their dysfunction, and the experimental methodologies used to investigate their activities.
The Canonical Role: Mitochondrial this compound Hydratase in the TCA Cycle
The primary and most well-understood function of mitochondrial this compound hydratase is its role as a core component of the tricarboxylic acid (TCA) cycle.[1][3] Within the mitochondrial matrix, FH catalyzes the reversible stereospecific hydration of this compound to L-malate.[4][5] This reaction is a crucial step for the continued oxidation of acetyl-CoA, contributing to the production of NADH, which is subsequently used by the electron transport chain to generate ATP.[4]
Loss of mitochondrial FH function leads to a truncation of the TCA cycle, severely impairing oxidative phosphorylation and forcing a metabolic shift towards aerobic glycolysis to meet cellular energy demands—a phenomenon reminiscent of the Warburg effect.[6][7] This disruption results in decreased maximal mitochondrial respiration and the accumulation of this compound within the mitochondria, which subsequently permeates into other cellular compartments.[3][8][9]
Extramitochondrial Functions: Cytosolic this compound Hydratase
The cytosolic isoform of FH plays distinct roles in cellular metabolism and genome integrity. It is responsible for metabolizing this compound generated as a byproduct of the urea (B33335) cycle and the purine (B94841) nucleotide cycle, converting it into malate for other biosynthetic pathways.[3][4][8]
A critical, non-canonical function of cytosolic FH is its participation in the DNA Damage Response (DDR).[10] In response to DNA double-strand breaks, FH is phosphorylated and translocates to the nucleus.[4] There, it locally produces this compound by converting malate. This nuclear pool of this compound acts as a competitive inhibitor of the 2-oxoglutarate-dependent histone demethylase KDM2B.[4] The resulting inhibition of H3K36me2 demethylation is crucial for promoting the non-homologous end-joining (NHEJ) pathway of DNA repair.[4]
Pathophysiology of this compound Hydratase Deficiency
The loss of FH activity, regardless of the initiating compartment, culminates in the massive accumulation of cellular this compound.[3] This accumulation is the central pathogenic event, driving a host of downstream effects that promote tumorigenesis. This compound acts as a competitive inhibitor of a class of enzymes known as 2-oxoglutarate (α-KG)-dependent dioxygenases.[1][6]
-
Pseudohypoxia via HIF-1α Stabilization: this compound inhibits HIF prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation in the presence of oxygen.[11] This inhibition leads to the stabilization and activation of HIF-1α even under normoxic conditions, a state termed "pseudohypoxia."[6] Activated HIF-1α upregulates genes involved in glycolysis, angiogenesis, and cell proliferation, such as GLUT1, PKM2, and LDHA.[6]
-
NRF2 Pathway Activation: this compound can covalently modify cysteine residues on the KEAP1 protein through a process called succination.[9] This modification prevents KEAP1 from targeting the transcription factor NRF2 for degradation, leading to the constitutive activation of the NRF2-mediated antioxidant response, which helps cancer cells survive oxidative stress.[9]
-
Epigenetic Reprogramming: this compound also inhibits other α-KG-dependent dioxygenases, including the JmjC-domain-containing histone demethylases and the TET family of DNA hydroxylases.[3] This results in widespread hypermethylation of histones and DNA, leading to epigenetic silencing of tumor suppressor genes and altered gene expression profiles.[3]
-
Protein Succination: High intracellular this compound concentrations lead to the non-enzymatic succination of cysteine residues on a wide array of proteins, altering their function.[4][12] For example, succination of the tumor suppressor PTEN leads to its inhibition and subsequent activation of the pro-survival PI3K signaling pathway.[3]
These molecular derangements are the basis for two distinct clinical syndromes:
-
Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC): An autosomal dominant syndrome caused by a heterozygous germline FH mutation, predisposing individuals to benign tumors of the skin and uterus and an aggressive form of papillary renal cell cancer.[5][13]
-
Fumarase Deficiency: A rare and severe autosomal recessive metabolic disorder caused by biallelic FH mutations, characterized by neonatal encephalopathy, seizures, and profound developmental delay.[4][14]
Quantitative Analysis of FH Function
Quantitative data is essential for understanding the enzymatic efficiency of FH and the downstream consequences of its loss.
| Parameter | Value | Substrate | Reference(s) |
| Km | 41 ± 1.1 µM | This compound | [2] |
| Km | 1.9 mM | L-Malate | [15] |
| kcat | 170 s-1 | This compound | [4] |
| kcat | 280 s-1 | L-Malate | [4] |
| Vmax | 170 µmols/min/mg | L-Malate | [15] |
| Parameter | Fold Change (FH-deficient vs. WT) | Cell Type | Reference(s) |
| Cellular this compound | Undetectable to 8.9 fmol/cell | Mouse Embryonic Fibroblasts | [6] |
| Glut1 mRNA | + 17.5 | Mouse Embryonic Fibroblasts | [6] |
| Hk2 mRNA | + 3.8 | Mouse Embryonic Fibroblasts | [6] |
| Ldha mRNA | + 8.7 | Mouse Embryonic Fibroblasts | [6] |
Key Experimental Methodologies
Protocol 1: this compound Hydratase Enzyme Activity Assay (Spectrophotometric)
This protocol describes a coupled enzyme assay to measure FH activity by monitoring the production of NADH.
-
Principle: FH converts this compound to L-malate. In a coupled reaction, L-malate dehydrogenase (MDH) oxidizes L-malate to oxaloacetate while reducing NAD+ to NADH. The rate of NADH formation is directly proportional to FH activity and can be measured by the increase in absorbance at 340 nm.[16]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2.
-
This compound solution (Substrate): 100 mM potassium this compound in Assay Buffer.
-
NAD+ solution: 10 mM NAD+ in Assay Buffer.
-
L-Malate Dehydrogenase (MDH): ~500 units/mL solution.
-
Sample: Cell or tissue lysate containing FH.
-
-
Procedure:
-
Prepare a reaction master mix in a 1.5 mL tube containing: 800 µL Assay Buffer, 100 µL NAD+ solution, and 10 µL MDH solution.
-
In a UV-transparent cuvette, add 950 µL of the master mix.
-
Add 20-50 µL of the sample lysate to the cuvette and mix by pipetting.
-
Place the cuvette in a spectrophotometer and record a baseline reading at 340 nm for 2-3 minutes.
-
Initiate the reaction by adding 50 µL of the this compound solution. Mix quickly.
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to convert the rate to µmol of NADH formed per minute. Normalize this value to the total protein concentration of the lysate.
-
Protocol 2: Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial Fractions
This protocol uses differential centrifugation to separate cytosolic and mitochondrial components from cultured cells.
-
Principle: Cellular components are separated based on their size, shape, and density by subjecting the cell homogenate to sequentially increasing centrifugation forces.
-
Reagents:
-
PBS (Phosphate-Buffered Saline), ice-cold.
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA, supplemented with protease inhibitors just before use.
-
-
Procedure:
-
Harvest cultured cells (~5x107 cells) and wash twice with ice-cold PBS, pelleting at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microfuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant (post-nuclear supernatant) to a new tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.
-
Carefully collect the supernatant (cytosolic fraction) and store it at -80°C.
-
Wash the mitochondrial pellet by resuspending it in 500 µL of MIB and centrifuging again at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the final mitochondrial pellet in a suitable lysis buffer for downstream applications (e.g., Western blot, activity assays).
-
Validation: Confirm the purity of the fractions via Western blot using marker proteins: COX IV or VDAC1 for mitochondria, and GAPDH or Tubulin for cytosol.
-
Implications for Drug Development
The status of FH as a tumor suppressor and the unique metabolic dependencies of FH-deficient cells present several therapeutic opportunities.
-
Targeting Metabolic Vulnerabilities: FH-deficient tumors are highly reliant on aerobic glycolysis and glutamine-dependent reductive carboxylation.[3] Inhibitors of these pathways may show selective toxicity. Furthermore, defects in the urea cycle in some FH-deficient models suggest that arginine depletion could be a viable therapeutic strategy.[17]
-
Synthetic Lethality: A promising approach involves exploiting synthetic lethal interactions. It has been demonstrated that FH-deficient cells show increased expression of heme oxygenase-1 (HO-1) and are particularly sensitive to its inhibition, suggesting a synthetic lethal relationship that could be exploited therapeutically.[7]
-
Targeting Downstream Pathways: The constitutive activation of the HIF and NRF2 pathways in FH-deficient tumors provides further targets for drug development.
Conclusion
This compound hydratase exhibits a remarkable functional duality dictated by its subcellular location. The mitochondrial isoform is a cornerstone of cellular energy production, while the cytosolic isoform is integral to biosynthetic pathways and, critically, the maintenance of genome stability. Despite these distinct roles, the pathological consequence of FH loss is unified by a single biochemical event: the accumulation of this compound. This oncometabolite's ability to disrupt a wide range of enzymatic processes creates a pro-tumorigenic cellular state. A thorough understanding of the separate and combined functions of the FH isoforms is therefore essential for developing targeted therapies for FH-deficient cancers.
References
- 1. Structural basis of this compound hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of activators of human this compound hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Depletion of this compound Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of hypoxia pathways in this compound hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. This compound Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Measuring Fumarate Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and oncometabolite.[1] Dysregulation of this compound levels, often due to mutations in the this compound hydratase (FH) gene, is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC).[2][3] In FH-deficient cells, this compound accumulates to high levels, impacting various cellular processes including epigenetic regulation and DNA repair.[1] Therefore, the accurate measurement of intracellular this compound is crucial for understanding its role in normal physiology and disease, as well as for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the quantification of this compound in cell culture samples, covering both widely used colorimetric/enzymatic assays and the highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method.
Methods for this compound Quantification
Several methods are available for measuring this compound levels in biological samples, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the available equipment.
1. Colorimetric and Fluorometric Assays: These assays are typically based on an enzymatic reaction where this compound is converted to another product, leading to a change in color or fluorescence.[4] They are relatively simple, fast, and suitable for high-throughput screening.[5]
2. Enzymatic Assays: These assays directly measure the activity of enzymes that consume or produce this compound, such as fumarase. The rate of the reaction is proportional to the concentration of this compound.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of metabolites.[6] It separates this compound from other cellular components by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Data Presentation: Comparison of Methods
| Feature | Colorimetric/Fluorometric Assays | LC-MS/MS |
| Principle | Enzymatic conversion of this compound leading to a colorimetric or fluorescent signal.[4] | Chromatographic separation followed by mass-based detection and quantification.[6] |
| Sensitivity | Nanomole range (e.g., > 1 nmol/well).[4] | Picomole to femtomole range (e.g., LLOQ of 0.2 µM).[6] |
| Specificity | Can be prone to interference from other molecules in the sample. | High specificity due to separation and mass-based detection.[6] |
| Throughput | High, suitable for 96-well plate format.[5] | Lower to medium, depending on the chromatography run time. |
| Equipment | Microplate reader.[4] | LC system coupled with a tandem mass spectrometer. |
| Sample Type | Cell lysates, tissue extracts, cell culture supernatant.[4] | Cell lysates, tissue extracts, plasma.[6] |
| Ease of Use | Relatively simple and fast (e.g., 40 minutes).[4] | Requires specialized expertise and instrumentation. |
Signaling Pathways and Experimental Workflows
This compound's Role in Cellular Signaling
Accumulation of this compound due to FH deficiency has profound effects on cellular signaling, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases. This leads to the stabilization of hypoxia-inducible factor (HIF-1α) and alterations in histone and DNA methylation, contributing to oncogenesis.
Caption: this compound accumulation due to FH deficiency inhibits dioxygenases, leading to HIF-1α stabilization and epigenetic changes.
Experimental Workflow: Colorimetric this compound Assay
The following diagram outlines the general workflow for measuring this compound levels in cell culture using a colorimetric assay kit.
Caption: Workflow for measuring this compound in cell culture using a colorimetric assay kit.
Experimental Workflow: LC-MS/MS this compound Assay
This diagram illustrates the key steps involved in quantifying this compound using LC-MS/MS.
Caption: Workflow for quantifying this compound in cell culture using LC-MS/MS.
Experimental Protocols
Protocol 1: Colorimetric this compound Assay
This protocol is a generalized procedure based on commercially available kits.[7][8][9] Always refer to the specific kit manual for detailed instructions.
Materials:
-
This compound Assay Kit (containing this compound Assay Buffer, this compound Enzyme Mix, this compound Developer, and this compound Standard)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Homogenizer or sonicator
-
Microcentrifuge
-
Cultured cells (e.g., 1 x 10^6 cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Harvest cells (e.g., 1 x 10^6) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold this compound Assay Buffer.[7]
-
Homogenize the cells on ice using a homogenizer or sonicator.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[8]
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Assay:
-
Add 1-50 µL of the cell lysate supernatant to duplicate wells of the 96-well plate.[7]
-
Adjust the final volume in each sample well to 50 µL with this compound Assay Buffer.
-
Prepare a Master Reaction Mix according to the kit's instructions, typically containing this compound Assay Buffer, this compound Developer, and this compound Enzyme Mix.[7][8]
-
Add 100 µL of the Master Reaction Mix to each well containing standards and samples.
-
Mix well and incubate the plate for 30-60 minutes at 37°C, protected from light.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the 0 (blank) standard from all readings.
-
Plot the standard curve of absorbance versus the amount of this compound.
-
Determine the amount of this compound in the samples from the standard curve.
-
Calculate the concentration of this compound in the cell lysate.
-
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a general framework for the LC-MS/MS analysis of this compound in cell culture. Optimization of chromatographic and mass spectrometric conditions may be required for specific instrumentation.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C4-fumarate)
-
Microcentrifuge
-
Sonicator
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
Harvest a known number of cells and wash with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication on ice.
-
Add an internal standard (e.g., 13C4-fumarate) to each sample for accurate quantification.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase column suitable for polar analytes (e.g., C18).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A suitable gradient from low to high organic phase to separate this compound from other metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 115 -> 71.[6]
-
13C4-Fumarate (Internal Standard): m/z 119 -> 74.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the cell extracts based on the standard curve.
-
Normalize the this compound concentration to the cell number or total protein content.
-
Quantitative Data Summary
The following table presents representative this compound concentrations in different cell lines, as measured by various techniques.
| Cell Line | Condition | Method | This compound Concentration | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Fh1-deficient | 1H Magnetic Resonance Spectroscopy | 8-10 fmol/cell | [2] |
| HLRCC tumor cell line (UOK262) | FH-/- | Not specified | High accumulation | [11] |
| Mouse FH-deficient cells (Fh1-/- Cl19) | - | LC-MS | ~9 mM (average cellular concentration) | [12] |
Note: Direct comparison of absolute concentrations across different studies and methods should be done with caution due to variations in cell culture conditions, extraction protocols, and analytical techniques.
Conclusion
The choice of method for measuring this compound in cell culture depends on the specific research question and available resources. Colorimetric and enzymatic assays offer a convenient and high-throughput option for screening and relative quantification. For highly sensitive and specific absolute quantification, LC-MS/MS is the method of choice. The detailed protocols and workflows provided in this document serve as a guide for researchers to accurately measure this compound levels and further investigate its role in cellular metabolism and disease.
References
- 1. The Pleiotropic Effects of this compound: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raman micro-spectroscopy reveals the spatial distribution of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of Fumarate in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Fumarate is a key intermediate in the Krebs (tricarboxylic acid, TCA) cycle, playing a crucial role in cellular energy metabolism. Aberrant accumulation of this compound, often due to mutations in the this compound hydratase (FH) gene, is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC). In this context, this compound acts as an oncometabolite, driving oncogenesis through mechanisms like the succination of proteins.[1] Accurate and robust quantification of this compound in various biological matrices is therefore essential for understanding its pathological roles, for diagnostic purposes, and in the development of therapeutic strategies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[2] This application note provides a detailed protocol for the accurate quantification of this compound in plasma and tissue samples using a stable isotope-labeled internal standard.
Principle The method employs a simple protein precipitation step for sample clean-up from plasma or tissue homogenates.[2][3] To ensure the stability of this compound and prevent its enzymatic conversion to malate (B86768) by fumarase, a fumarase inhibitor such as citric acid is added during sample preparation.[1] A stable isotope-labeled (SIL) this compound is used as an internal standard (IS) to correct for matrix effects and variations in sample recovery, which is critical for achieving high accuracy and precision.[4][5] The extracted samples are then analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.[2][6]
Signaling and Experimental Workflow Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS quantification of dimethyl this compound and methyl hydrogen this compound in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Fumarate Metabolism Using Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," particularly in the context of cancer biology and drug development. Dysregulated this compound metabolism, often due to mutations in the this compound hydratase (FH) gene, leads to this compound accumulation and subsequent downstream effects, including the stabilization of hypoxia-inducible factor (HIF-1α) and alterations in cellular redox homeostasis.[1][2] Stable isotope tracing provides a powerful methodology to dissect the complexities of this compound metabolism, enabling researchers to track its synthesis, consumption, and fate within various metabolic pathways. This document provides detailed application notes and protocols for designing and executing stable isotope tracing experiments to investigate this compound metabolism.
Key Metabolic Pathways Involving this compound
Understanding the metabolic pathways that produce and consume this compound is crucial for designing and interpreting isotope tracing experiments.
-
Tricarboxylic Acid (TCA) Cycle: In the canonical TCA cycle, this compound is synthesized from succinate (B1194679) by succinate dehydrogenase (SDH) and converted to malate (B86768) by this compound hydratase (FH). Tracing with 13C-glucose will lead to the incorporation of two 13C atoms into this compound (M+2).[3]
-
Reductive Carboxylation: Under certain conditions, such as mitochondrial dysfunction or hypoxia, cells can utilize glutamine to produce citrate (B86180) via reductive carboxylation.[4] Tracing with [U-13C5]glutamine can lead to M+3 labeled malate and this compound.[5] This pathway is particularly relevant in FH-deficient cells.[4]
-
Purine (B94841) Salvage Pathway: this compound is a byproduct of the purine salvage pathway during the conversion of adenylosuccinate to adenosine (B11128) monophosphate (AMP).[6]
Experimental Protocols
Protocol 1: Stable Isotope Tracing of this compound Metabolism in Cultured Cells
This protocol outlines the general steps for a stable isotope tracing experiment using uniformly labeled 13C-glucose ([U-13C6]glucose) or 13C-glutamine ([U-13C5]glutamine) in adherent cancer cell lines.
Materials:
-
Cell line of interest (e.g., FH-deficient and FH-proficient cell lines)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites.[7]
-
Stable isotope tracer: [U-13C6]glucose or [U-13C5]glutamine
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C.[8]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for at least 24 hours.
-
Tracer Introduction:
-
Prepare labeling medium by supplementing glucose- and glutamine-free DMEM with the desired concentration of the 13C-labeled tracer and other essential nutrients. Add 10% dFBS.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and return them to the incubator. The labeling duration can vary from minutes to hours depending on the metabolic pathway of interest. For TCA cycle intermediates, a steady state is often reached after 2-6 hours.[9]
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[8]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Vortex the tubes vigorously.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[8]
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled this compound and Related Metabolites
This protocol provides a general framework for the analysis of 13C-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume of reconstitution solvent.
-
LC Separation: Inject the reconstituted samples onto a HILIC column for chromatographic separation of polar metabolites.
-
MS/MS Detection:
-
Metabolites are ionized using electrospray ionization (ESI), typically in negative mode for organic acids like this compound.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode for targeted analysis of specific metabolites and their isotopologues (different mass-to-charge ratios due to 13C incorporation).[10]
-
Define the precursor (Q1) and product (Q3) ion transitions for each unlabeled metabolite and its expected 13C-labeled isotopologues. For example, for this compound (C4H4O4, molecular weight 116.07 g/mol ), the unlabeled precursor ion [M-H]- would be m/z 115. The M+1, M+2, M+3, and M+4 isotopologues would have m/z values of 116, 117, 118, and 119, respectively.
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each isotopologue of this compound and other TCA cycle intermediates.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of 13C (~1.1%).[8]
-
Mass Isotopologue Distribution (MID): Calculate the fractional abundance of each isotopologue for a given metabolite. This provides insight into the contribution of the labeled tracer to the metabolite pool.
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Relative Intracellular this compound Levels in Fh1-deficient and Wild-type Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | This compound (fmol/cell) | Fold Change |
| Wild-type MEFs | Undetectable | - |
| Fh1-deficient MEFs | 8.9 | - |
| Fh1-deficient renal cysts | - | 46.8-fold increase |
Data adapted from Expression Profiling in Progressive Stages of this compound-Hydratase Deficiency.[11]
Table 2: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates in FH-deficient cells labeled with [U-13C5]glutamine
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Citrate | Low | Low | Low | Low | Low | High |
| This compound | Low | Low | Low | Low | High | Low |
| Malate | Low | Low | Low | High | Low | Low |
This table represents expected labeling patterns based on reductive carboxylation pathway dominance in FH-deficient cells.[4] The high abundance of M+5 citrate indicates its formation through reductive carboxylation of glutamine-derived α-ketoglutarate.[4] The subsequent conversion of M+5 citrate leads to M+3 malate and M+3 this compound.[5] The presence of M+4 this compound suggests some level of oxidative glutamine metabolism.[4]
Visualization of Pathways and Workflows
Caption: Experimental workflow for stable isotope tracing of this compound metabolism.
Caption: this compound-mediated stabilization of HIF-1α.
Caption: Reductive carboxylation pathway from glutamine to this compound.
Applications in Drug Development
The use of stable isotope tracers to study this compound metabolism has significant implications for drug development.
-
Target Validation: Tracing studies can confirm that a drug candidate effectively inhibits a target enzyme in the this compound metabolic network by observing changes in the labeling patterns of downstream metabolites.
-
Mechanism of Action Studies: By monitoring the metabolic fate of labeled this compound or its precursors, researchers can elucidate the mechanism by which a drug alters cellular metabolism. For instance, a drug that restores FH activity in deficient cells would be expected to decrease the M+3 this compound pool derived from 13C-glutamine and increase the M+2 malate pool from 13C-glucose.
-
Biomarker Discovery: Isotope tracing can help identify metabolic biomarkers that are indicative of drug response or resistance. For example, a persistent accumulation of labeled this compound despite treatment could indicate drug resistance.
-
Assessing Off-Target Effects: Stable isotope-resolved metabolomics (SIRM) can provide a global view of cellular metabolism, allowing for the identification of unintended metabolic alterations caused by a drug candidate.[12]
Conclusion
Stable isotope tracing is an indispensable tool for elucidating the complex roles of this compound in normal physiology and disease. The protocols and application notes provided here offer a framework for researchers to design and execute robust experiments to investigate this compound metabolism. These studies will continue to provide critical insights into disease mechanisms and aid in the development of novel therapeutic strategies targeting this compound-related pathways.
References
- 1. Circulating succinate-modifying metabolites accurately classify and reflect the status of this compound hydratase–deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound metabolism [mpmp.huji.ac.il]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fumarate Hydratase Activity Assay
Introduction
Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle, where it catalyzes the reversible hydration of this compound to L-malate.[1] This enzyme exists in both mitochondrial and cytosolic isoforms, playing crucial roles in cellular energy metabolism and the metabolism of amino acids.[1] Dysregulation of FH activity is associated with several diseases, including hereditary leiomyomatosis and renal cell cancer (HLRCC).[1] Therefore, the accurate measurement of FH activity is vital for both basic research and clinical studies.
These application notes provide detailed protocols for measuring this compound hydratase activity in various biological samples using colorimetric and fluorometric methods. Additionally, quantitative data on enzyme kinetics and the effects of inhibitors and activators are presented.
Assay Principles
The activity of this compound hydratase can be determined through various methods, with the most common being coupled-enzyme assays and direct spectrophotometric measurement.
-
Coupled-Enzyme Assays: In this approach, the product of the FH reaction, L-malate, is utilized by a second enzyme, malate (B86768) dehydrogenase (MDH), in the presence of a cofactor (e.g., NAD⁺ or NADP⁺). The reduction of the cofactor to NADH or NADPH can be monitored directly by measuring the increase in absorbance at 340 nm. Alternatively, the reaction can be further coupled to a developer that converts a substrate into a colored or fluorescent product, allowing for detection at different wavelengths.[2]
-
Direct Spectrophotometric Assay: This method measures the reverse reaction, the dehydration of L-malate to this compound. The formation of the double bond in this compound results in an increase in absorbance at 240 nm, which is directly proportional to the enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of this compound Hydratase
| Substrate | K_m_ (µM) | V_max_ (µM/min) | Organism/Source | Reference |
| This compound | 41 ± 1.1 | - | Human | [2] |
| This compound | 1300 | 1.1 | SW620 cells | [3][4] |
Table 2: this compound Hydratase Inhibitors and Activators
| Compound | Type | K_i_ (µM) | AC_50_ (µM) | K_d_ (µM) | Reference |
| Compound 3 | Inhibitor | 4.5 (competitive) | - | - | [3] |
| This compound hydratase-IN-1 | Inhibitor | - | 2.2 (mean IC_50_) | - | [5] |
| NCGC00102736 | Activator | - | 8.89 | 18.3 | [2][6] |
| NCGC00117675 | Activator | - | 9.98 | 23.3 | [2][6] |
Table 3: this compound Hydratase Activity in Different Biological Samples
| Sample Type | Condition | FH Activity (nmol/min/mg protein) | Reference |
| Lymphoblastoid cells | Normal control | ~250-450 (whole cell) | [7] |
| Lymphoblastoid cells | HLRCC patients | ~50-200 (whole cell) | [7] |
| Fibroblasts | Normal control | ~300-600 (whole cell) | [7] |
| Fibroblasts | HLRCC patients | ~100-250 (whole cell) | [7] |
Experimental Protocols
Protocol 1: Colorimetric Coupled-Enzyme Assay
This protocol is based on the principle of a coupled enzymatic reaction that can be measured colorimetrically.
Materials:
-
Fumarase Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
This compound Solution (Substrate)
-
Malate Enzyme Mix (containing Malate Dehydrogenase)
-
Developer Solution (e.g., MTT)
-
NADH Standard
-
Sample (cell or tissue lysate)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 565 nm
Procedure:
-
Sample Preparation:
-
For tissues (~50 mg) or cells (~2 x 10^6), homogenize in ~200 µL of ice-cold Fumarase Assay Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards in Fumarase Assay Buffer.
-
Add the standards to separate wells of the 96-well plate.
-
-
Reaction Setup:
-
Add 20 µL of sample or blank (assay buffer) to the appropriate wells.
-
Prepare a Master Mix for the number of assays to be performed. For each well, mix the components as specified by the kit manufacturer (typically includes Assay Buffer, Enzyme Mix, Developer, and Substrate).
-
Add the Master Mix to each well.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Read the absorbance at 565 nm at two time points (e.g., 10 minutes and 40 minutes) in kinetic mode.
-
-
Calculation:
-
Calculate the change in absorbance for each sample and standard.
-
Determine the concentration of NADH produced in the samples using the NADH standard curve.
-
Calculate the this compound hydratase activity based on the amount of NADH generated per unit time per amount of protein in the sample.
-
Protocol 2: Fluorescence-Based Coupled-Enzyme Assay
This high-throughput screening assay utilizes a fluorescent product for detection.[2]
Materials:
-
Assay Buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 0.01% Brij 35)
-
This compound Hydratase (FH)
-
Malate Dehydrogenase (MDH)
-
NAD⁺
-
Diaphorase
-
This compound (Substrate)
-
1536-well plate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a reagent mixture containing FH, MDH, NAD⁺, diaphorase, and resazurin in the assay buffer.
-
-
Reaction Initiation:
-
Dispense 3 µL of the reagent mixture into the wells of a 1536-well plate.
-
Add compounds for screening if applicable.
-
Initiate the reaction by adding 1 µL of this compound solution.
-
-
Measurement:
-
Measure the fluorescence intensity at an initial time point (t=0).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity again at the final time point.
-
-
Data Analysis:
-
Calculate the change in fluorescence over time to determine the reaction rate.
-
For screening applications, compare the rates in the presence of test compounds to control wells.
-
Perform a counter-assay omitting FH and adding malate as the substrate to identify compounds that modulate the activity of the coupling enzymes (MDH or diaphorase).[2]
-
Mandatory Visualization
Caption: Coupled enzymatic assay for this compound hydratase activity.
Caption: General workflow for this compound hydratase activity assay.
References
- 1. Fumarase - Wikipedia [en.wikipedia.org]
- 2. Identification of activators of human this compound hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models of Fumarate Accumulation
Introduction
Fumarate is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where it is converted to malate (B86768) by the enzyme this compound hydratase (FH).[1][2] Germline mutations in the FH gene lead to a loss of enzyme activity and subsequent accumulation of cellular this compound. This accumulation has profound pathological consequences, establishing this compound as a bona fide "oncometabolite."[2][3] The primary human condition associated with FH deficiency is Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive cancer syndrome characterized by skin and uterine leiomyomas and a predisposition to papillary renal cell carcinoma.[1][2][4][5]
The development of robust animal models that recapitulate the biochemical and pathological features of this compound accumulation is critical for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. These models are invaluable tools for researchers, scientists, and drug development professionals. This document provides detailed application notes on the available animal models and protocols for their generation and analysis.
Section 1: Genetically Engineered Mouse Models of this compound Accumulation
The primary approach to modeling this compound accumulation in vivo is through the genetic inactivation of the Fh1 gene (the mouse ortholog of human FH).
1.1. Conditional Fh1 Knockout (KO) Mice
Complete knockout of Fh1 in mice is embryonically lethal, necessitating the use of a conditional knockout strategy, typically the Cre-Lox system.[6] This approach allows for tissue-specific or temporally controlled deletion of the Fh1 gene. The model is generated by crossing mice carrying a "floxed" Fh1 allele (where LoxP sites flank critical exons) with mice expressing Cre recombinase under the control of a tissue-specific promoter.
Key Tissue-Specific Models:
-
Kidney-Specific Fh1 KO: Generated using a Ksp-Cre driver, these mice develop renal cysts that are histologically similar to those seen in HLRCC patients.[4][6] These models are instrumental for studying the progression of renal pathology. The mice eventually succumb to renal failure.[4]
-
Adipose-Specific Fh1 KO (AFHKO): Using an Adipoq-Cre driver, these mice exhibit severely abnormal mitochondria in adipose tissue, ATP depletion, and reduced fat mass.[7][8] They are protected from diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance, highlighting the role of mitochondrial function in adipose tissue in systemic metabolism.[7][8]
-
Pancreatic β-Cell-Specific Fh1 KO: These models show that this compound accumulation leads to progressive diabetes due to impaired glucose-stimulated insulin secretion and reduced ATP production.[9]
Section 2: Key Signaling Pathways and Cellular Consequences
This compound accumulation disrupts cellular homeostasis by interfering with multiple enzymatic and signaling pathways.
2.1. Activation of the Nrf2 Antioxidant Pathway
This compound is a potent activator of the Nrf2 pathway. It covalently modifies cysteine residues on KEAP1, the primary negative regulator of NRF2, in a process called succination.[10][11] This modification inhibits the ubiquitin ligase activity of KEAP1, leading to the stabilization and nuclear accumulation of NRF2.[10][12] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoters of target genes, driving the expression of a suite of antioxidant and cytoprotective enzymes.[10][13][14]
2.2. Pseudohypoxia via HIF-1α Stabilization
This compound is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including the prolyl hydroxylases (PHDs) responsible for marking the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation.[5][15] By inhibiting PHDs, this compound accumulation leads to the stabilization of HIF-1α even under normoxic conditions—a state known as "pseudohypoxia."[4][15] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[4][6] However, some studies have shown that key phenotypes of Fh1 deficiency, such as renal cyst formation, can be independent of the HIF pathway.[9][14]
2.3. Epigenetic Reprogramming and EMT
This compound also inhibits other α-ketoglutarate-dependent dioxygenases, such as the Ten-Eleven Translocation (TET) family of DNA demethylases.[1][2][3] Inhibition of TET activity by this compound leads to DNA hypermethylation.[5] A key target of this epigenetic silencing is the miR-200 microRNA family, which are critical suppressors of the Epithelial-to-Mesenchymal Transition (EMT).[1][3] Downregulation of miR-200 allows for the expression of EMT-inducing transcription factors like ZEB1/2, promoting a mesenchymal phenotype associated with increased cell migration, invasion, and metastasis.[1][2]
Section 3: Experimental Protocols
3.1. Protocol: Generation of Conditional Fh1 Knockout Mice
This protocol outlines the breeding strategy to generate tissue-specific Fh1 knockout mice using the Cre-Lox system.
Materials:
-
Fh1fl/fl mice (homozygous for the floxed Fh1 allele).
-
Mice expressing Cre recombinase under a tissue-specific promoter (e.g., Ksp-CreTg/+).
-
Standard mouse husbandry equipment.
-
Reagents for PCR-based genotyping.
Methodology:
-
Step 1: Initial Cross. Cross homozygous Fh1fl/fl mice with heterozygous Cre-driver mice (e.g., Ksp-CreTg/+).
-
Step 2: F1 Generation. The resulting F1 generation will have genotypes including Fh1fl/+; Ksp-CreTg/+.
-
Step 3: F1 Intercross. Intercross the F1 generation mice (Fh1fl/+; Ksp-CreTg/+) with Fh1fl/fl mice.
-
Step 4: F2 Generation and Genotyping. Genotype the F2 offspring to identify the experimental and control cohorts:
-
Experimental (KO): Fh1fl/fl; Ksp-CreTg/+
-
Control (WT): Fh1fl/fl; Ksp-Cre+/+ (Cre-negative littermates are the ideal control).
-
-
Step 5: Phenotypic Analysis. Monitor the mice for the development of expected phenotypes (e.g., renal abnormalities for kidney-specific KO). Perform tissue collection at designated time points for molecular and histological analysis.
3.2. Protocol: Quantification of this compound in Animal Tissues
This protocol describes the measurement of this compound levels from tissue homogenates using a commercially available colorimetric assay kit.
Materials:
-
This compound Assay Kit (e.g., Abcam ab102516, BioAssay Systems EFUM-100).[16][17]
-
Fresh or frozen animal tissue (~50 mg).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Assay buffer provided in the kit.
-
Homogenizer (e.g., Dounce or mechanical).
-
Microcentrifuge.
-
96-well microplate and plate reader.
Methodology:
-
Sample Preparation. a. Excise tissue and immediately place it on ice. Rinse with ice-cold PBS to remove blood.[16] b. Weigh approximately 40-50 mg of tissue and homogenize in 200-400 µL of ice-cold Assay Buffer.[16][17] c. Centrifuge the homogenate at 10,000-13,000 x g for 10-15 minutes at 4°C.[16][17] d. Collect the supernatant, which contains the tissue metabolites. Keep on ice.
-
Assay Procedure. a. Prepare a standard curve by diluting the provided this compound standard as per the kit manufacturer's instructions.[17] b. Add 10-50 µL of the sample supernatant to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer. It is recommended to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.[17] c. Prepare a reaction mix containing the enzyme mix and developer solution according to the kit protocol. d. Add 100 µL of the reaction mix to each well containing standards and samples. e. Incubate the plate at room temperature or 37°C (per kit instructions) for 30-60 minutes, protected from light.[16][17]
-
Data Analysis. a. Measure the absorbance at the specified wavelength (typically 450 nm or 565 nm).[16][17][18] b. Subtract the blank reading from all sample and standard readings. c. Plot the standard curve and determine the concentration of this compound in the samples. Normalize the concentration to the initial tissue weight (e.g., nmol/mg tissue).
3.3. Protocol: Analysis of Downstream Cellular Events
-
Western Blotting: To assess protein levels of FH, NRF2, HIF-1α, KEAP1, and EMT markers (e.g., E-cadherin, Vimentin). Prepare protein lysates from tissue homogenates, separate by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Immunohistochemistry (IHC): To visualize the expression and localization of proteins in tissue sections. This is particularly useful for observing the nuclear translocation of NRF2 and HIF-1α in the cells of affected tissues (e.g., renal cysts).[13]
-
Quantitative PCR (qPCR): To measure the mRNA expression of NRF2 and HIF-1α target genes (e.g., Hmox1, Nqo1, Vegf, Glut1). Extract total RNA from tissues, reverse transcribe to cDNA, and perform real-time PCR using gene-specific primers.[13]
Section 4: Quantitative Data Summary
The following tables summarize key quantitative data from published studies on Fh1-deficient animal models.
Table 1: this compound and FH Activity Levels in Fh1-Deficient Models
| Model | Tissue | Parameter | Change vs. Control | Reference |
|---|---|---|---|---|
| Adipose-Specific KO (AFHKO) | White Adipose Tissue | FH Activity | ↓ 85.5% | [7] |
| Adipose-Specific KO (AFHKO) | Brown Adipose Tissue | FH Activity | ↓ 73.4% | [7] |
| Adipose-Specific KO (AFHKO) | White Adipose Tissue | This compound Level | ↑ Increased | [7] |
| Adipose-Specific KO (AFHKO) | Plasma | This compound Level | ↑ Increased | [7] |
| Fh1-/- MEFs | Embryonic Fibroblasts | this compound Level | ~8-10 fmol/cell |[15][19] |
Table 2: Phenotypic Characteristics of Tissue-Specific Fh1 Knockout Mice
| Model | Key Phenotype | Mechanism/Observation | Reference |
|---|---|---|---|
| Kidney-Specific KO | Proliferative renal cysts | Activation of hypoxia pathway, HIF overexpression. | [4][6] |
| Adipose-Specific KO | Protection from obesity and hepatic steatosis | Impaired thermogenesis, low triglyceride synthesis due to ATP depletion. | [7][8] |
| Pancreatic β-Cell KO | Progressive diabetes | Reduced ATP production and glucose-stimulated insulin secretion. | [9] |
| Fh1-/- Mice | Embryonic Lethality | Indicates essential role of FH in development. |[6] |
References
- 1. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound drives EMT in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse FH knockout resembles human renal cell cancer | EurekAlert! [eurekalert.org]
- 5. academic.oup.com [academic.oup.com]
- 6. FH1 KO Mouse | Mouse Models - Ximbio [ximbio.com]
- 7. Adipose-Specific Deficiency of this compound Hydratase in Mice Protects Against Obesity, Hepatic Steatosis, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Hydratase Deletion in Pancreatic β Cells Leads to Progressive Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FOXA2 controls the anti-oxidant response in FH-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Renal Cyst Formation in Fh1-Deficient Mice Is Independent of the Hif/Phd Pathway: Roles for this compound in KEAP1 Succination and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The emerging role of this compound as an oncometabolite [frontiersin.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 18. This compound Colorimetric Assay Kit - Lifeasible [lifeasible.com]
- 19. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Quantifying Dimethyl Fumarate and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dimethyl fumarate (DMF) and its primary active metabolite, monomethyl this compound (MMF). The following sections offer comprehensive methodologies for various analytical techniques, data presentation for easy comparison, and visual workflows to guide researchers in their experimental design.
Introduction
Dimethyl this compound (DMF) is an oral therapeutic agent indicated for the treatment of relapsing forms of multiple sclerosis and psoriasis.[1] Following oral administration, DMF is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl this compound (MMF).[2][3][4] Therefore, quantitative analysis of both DMF and MMF is crucial for pharmaceutical quality control, pharmacokinetic studies, and bioequivalence assessments. This document outlines validated methods for the determination of DMF and MMF in bulk drug substances, pharmaceutical formulations, and biological matrices.
Metabolic Pathway of Dimethyl this compound
The primary metabolic pathway of DMF involves its rapid conversion to MMF. This conversion is a critical consideration in bioanalytical method development, as the parent drug is often not detectable in systemic circulation.
Quantification of Dimethyl this compound in Bulk and Pharmaceutical Dosage Forms
High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of DMF in bulk drug and capsule formulations.
Application Note: RP-HPLC Method
This method is suitable for the assay and purity determination of DMF in bulk powder and capsules.
Principle: Reversed-phase chromatography separates DMF from potential impurities and excipients. The concentration of DMF is determined by comparing the peak area from the sample to that of a standard of known concentration.
Instrumentation: A standard HPLC system with a UV detector is required.
Experimental Protocol: RP-HPLC
1. Materials and Reagents:
-
Dimethyl this compound API (Purity ≥ 99%)[1]
-
Acetonitrile (B52724) (HPLC grade)[1][5]
-
Methanol (HPLC grade)[5]
-
Potassium dihydrogen phosphate[5]
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3 C18 (150x4.6 mm, 5 µm)[1] | Symmetry Shield Inertsil ODS (150 x 4.6 mm, 5µ)[5] |
| Mobile Phase | Buffer:Acetonitrile (50:50 v/v)[1] | Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer pH 6.8 (50:50% v/v)[5] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[5] |
| Column Temp. | 35°C[1] | Ambient |
| Detection | UV at 210 nm[1][5] | UV at 210 nm[5] |
| Injection Vol. | Not specified | Not specified |
| Retention Time | ~3.4 minutes[1] | ~3.3 minutes[5] |
3. Preparation of Solutions:
-
Buffer Preparation (for Condition 1): Accurately transfer 2 ml of 70% Perchloric acid into 1000 ml of water, mix well. Filter through a 0.45µ nylon membrane filter and degas.[1]
-
Standard Stock Solution: Accurately weigh about 48.0 mg of DMF standard into a 50 ml volumetric flask. Add 15 ml of diluent (e.g., Methanol or Acetonitrile:water mixture), sonicate to dissolve, and dilute to the mark with the diluent.[1][5]
-
Sample Solution (from Capsules): The contents of several capsules can be pooled to get a representative sample. A portion of the powder equivalent to a single dose is dissolved in a suitable solvent, sonicated, and diluted to a working concentration of approximately 240 µg/mL.[1]
4. System Suitability:
-
Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.[1]
5. Analysis:
-
Inject the blank (diluent), standard, and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of DMF in the sample by comparing the peak area with that of the standard.
Data Presentation: Method Validation Summary
| Parameter | Result |
| Linearity Range | 25% to 150% of working concentration (approx. 60-360 µg/mL)[1] |
| Correlation Coefficient (r²) | > 0.999[1][5] |
| Accuracy (% Recovery) | 96.4% to 103.5%[1] |
| Precision (%RSD) | < 2%[1] |
Quantification of Monomethyl this compound in Biological Matrices
Given the rapid conversion of DMF to MMF in vivo, bioanalytical methods for pharmacokinetic studies focus on the quantification of MMF in plasma or blood.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[3][7][8]
Application Note: LC-MS/MS Method for MMF in Human Plasma
This method is designed for the sensitive and selective quantification of MMF in human plasma for pharmacokinetic and bioequivalence studies.
Principle: MMF and a stable isotope-labeled internal standard (IS), such as MMF-d3, are extracted from the plasma matrix.[3][4] The extracts are then analyzed by LC-MS/MS. The concentration of MMF is determined from the peak area ratio of the analyte to the IS.
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.[3]
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
Monomethyl this compound (MMF) reference standard
-
Monomethyl this compound-d3 (MMF-d3) as internal standard[3][4]
-
Ammonium formate[2]
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant)
2. Sample Preparation:
-
Protein Precipitation (PPT): A simple and rapid method. To a small volume of plasma (e.g., 100 µL), add the internal standard solution followed by a precipitating agent like acetonitrile.[2] Vortex to mix and then centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract. The plasma sample, after addition of the IS, is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and the analyte and IS are then eluted with an appropriate solvent.[3]
3. LC-MS/MS Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Zodiac C18[9] | XTerra MS C18 (100 x 3.9 mm, 3.5µ)[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileRatio: 30:70 (A:B)[9][10] | A: 0.01M Ammonium formateB: AcetonitrileGradient elution[2] |
| Flow Rate | 0.5 mL/min[9][10] | 1.0 mL/min[2] |
| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | Positive Electrospray Ionization[2] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of MMF to the internal standard against the concentration of the calibration standards.
-
The concentration of MMF in the quality control and unknown samples is determined using the regression equation of the calibration curve.
Data Presentation: Bioanalytical Method Validation Summary
| Parameter | MMF in Plasma |
| Linearity Range | 31.25 - 4000 ng/mL[7] or 5.03 - 2006.92 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 31.25 ng/mL[7] or 5.03 ng/mL[3][4] |
| Intra- and Inter-day Precision (%CV) | < 15%[2] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15%[2] |
Alternative and Specialized Techniques
GC-MS for DMF Quantification
Gas chromatography-mass spectrometry (GC-MS) can be used for the determination of DMF, particularly in non-biological matrices like consumer products or silica (B1680970) gel pouches.[6][11]
Protocol Outline:
-
Extraction: Ultrasonic extraction with a suitable organic solvent (e.g., acetonitrile or acetone).[6][11][12]
-
GC Conditions: A capillary column (e.g., weak polar) is used with a temperature programming ramp.[12]
-
MS Detection: Electron impact (EI) ionization is typically used.[12]
LC-MS/MS with Chemical Derivatization for DMF in Blood
Quantifying the unstable parent DMF in blood is challenging. A specialized method involves using a trapping reagent, such as tiopronin (B1683173), to form a stable conjugate with DMF.[8] This stable derivative can then be quantified by LC-MS/MS. This approach prevents the ex vivo hydrolysis of DMF and its reaction with endogenous thiols.[4][8]
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[13][14][15][16] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
References
- 1. ijcrt.org [ijcrt.org]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Bioanalysis of monomethyl this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS quantification of dimethyl this compound and methyl hydrogen this compound in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ejbps.com [ejbps.com]
- 10. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL this compound BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101701943A - Method for measuring dimethyl this compound in product by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 13. Verification of quantitative analytical methods in medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.cuni.cz [dspace.cuni.cz]
EnzyChrom™ Fumarate Assay Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate, an essential intermediate in the tricarboxylic acid (TCA) cycle, plays a critical role in cellular energy metabolism.[1][2][3] Beyond its bioenergetic functions, this compound is emerging as a key signaling molecule, or "oncometabolite," implicated in oncogenesis, immune response regulation, and cellular stress pathways.[4][5][6][7] The EnzyChrom™ this compound Assay Kit provides a rapid, sensitive, and convenient method for the quantitative determination of this compound in a variety of biological samples, including cell lysates, tissue homogenates, serum, and beverages.[1][2][8][9][10] This document provides detailed protocols for sample preparation and assay procedure, alongside application notes and an overview of relevant signaling pathways.
Assay Principle
The EnzyChrom™ this compound Assay Kit utilizes a colorimetric method based on a series of enzymatic reactions.[1][2][3] this compound is first converted to malate (B86768) by fumarase. Malate is then oxidized by malate dehydrogenase, which generates NADH. The resulting NADH reduces a formazan (B1609692) dye (MTT) to a colored product. The intensity of the color, measured at 565 nm, is directly proportional to the this compound concentration in the sample.[1][2][3]
Caption: Workflow of the EnzyChrom™ this compound Assay Kit.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | Colorimetric (Absorbance at 565 nm) | [1][2][3] |
| Linear Detection Range | 0.005 - 2 mM | [1][2][3] |
| Detection Limit | 5 µM | [8][9][11] |
| Sample Volume | 20 µL | [2][3][8] |
| Assay Time | 30 minutes | [1][2][8] |
| Assay Temperature | Room Temperature | [2][3] |
Applications
The quantitative measurement of this compound is crucial for understanding cellular metabolism and its dysregulation in various diseases.
-
Cancer Research: Elevated this compound levels, due to mutations in the this compound hydratase (FH) gene, are linked to hereditary leiomyomatosis and renal cell cancer.[4][6] this compound acts as an oncometabolite, inhibiting 2-oxoglutarate-dependent oxygenases, including hypoxia-inducible factor (HIF) hydroxylases, leading to the activation of oncogenic pathways.[4][6]
-
Metabolic Studies: As a key intermediate in the TCA cycle, this compound levels can indicate the status of mitochondrial function and cellular respiration.[1][3]
-
Drug Development: The kit can be used to screen for drugs that modulate this compound metabolism.[3][8][12]
-
Immunology: this compound has been shown to play a role in macrophage activation and the regulation of cytokine production.[7]
-
Food and Beverage Industry: this compound is used as a food additive, and this kit can be used for quality control.[1][2][3]
Signaling Pathways Involving this compound
Accumulation of this compound due to FH deficiency has significant downstream effects on cellular signaling.
Caption: Consequences of elevated cellular this compound.
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer: Ready to use.
-
Standard (20 mM this compound): Dilute the 20 mM Standard to 2 mM by adding 10 µL of the 20 mM Standard to 90 µL of Assay Buffer. Further dilute to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Working Reagent: For each well, mix 85 µL of Working Reagent according to the table below. Prepare fresh before use.[1]
| Component | Volume per Well |
| Assay Buffer | 74 µL |
| Enzyme A | 1 µL |
| Enzyme B | 1 µL |
| NAD/MTT | 8 µL |
| FMR Enzyme | 1 µL |
-
Blank Working Reagent (for sample background control): For each sample blank well, prepare 85 µL of Blank Working Reagent by omitting the FMR Enzyme and adding 75 µL of Assay Buffer.[1]
B. Sample Preparation
-
Cell Lysate: Collect 1-5 x 10^6 cells and homogenize or sonicate in ~200 µL of cold Assay Buffer.[13] Centrifuge at 10,000 x g for 15 minutes at 4°C.[1] Use the supernatant for the assay.
-
Tissue Homogenate: Prior to dissection, rinse tissue with cold PBS to remove blood.[1][13] Homogenize ~50 mg of tissue in 200 µL of cold Assay Buffer.[1] Centrifuge at 10,000 x g for 15 minutes at 4°C.[1] Collect the supernatant for the assay.
-
Serum and Plasma: Can be assayed directly.[13]
-
Food and Beverages: Samples containing carbon dioxide should be degassed prior to the assay.[1]
C. Assay Procedure
-
Add 20 µL of standards and samples into a clear, flat-bottom 96-well plate.
-
For samples requiring a background control, add 20 µL of the sample to a separate well for the Sample Blank.
-
Add 80 µL of the Working Reagent to each standard and sample well.[1]
-
Add 80 µL of the Blank Working Reagent to each Sample Blank well.[1]
-
Tap the plate gently to mix.
-
Incubate for 30 minutes at room temperature.[1]
-
Read the optical density (OD) at 565 nm.
D. Data Analysis
-
Subtract the OD of the 0 mM standard from all standard readings.
-
Plot the standard curve of OD versus this compound concentration.
-
For samples, subtract the OD of the Sample Blank from the OD of the sample.
-
Determine the this compound concentration of the samples from the standard curve.
Conclusion
The EnzyChrom™ this compound Assay Kit offers a robust and user-friendly platform for the quantification of this compound. Its high sensitivity and broad applicability make it an invaluable tool for researchers in diverse fields, from basic metabolic research to clinical and pharmaceutical drug development. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Frontiers | The emerging role of this compound as an oncometabolite [frontiersin.org]
- 5. The Pleiotropic Effects of this compound: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydratase as a metabolic regulator of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFUM-100 | EnzyChrom™ this compound Assay Kit Clinisciences [clinisciences.com]
- 9. THP Life Science Webshop - EnzyChrom™ this compound Assay Kit [lifescience.thp.at]
- 10. 簡便・迅速・高感度なフマル酸活性測定キット | EnzyChrom this compound Assay Kit | フナコシ [funakoshi.co.jp]
- 11. EnzyChrom this compound Assay Kit [nordicdiagnostica.com]
- 12. gen.store [gen.store]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Detection of Fumarate in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, plays a critical role in cellular energy metabolism.[1] Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer and metabolic disorders. Accurate quantification of this compound in tissue homogenates is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. These application notes provide an overview and comparison of common methods for this compound detection and offer detailed protocols for researchers.
Comparison of this compound Detection Methods
Several analytical techniques are available for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of this compound and its fragments. | ~0.001 mM[2] | 0.2 µM[2] | High sensitivity and specificity. | Requires expensive instrumentation and expertise. Potential for matrix effects.[2] |
| Enzymatic Assay | Fumarase-catalyzed hydration of this compound to malate (B86768), coupled to a colorimetric or fluorometric readout.[3] | 5 µM[3] | - | High-throughput, convenient, and uses standard lab equipment.[3] | Lower sensitivity compared to LC-MS/MS; potential for interference from other metabolites. |
| GC-MS | Gas chromatographic separation of derivatized this compound followed by mass spectrometric detection.[4] | - | - | High resolving power and sensitivity.[5] | Requires derivatization, which can be time-consuming and introduce variability.[5] |
| NMR Spectroscopy | Detection of the unique magnetic properties of this compound's protons. | - | - | Non-destructive, requires minimal sample preparation, and provides structural information.[6] | Lower sensitivity compared to mass spectrometry-based methods.[7] |
Experimental Workflows and Metabolic Context
The following diagrams illustrate a typical experimental workflow for this compound detection and the central role of this compound in the Krebs cycle.
Detailed Experimental Protocols
Protocol 1: this compound Detection using an Enzymatic Assay
This protocol is adapted from commercially available kits and provides a high-throughput method for this compound quantification.[3]
1. Materials and Reagents:
-
This compound Assay Buffer
-
This compound Enzyme Mix
-
This compound Developer
-
0.1 M this compound Standard
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 565 nm[3]
-
Tissue homogenizer
-
Microcentrifuge
2. Sample Preparation:
-
Weigh approximately 40 mg of tissue and place it in a microcentrifuge tube.
-
Add 100 µL of cold this compound Assay Buffer.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay. The supernatant can be stored at -80°C if not used immediately.
3. Assay Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM this compound standard by diluting the 0.1 M stock.
-
Add 0, 5, 10, 15, 20, and 25 µL of the 1 mM standard to separate wells of the 96-well plate to create 0, 5, 10, 15, 20, and 25 nmol/well standards.
-
Adjust the volume in each standard well to 50 µL with this compound Assay Buffer.
-
-
Sample Wells:
-
Add 1-50 µL of the prepared tissue homogenate supernatant to duplicate wells.
-
Adjust the final volume to 50 µL with this compound Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Master Reaction Mix for the number of samples and standards to be tested. For each reaction, mix:
-
This compound Assay Buffer
-
This compound Enzyme Mix
-
This compound Developer
-
-
-
Reaction and Measurement:
4. Data Analysis:
-
Subtract the 0 nmol standard (blank) reading from all other readings.
-
Plot the standard curve of absorbance vs. nmol of this compound.
-
Determine the amount of this compound in the samples from the standard curve. The concentration can be calculated as follows:
-
This compound Concentration = (Amount of this compound from standard curve / Volume of sample added to well)
-
Protocol 2: this compound Detection using LC-MS/MS
This protocol provides a highly sensitive and specific method for this compound quantification.
1. Materials and Reagents:
-
Methanol (B129727), LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., 13C4-fumarate)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
2. Sample Preparation (Metabolite Extraction):
-
To 50 µL of tissue homogenate supernatant (prepared as in Protocol 1), add 200 µL of ice-cold methanol containing the isotopically labeled internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient elution. The specific gradient will depend on the column and instrument but typically involves a mobile phase of water and acetonitrile with a small percentage of formic acid.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound should be optimized. For example, a transition of m/z 114.9 > 71.0 has been reported.[2]
-
Monitor the corresponding transition for the isotopically labeled internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the endogenous this compound peak area to the internal standard peak area.
-
Create a standard curve by analyzing known concentrations of the this compound analytical standard (with a constant concentration of the internal standard) and plotting the peak area ratio against the concentration.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios on the standard curve.
Important Considerations:
-
Sample Stability: this compound can be enzymatically converted to malate by fumarase present in the tissue homogenate.[8] It is crucial to keep samples on ice and process them quickly. For LC-MS analysis, immediate quenching with cold solvent is recommended. The use of a fumarase inhibitor like citric acid may be considered.[8]
-
Matrix Effects: In LC-MS/MS, components of the tissue homogenate can interfere with the ionization of this compound, leading to inaccurate quantification.[2] The use of an isotopically labeled internal standard is highly recommended to correct for these effects.
-
Method Validation: All methods should be properly validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to established guidelines.[9][10]
References
- 1. Fumarase Activity Assay Kit (Colorimetric) (ab196992) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton NMR Enables the Absolute Quantification of Aqueous Metabolites and Lipid Classes in Unique Mouse Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 8. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 10. Difference Between LOD and LOQ [pharmaspecialists.com]
Application Notes and Protocols for Fumarate Analysis in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism. Accurate quantification of this compound in biological fluids such as plasma, serum, and urine is essential for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the sample preparation of biological fluids for this compound analysis, primarily focusing on methods compatible with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Pre-Analytical Considerations: this compound Stability
A critical aspect of this compound analysis is its stability within the biological matrix. Endogenous this compound is susceptible to enzymatic conversion to malate (B86768) by fumarase, an enzyme present in biological fluids.
Key Stability Findings:
-
Endogenous this compound in rat plasma is stable for up to 6 hours at room temperature.[1][2]
-
Exogenously added fumaric acid can be rapidly converted to malate within 1 hour in rat plasma due to fumarase activity.[1][2]
-
The addition of a fumarase inhibitor, such as citric acid, is crucial for preventing the conversion of this compound, especially when analyzing samples that may have been stored or handled under conditions that could activate enzymatic degradation.[1][2]
Recommendation: To ensure accurate quantification, it is highly recommended to add a fumarase inhibitor like citric acid to the collection tubes or immediately after sample collection, especially if the samples will not be processed immediately. Samples should be kept on ice and processed as quickly as possible or stored at -80°C.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological fluid, the analytical platform (LC-MS or GC-MS), and the desired level of sample cleanup and concentration.[3] The most common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3]
Protocol 1: Protein Precipitation for Plasma and Serum (LC-MS Analysis)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples, which can interfere with downstream analysis.[4][5] Acetonitrile (B52724) and methanol (B129727) are common precipitation solvents.[4][5]
Experimental Protocol:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and a fumarase inhibitor (e.g., citric acid).
-
Plasma/Serum Separation: Centrifuge the blood sample at 2,000-3,000 x g for 10 minutes at 4°C to separate plasma or serum.
-
Aliquoting: Transfer a known volume (e.g., 100 µL) of plasma or serum to a clean microcentrifuge tube.
-
Internal Standard Addition: Add an internal standard (e.g., ¹³C₄-fumarate) to each sample to correct for extraction variability and matrix effects.
-
Precipitation:
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma/Serum.
Protocol 2: Liquid-Liquid Extraction for Urine (GC-MS Analysis)
Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] This method is effective for extracting organic acids like this compound from complex matrices like urine.[6]
Experimental Protocol:
-
Sample Collection: Collect mid-stream urine in a sterile container.
-
pH Adjustment: Take a known volume of urine (e.g., 1 mL) and adjust the pH to be acidic (e.g., pH 1-2) using an acid like hydrochloric acid (HCl). This protonates the carboxylic acid groups of this compound, making it more soluble in organic solvents.
-
Internal Standard Addition: Add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate).[6]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the sample at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer containing the extracted this compound and transfer it to a clean tube.
-
Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh aliquot of the organic solvent. The organic fractions are then pooled.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): This is a critical step to increase the volatility of this compound for GC analysis.[8][9]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Workflow for Liquid-Liquid Extraction and Derivatization
Caption: Workflow for LLE and Derivatization of Urine Samples.
Protocol 3: Solid-Phase Extraction for Urine or Plasma (LC-MS or GC-MS Analysis)
Solid-phase extraction (SPE) is a highly selective sample preparation method that can provide cleaner extracts compared to protein precipitation and LLE.[3] It is particularly useful for removing interfering substances from complex matrices.[3][12] For organic acids like this compound, an anion exchange SPE cartridge is often used.[12]
Experimental Protocol:
-
Sample Pre-treatment:
-
Urine: Centrifuge to remove particulates. The pH may need to be adjusted depending on the SPE sorbent.
-
Plasma/Serum: Perform protein precipitation as described in Protocol 1 to prevent clogging of the SPE cartridge.
-
-
Internal Standard Addition: Add an internal standard to the pre-treated sample.
-
SPE Cartridge Conditioning:
-
Condition a strong anion exchange (SAX) SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a low ionic strength buffer at a specific pH).
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. This compound, being an anion, will bind to the stationary phase.
-
Washing: Wash the cartridge with a weak solvent to remove neutral and weakly bound impurities. This step is crucial for obtaining a clean extract.
-
Elution: Elute the bound this compound from the cartridge using a strong solvent, typically a buffer with a high salt concentration or a pH that neutralizes the charge of the analyte or the sorbent.
-
Post-Elution Processing:
-
For LC-MS: The eluate may be directly injected or evaporated and reconstituted in the mobile phase.
-
For GC-MS: The eluate must be evaporated to dryness and then derivatized as described in Protocol 2.
-
-
Analysis: The processed sample is ready for analysis.
Workflow for Solid-Phase Extraction
Caption: General Workflow for Solid-Phase Extraction.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the described sample preparation methods. The exact values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Recovery | 85-105% | 60-90% | >90%[12] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
| Primary Application | LC-MS of Plasma/Serum | GC-MS or LC-MS of Urine | LC-MS or GC-MS of various fluids |
Table 2: this compound Stability in Biological Samples
| Condition | Stability | Recommendation | Reference |
| Rat Plasma at Room Temp. | Stable for up to 6 hours (endogenous) | Process within 6 hours or add inhibitor. | [1][2] |
| Rat Plasma at Room Temp. | < 1 hour (exogenous) without inhibitor | Add fumarase inhibitor immediately. | [1][2] |
| Long-term Storage | Stable at -80°C | Store frozen at -80°C for long-term stability. | General best practice |
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in biological fluids. For high-throughput analysis of plasma or serum by LC-MS, protein precipitation offers a simple and rapid workflow. For cleaner extracts and when analyzing urine, particularly for GC-MS, liquid-liquid extraction or solid-phase extraction are more suitable. Regardless of the method chosen, careful attention to pre-analytical factors, especially the enzymatic stability of this compound, is paramount to obtaining meaningful results. The use of internal standards is essential for all quantitative analyses to correct for sample loss and matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for urine THC-COOH in GC/MS - Chromatography Forum [chromforum.org]
- 12. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Impact of Fumarate on Mitochondrial Respiration using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with pleiotropic effects on cellular metabolism and function. Dysregulation of this compound levels, often due to mutations in the enzyme this compound hydratase (FH), is associated with various pathologies, including cancer and inflammatory diseases. The Agilent Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a quantitative assessment of mitochondrial respiration and glycolysis.[1] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the impact of exogenous this compound on mitochondrial respiration.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that interrogates key parameters of mitochondrial function by sequentially injecting a series of metabolic inhibitors and observing the resultant changes in OCR.[2] By providing cells with a cell-permeable form of this compound, such as dimethyl this compound (DMF), researchers can directly assess its impact on mitochondrial health and function. DMF is rapidly hydrolyzed within the cell to monomethyl this compound and subsequently to this compound, leading to a transient increase in intracellular this compound levels.[3]
The key parameters of mitochondrial respiration measured are:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.
-
ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.
-
Maximal Respiration: The maximum OCR that cells can achieve, indicative of the electron transport chain's capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.
-
Proton Leak: Oxygen consumption that is not coupled to ATP synthesis, which can be indicative of mitochondrial damage.
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.
Data Presentation
The following table summarizes hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test on cells treated with Dimethyl this compound (DMF), a cell-permeable precursor of this compound. This data illustrates a dose-dependent effect of this compound on mitochondrial respiration.
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 5 |
| 10 µM DMF | 90 ± 6 | 65 ± 5 | 170 ± 12 | 80 ± 7 |
| 50 µM DMF | 75 ± 5 | 50 ± 4 | 130 ± 9 | 55 ± 6 |
| 100 µM DMF | 60 ± 4 | 40 ± 3 | 100 ± 8 | 40 ± 5 |
Experimental Protocols
Protocol 1: Cell Culture and Seeding for Seahorse XF Assay
-
Cell Culture: Culture the cells of interest in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
The day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. The optimal seeding density will vary between cell types and should be determined empirically to ensure a robust OCR signal. A typical starting range is 2 x 10⁴ to 8 x 10⁴ cells per well for a 96-well plate.[4]
-
Ensure even cell distribution across the wells. Leave at least four corner wells with media only for background correction.
-
Incubate the plate overnight in a CO₂ incubator to allow for cell attachment and recovery.
-
Protocol 2: this compound Treatment
There are two common approaches for treating cells with a this compound precursor like Dimethyl this compound (DMF):
Option A: Pre-treatment (Chronic Exposure)
-
On the day of the assay, prepare fresh growth medium containing the desired concentrations of DMF (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the existing media from the seeded cell plate and replace it with the DMF-containing or vehicle control media.
-
Incubate the cells for a specified duration (e.g., 4, 12, or 24 hours) in a CO₂ incubator. The optimal treatment time should be determined based on the experimental goals.
Option B: Acute Treatment (Injection during the assay)
-
Prepare a stock solution of DMF in the Seahorse XF assay medium at a concentration that is 8-10 times the desired final concentration.
-
Load the DMF solution into the first injection port (Port A) of the Seahorse XF sensor cartridge.
-
The Seahorse analyzer will inject the DMF during the assay, allowing for the real-time measurement of its immediate effects on OCR.
Protocol 3: Seahorse XF Cell Mito Stress Test
-
Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[4]
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Mitochondrial Inhibitors: Reconstitute the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) in the prepared assay medium to their desired working concentrations.
-
Load the Sensor Cartridge: Load the prepared mitochondrial inhibitors into the appropriate injection ports of the hydrated sensor cartridge.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.[4]
-
-
Run the Seahorse XF Assay:
-
Load the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by the sequential injection of the compounds and OCR measurements after each injection.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Mitochondrial and Cellular Effects
Caption: this compound's impact on cellular signaling.
Experimental Workflow for Seahorse XF Mito Stress Test with this compound Treatment
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for Chemoproteomic Profiling of Fumarate-Cysteine Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The oncometabolite fumarate, which accumulates in hereditary leiomyomatosis and renal cell carcinoma (HLRCC) due to mutations in the this compound hydratase (FH) gene, has been shown to covalently modify cysteine residues on proteins through a process called S-succination.[1][2] This non-enzymatic post-translational modification can alter protein function and contribute to tumorigenesis.[3][4] Chemoproteomic platforms, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), have emerged as powerful tools to globally and quantitatively map these this compound-cysteine interactions, providing valuable insights into the molecular mechanisms of this compound-driven oncogenesis and offering potential avenues for therapeutic intervention.[1][5]
This document provides detailed application notes and protocols for the chemoproteomic profiling of this compound-cysteine interactions, including data presentation of this compound-sensitive cysteines, experimental methodologies, and visualization of key signaling pathways and workflows.
Data Presentation: this compound-Regulated Cysteines
The following tables summarize quantitative data from a chemoproteomic study identifying cysteine residues regulated by FH status in UOK262 (FH-deficient) versus UOK262 WT (FH-rescued) cells. The Light/Heavy (L/H) ratio indicates the relative reactivity of a given cysteine, with higher values signifying reduced reactivity in FH-deficient cells (i.e., increased occupancy by this compound).[3]
Table 1: Top this compound-Sensitive Cysteines in HLRCC Cell Models [3]
| Gene Symbol | Protein Name | Peptide Sequence | Cysteine Position | Average L/H Ratio |
| ACO2 | Aconitate hydratase, mitochondrial | IGANLNTDLPSIEA[C]K | 698 | 6.2 |
| ADHFE1 | Hydroxyacid-oxoacid transhydrogenase | VNVTLGA[C]R | 296 | 5.8 |
| NDUFA11 | NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 11 | EQLENEINLLRSL[C]I | 104 | 5.5 |
| HMGCS1 | Hydroxymethylglutaryl-CoA synthase, cytoplasmic | TGLQSI[C]LMEK | 128 | 5.1 |
| KEAP1 | Kelch-like ECH-associated protein 1 | LGIDVLE[C]LQR | 151 | 4.9 |
| ALDOA | Fructose-bisphosphate aldolase (B8822740) A | VLAAV[C]APPAK | 239 | 4.7 |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | IISNAS[C]TNLVSK | 152 | 4.5 |
| PYGL | Glycogen phosphorylase, liver form | YL[C]NRYYEFAR | 845 | 4.3 |
| GOT2 | Aspartate aminotransferase, mitochondrial | LLA[C]SYASTR | 390 | 4.1 |
| SMARCC1 | SWI/SNF complex subunit SMARCC1 | FQI[C]EELLR | 525 | 3.9 |
Table 2: this compound-Sensitive Cysteines in Key Signaling Pathways [3]
| Pathway | Gene Symbol | Protein Name | Cysteine Position | Average L/H Ratio |
| Oxidative Stress Response | KEAP1 | Kelch-like ECH-associated protein 1 | 151 | 4.9 |
| Oxidative Stress Response | KEAP1 | Kelch-like ECH-associated protein 1 | 273 | 3.5 |
| Oxidative Stress Response | KEAP1 | Kelch-like ECH-associated protein 1 | 288 | 3.2 |
| Chromatin Remodeling | SMARCC1 | SWI/SNF complex subunit SMARCC1 | 525 | 3.9 |
| TCA Cycle | ACO2 | Aconitate hydratase, mitochondrial | 698 | 6.2 |
| Glycolysis | ALDOA | Fructose-bisphosphate aldolase A | 239 | 4.7 |
| Glycolysis | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 152 | 4.5 |
Experimental Protocols
Protocol 1: Global Chemoproteomic Profiling of FH-Regulated Cysteines using isoTOP-ABPP[1][3][5]
This protocol outlines the use of iodoacetamide-alkyne (IA-alkyne) as a competitive probe to identify this compound-sensitive cysteines.
1. Cell Culture and Lysate Preparation:
-
Culture UOK262 (FH-deficient) and UOK262 WT (FH-rescued) cells under standard conditions.
-
Harvest cells, wash with PBS, and lyse in PBS by sonication.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Proteome Labeling:
-
For competitive profiling, pre-incubate the proteomes from FH-deficient cells with this compound (e.g., 5 mM) for 1 hour at room temperature. The proteomes from FH-rescued cells serve as the control.
-
Treat both control and experimental proteomes with a low concentration of IA-alkyne (e.g., 100 µM) for 1 hour at room temperature to label reactive cysteines not occupied by this compound.
3. Click Chemistry:
-
To the labeled proteomes, add Tris(2-carboxyethyl)phosphine (TCEP), a copper catalyst (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - TBTA), and the appropriate isotopically labeled azide-biotin tag (light for control, heavy for experimental).
-
Add freshly prepared copper(II) sulfate (B86663) and incubate for 1 hour at room temperature.
4. Protein Precipitation and Digestion:
-
Precipitate the proteins using methanol/chloroform.
-
Resuspend the protein pellet in 6 M urea (B33335), reduce with TCEP, and alkylate with iodoacetamide.
-
Dilute the urea and digest the proteins with trypsin overnight at 37°C.
5. Enrichment of Biotinylated Peptides:
-
Combine the light- and heavy-labeled peptide samples.
-
Enrich for biotinylated peptides using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
6. On-Bead Tryptic Digest and Linker Cleavage:
-
Perform an on-bead tryptic digest to remove non-biotinylated portions of the enriched proteins.
-
Cleave the isotopically labeled tags from the beads.
7. LC-MS/MS Analysis:
-
Analyze the released peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify IA-modified cysteines and quantify their extent of labeling based on the MS1 profiles of the light and heavy isotopic pairs. The ratio of heavy to light (or light to heavy, depending on the experimental setup) provides a quantitative measure of cysteine reactivity.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes
-
Understanding this compound Reactivity: The chemoproteomic data reveals that this compound preferentially modifies a subset of cysteines, and this reactivity is influenced by the local protein environment and pH.[1][6] This selectivity can be exploited for the development of targeted therapies.
-
Biomarker Discovery: The S-succination of specific cysteines can serve as a biomarker for FH-deficient tumors.[2] The quantitative methods described here can be used to identify and validate such biomarkers in patient samples.
-
Drug Development: By identifying the proteins and pathways disrupted by this compound, new therapeutic targets can be uncovered. For example, the disruption of the SWI/SNF complex suggests that targeting other components of this complex could be a viable strategy in HLRCC.[2] Similarly, understanding the dysregulation of the KEAP1-NRF2 pathway opens up possibilities for interventions that restore normal redox homeostasis.[7]
-
Methodological Considerations: The isoTOP-ABPP method is a powerful tool for identifying sites of covalent modification. However, it is important to carefully optimize labeling conditions and to validate findings using orthogonal approaches, such as western blotting with modification-specific antibodies or functional assays. The choice of the competitive probe is also critical and should be tailored to the specific electrophile being studied.[5]
Chemoproteomic profiling provides a robust and comprehensive approach to characterizing this compound-cysteine interactions. The protocols and data presented here offer a valuable resource for researchers and clinicians working to understand the molecular basis of HLRCC and to develop novel diagnostic and therapeutic strategies for this and other diseases driven by oncometabolite accumulation.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemoproteomic portrait of the oncometabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Documentation [ccr2.cancer.gov]
- 4. SWI/SNF-type complexes–transcription factor interplay: a key regulatory interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Dimethyl Fumarate in Desiccants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an effective anti-molding agent historically used in desiccant sachets to protect consumer goods such as furniture and footwear from fungal growth during transport and storage.[1][2] However, DMF is a potent sensitizer (B1316253) and can cause severe contact dermatitis and other allergic reactions.[1][3] Consequently, regulatory bodies, including the European Union, have banned the use of DMF in consumer products, setting a maximum limit of 0.1 mg/kg.[1][4][5] This has necessitated the development of sensitive and reliable analytical methods for the determination of DMF in various matrices, including desiccant materials like silica (B1680970) gel.
These application notes provide detailed protocols for the quantitative analysis of dimethyl this compound in desiccants using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on validated procedures reported in scientific literature.[6][7][8][9]
Analytical Methods Overview
The primary analytical techniques for the determination of DMF in desiccants are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[6] GC-MS offers high specificity and sensitivity, making it a confirmatory method, while HPLC-UV is a robust and widely available technique suitable for routine screening.
Quantitative Data Summary
The performance of various analytical methods for DMF determination is summarized in the tables below, providing a comparison of key validation parameters.
Table 1: GC-MS Method Performance
| Parameter | Method 1 |
| Limit of Detection (LOD) | 0.02 mg/kg[7][8] |
| Limit of Quantitation (LOQ) | 0.05 mg/kg[7][8] |
| Linearity Range | 0.05 - 5.0 µg/mL[7][8] |
| Correlation Coefficient (R²) | > 0.9998[7][8] |
| Mean Recovery | 97% (at 0.05 and 1.00 mg/kg)[7][8] |
| Repeatability (RSD%) | < 15%[7][8] |
Table 2: HPLC Method Performance
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | Low µg/g level[9] | - |
| Limit of Quantitation (LOQ) | Low µg/g level[9] | - |
| Linearity Range | - | 25% to 150% of working concentration (240 ppm)[10] |
| Correlation Coefficient (r) | 0.94[9] | 0.9994[10] |
| Recovery | 98%[9] | 96.4% to 103.5%[10] |
| Precision (RSD%) | < 5% (intra- and inter-day)[9] | < 2%[10] |
Experimental Protocols
Protocol 1: Determination of Dimethyl this compound in Silica Gel Desiccants by GC-MS
This protocol is based on a validated method involving solvent extraction followed by GC-MS analysis.[7][8]
1. Sample Preparation: Ultrasound-Assisted Solvent Extraction
-
Weigh approximately 10 g of the desiccant sample into a suitable flask.[8]
-
Add 10 mL of acetonitrile (B52724) to the flask.[11]
-
Place the flask in an ultrasonic bath heated to 60°C and extract for 20 minutes.[11]
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent ion trap detector.[12]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Quantification Ions: m/z 113 (quantifier), 85, and 114 (qualifiers).[11]
-
3. Calibration
-
Prepare a series of standard solutions of DMF in acetonitrile in the concentration range of 0.05 to 5.0 µg/mL.[8]
-
Inject the standards into the GC-MS system and generate a calibration curve by plotting the peak area of the quantification ion against the concentration.
4. Data Analysis
-
Identify DMF in the sample extract by comparing the retention time and the mass spectrum with that of a reference standard.
-
Quantify the concentration of DMF in the sample using the calibration curve. The concentration in the desiccant is calculated using the following formula:
Concentration (mg/kg) = (C * V) / W
Where:
-
C = Concentration of DMF in the extract (µg/mL)
-
V = Volume of the extraction solvent (mL)
-
W = Weight of the desiccant sample (g)
-
Protocol 2: Determination of Dimethyl this compound in Desiccants by HPLC-UV
This protocol describes a method based on solid-liquid extraction followed by reversed-phase HPLC with UV detection.[9]
1. Sample Preparation: Solid-Liquid Extraction
-
Weigh a representative portion of the desiccant sample.
-
Extract the sample with a suitable solvent such as acetonitrile or a mixture of buffer and acetonitrile.[10][13]
-
The extraction can be facilitated by sonication.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: Waters 2695 with a PDA detector or Agilent 1200 with a DAD detector, or equivalent.[6]
-
Column: Symmetry C18 (150 x 4.6 mm, 5 µm) or Inertsil ODS-3 C18 (150 x 4.6 mm, 5 µm).[10][12]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (55:45 v/v) or a buffer:acetonitrile mixture (50:50 v/v).[6][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 10 µL.
3. Calibration
-
Prepare a series of DMF standard solutions in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis
-
Identify the DMF peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the DMF concentration using the calibration curve and calculate the final concentration in the desiccant sample as described in the GC-MS protocol.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
References
- 1. Dimethylthis compound Research and Testing [intertek.com]
- 2. Dimethyl this compound (DMF) product ban causes confusion - Leather International [leathermag.com]
- 3. productsafety.gov.au [productsafety.gov.au]
- 4. doruksistem.com.tr [doruksistem.com.tr]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of dimethyl this compound (DMFu) in silica gel pouches using gas chromatography coupled ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of dimethyl this compound in desiccant and antimould sachets by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. publ.iss.it [publ.iss.it]
- 12. benchchem.com [benchchem.com]
- 13. jetir.org [jetir.org]
Ion Chromatography Method for the Analysis of Fumarate Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of fumarate in pharmaceutical salts using ion chromatography (IC). The described method is simple, precise, linear, and accurate for the determination of this compound, making it suitable for quality control and regulatory purposes in drug development and manufacturing. The protocol is based on a validated method employing an anion exchange column with suppressed conductivity detection, ensuring high sensitivity and selectivity.[1][2][3][4]
Introduction
In the pharmaceutical industry, many active pharmaceutical ingredients (APIs) are formulated as salts to enhance their solubility, stability, and bioavailability.[5] this compound is a common counterion used in the formation of these pharmaceutical salts. Accurate quantification of the this compound content is a critical aspect of API characterization and is required to confirm the stoichiometry of the salt and ensure the correct dosage of the active ingredient.[1][6] Ion chromatography with suppressed conductivity detection is a widely used and robust technique for the analysis of organic and inorganic anions, offering excellent resolution and sensitivity.[7][8][9] This method allows for the direct determination of this compound content with minimal sample preparation and avoids interferences from the API or other excipients.[10]
Experimental Protocols
This section details the validated ion chromatography method for the analysis of this compound.[1][2][3][4]
Materials and Reagents
-
Standards: Fumaric acid reference standard
-
Reagents:
-
Sodium carbonate (Na₂CO₃), analytical grade
-
Sodium bicarbonate (NaHCO₃), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
-
Solvents:
-
Milli-Q water or equivalent high-purity water
-
-
Sample Diluent: Milli-Q water: Acetonitrile (80:20, v/v)[1]
Equipment
-
Ion Chromatography system equipped with:
-
A gradient or isocratic pump
-
An autosampler
-
A column oven
-
A suppressed conductivity detector
-
-
Analytical Column: Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm particle size) or equivalent anion exchange column[1][2][3][4]
-
Guard Column: Metrosep A Supp 4/5 guard column or equivalent[1]
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of fumaric acid in Milli-Q water.
-
From the stock solution, prepare working standard solutions at various concentrations (e.g., 20 µg/mL) by diluting with the sample diluent.[1]
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the this compound salt sample.
-
Dissolve the sample in the sample diluent to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection if necessary.
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm)[1][2][3][4] |
| Guard Column | Metrosep A Supp 4/5[1] |
| Mobile Phase | Isocratic: 90% (7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate) and 10% Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detector | Suppressed Conductivity |
| Run Time | 25 minutes[1][2][3][4] |
Data Presentation
The following table summarizes the expected quantitative data from the validated method for this compound analysis.
| Parameter | Result |
| Linearity (Correlation Coefficient, r) | > 0.999[11] |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L[11] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 mg/L[11] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Note: The specific values for LOD, LOQ, precision, and accuracy should be established during method validation in the user's laboratory.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the ion chromatography analysis of this compound salts.
Caption: Workflow for this compound Salt Analysis by Ion Chromatography.
Conclusion
The ion chromatography method detailed in this application note is a reliable and efficient technique for the quantitative analysis of this compound in pharmaceutical salts.[1] The method is highly specific, sensitive, and accurate, making it suitable for routine quality control testing in a regulated environment. Adherence to the described protocol will enable researchers, scientists, and drug development professionals to obtain consistent and reproducible results for the determination of this compound content.
References
- 1. Development of an Ion Chromatography Method for Analysis of Organic Anions (this compound, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Development of an Ion Chromatography Method for Analysis of Organic Anions (this compound, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. metrohm.com [metrohm.com]
- 10. lcms.cz [lcms.cz]
- 11. [Determination of Salt Forms of New Psychoactive Substances by Ion Chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Profiling of Oncometabolites, Including Fumarate, in FFPE Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of oncometabolites, small molecules that accumulate in cancer cells and contribute to tumorigenesis, is a rapidly expanding field in cancer research. Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, has been identified as a key oncometabolite. Its accumulation, often due to mutations in the this compound hydratase (FH) gene, has been implicated in various cancers. The ability to quantitatively measure this compound and other oncometabolites directly within tumor tissues is crucial for diagnostics, prognostics, and the development of targeted therapies. Formalin-Fixed Paraffin-Embedded (FFPE) tissues are an invaluable resource for such studies due to their widespread availability in clinical archives.[1][2][3] This document provides a detailed protocol for the quantitative profiling of this compound and other oncometabolites in FFPE tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Recent advancements have demonstrated the feasibility and reliability of obtaining broad and informative metabolomic data from FFPE specimens.[1][4] While the FFPE process can lead to some loss of metabolites, studies have shown that reliable and reproducible measurements can be achieved, particularly when using targeted LC-MS/MS approaches.[5] Furthermore, the analysis of metabolite ratios, such as this compound to α-ketoglutarate, can serve as a robust surrogate for assessing altered oncometabolite levels in FFPE tissues.[5]
Experimental Protocols
This section details the methodology for the quantitative analysis of this compound and other oncometabolites in FFPE tissue samples.
Sample Preparation
1.1. Tissue Sectioning and Deparaffinization:
-
From an FFPE tissue block, cut tissue sections of 5-10 µm thickness using a microtome.
-
Place the sections into a 1.5 mL microcentrifuge tube.
-
To deparaffinize, add 1 mL of xylene to each tube. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes. Carefully aspirate the supernatant. Repeat this step.
-
Rehydrate the tissue pellet by washing with a series of decreasing ethanol (B145695) concentrations:
-
1 mL of 100% ethanol, vortex, centrifuge, and aspirate.
-
1 mL of 95% ethanol, vortex, centrifuge, and aspirate.
-
1 mL of 70% ethanol, vortex, centrifuge, and aspirate.
-
1 mL of 50% ethanol, vortex, centrifuge, and aspirate.
-
-
Finally, wash the pellet with 1 mL of deionized water, vortex, centrifuge, and aspirate. The resulting pellet is now ready for metabolite extraction.
1.2. Metabolite Extraction:
-
To the deparaffinized tissue pellet, add 500 µL of a cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Add an internal standard solution containing isotope-labeled versions of the target analytes (e.g., 13C-labeled this compound) for accurate quantification.[5]
-
Homogenize the tissue using a bead beater or an ultrasonic probe. Ensure the sample remains cold during this process to prevent metabolite degradation.
-
Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization or direct injection into the LC-MS/MS system.
Derivatization of this compound (Optional but Recommended for Improved Sensitivity)
For enhanced detection and chromatographic separation of acidic metabolites like this compound, a derivatization step can be employed.[2]
-
Reconstitute the dried metabolite extract in 50 µL of a solution containing 10 mg/mL o-benzylhydroxylamine (B1220181) (OBX) in pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is suitable for the separation of derivatized or underivatized oncometabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3.2. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of this compound and other TCA cycle intermediates.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1] This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Optimization: The MS parameters, including collision energy and fragmentor voltage, should be optimized for each analyte to achieve maximum sensitivity.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate easy comparison between different sample groups (e.g., tumor vs. normal tissue).
| Analyte | Sample Group | Mean Concentration (ng/mg tissue) | Standard Deviation | p-value |
| This compound | Normal Tissue | Value | Value | Value |
| Tumor Tissue | Value | Value | ||
| Succinate | Normal Tissue | Value | Value | Value |
| Tumor Tissue | Value | Value | ||
| α-Ketoglutarate | Normal Tissue | Value | Value | Value |
| Tumor Tissue | Value | Value | ||
| Ratio | ||||
| This compound / α-Ketoglutarate | Normal Tissue | Value | Value | Value |
| Tumor Tissue | Value | Value |
Note: The values in this table are placeholders and should be replaced with actual experimental data. A study by Liu et al. (2019) demonstrated that while absolute oncometabolite levels can be lower in FFPE compared to frozen tissues, the ratios of oncometabolites to other related metabolites are reliable surrogate measurements for detecting altered metabolic pathways.[5]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for oncometabolite profiling in FFPE tissues.
This compound Accumulation in Cancer
Caption: this compound accumulation in cancer due to this compound Hydratase (FH) deficiency.
References
- 1. Metabolomic Profiling from Formalin-Fixed, Paraffin-Embedded Tumor Tissue Using Targeted LC/MS/MS: Application in Sarcoma | PLOS One [journals.plos.org]
- 2. Targeted metabolomics in formalin-fixed paraffin-embedded tissue specimens: Liquid chromatography-tandem mass spectrometry determination of acidic metabolites in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS bioanalysis of protein biomarkers and protein therapeutics in formalin-fixed paraffin-embedded tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Quantitative Profiling of Oncometabolites in Frozen and Formalin-Fixed Paraffin-Embedded Tissue Specimens by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in fumarate quantification assays
Welcome to the Technical Support Center for Fumarate Quantification Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of this compound in biological samples. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic this compound quantification assay?
A1: Enzymatic this compound assays are based on the conversion of this compound to malate (B86768) by the enzyme fumarase. The malate is then oxidized by malate dehydrogenase, which generates a product that can be detected colorimetrically or fluorometrically. The intensity of the color or fluorescence is directly proportional to the this compound concentration in the sample.[1]
Q2: What are the typical sample types that can be used with a this compound assay kit?
A2: this compound assay kits are versatile and can be used with a variety of biological samples, including tissue homogenates (e.g., 40 mg), cultured cells (e.g., 1 x 10^6), serum (10-50 µL), plasma, urine, and cell culture supernatants.[2][3][4]
Q3: What is the linear detection range of a typical colorimetric this compound assay?
A3: The linear detection range can vary slightly between different commercial kits, but it is generally in the micromolar range. For example, some kits have a linear detection range of 0.005 to 2 mM this compound[1], while others can detect as low as 1 nmol of this compound per well (20 µM).[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound quantification assays.
High Background
Q4: My blank and sample wells all show a high background signal. What could be the cause?
A4: High background can be a significant issue and can arise from several sources. Here are some common causes and solutions:
-
Contaminated Reagents or Water: Ensure that all buffers and water used for reagent preparation are free of contaminants. Use ultrapure water for all preparations.
-
Improper Plate Type: For colorimetric assays, use clear, flat-bottom 96-well plates. For fluorescence assays, black plates with clear bottoms are recommended to minimize background fluorescence.[2]
-
Presence of Malate in Samples: Samples themselves can contain malate, which will be detected by the assay and contribute to the background. To correct for this, a sample blank is required. For each sample, prepare a parallel well that does not contain the fumarase enzyme but includes all other reagents. Subtract the reading of the sample blank from the sample reading.
Low or No Signal
Q5: I am not getting any signal, or the signal from my samples is very weak. What should I check?
A5: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Incorrect Wavelength: Double-check that the plate reader is set to the correct wavelength for absorbance or fluorescence measurement as specified in your assay protocol (e.g., 450 nm or 565 nm for colorimetric assays).[1][2]
-
Inactive Enzyme: Ensure that the fumarase enzyme and other enzymes in the mix have been stored and handled correctly to maintain their activity. Avoid repeated freeze-thaw cycles and keep enzymes on ice during the assay.[3] Reconstituted enzymes typically have a limited stability of about 2 months when stored at -20°C.[2]
-
Assay Buffer Not at Room Temperature: The assay buffer must be at room temperature before use for the enzymatic reaction to proceed optimally.[2][5]
-
Insufficient Incubation Time or Incorrect Temperature: Verify that the incubation time and temperature are as recommended in the protocol. For example, some protocols specify a 30-minute incubation at room temperature[2], while others may require 60 minutes at 37°C.[3]
-
Low this compound Concentration in Samples: The this compound concentration in your samples may be below the detection limit of the assay. Try concentrating your sample or testing a larger sample volume to ensure the readings are within the standard curve range.[2]
Standard Curve Issues
Q6: My standard curve is not linear or has a low R² value. How can I improve it?
A6: A reliable standard curve is crucial for accurate quantification. If you are facing issues with your standard curve, consider the following:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to a poor standard curve. Use calibrated pipettes and ensure thorough mixing of standards. Preparing a master mix for the reaction components can also help ensure consistency.[5]
-
Improper Standard Preparation: Carefully follow the dilution instructions for the this compound standard provided in the kit. A new standard curve must be prepared for each assay.[2]
-
Incorrect Blank Subtraction: The absorbance of the zero this compound standard (blank) must be subtracted from all other standard and sample readings.[2]
Experimental Protocols & Data
Enzymatic Assay Workflow
The general workflow for a colorimetric this compound assay involves sample preparation, standard curve preparation, addition of the reaction mix, incubation, and measurement of absorbance.
Caption: General workflow for a typical enzymatic this compound quantification assay.
Signaling Pathway of the Assay
The enzymatic reaction cascade is the core of the assay's detection mechanism.
Caption: Enzymatic reaction cascade for the colorimetric detection of this compound.
Quantitative Data Summary
The following table summarizes typical parameters for commercially available colorimetric this compound assay kits.
| Parameter | Sigma-Aldrich (MAK060) | Abcam (ab102516) | BioAssay Systems (EZY-218) |
| Detection Method | Colorimetric (450 nm) | Colorimetric (450 nm) | Colorimetric (565 nm) |
| Detection Limit | Not explicitly stated | 1 nmol/well (20 µM) | 5 µM |
| Linear Range | Up to 25 nmol/well | Up to 10 nmol/well | 0.005 to 2 mM |
| Sample Volume | 1-50 µL | 10-50 µL | 20 µL |
| Incubation Time | 30 minutes | 60 minutes | 30 minutes |
| Incubation Temp. | Room Temperature | 37°C | Room Temperature |
This table is a summary of information from publicly available technical documents and may not reflect the most current product specifications. Always refer to the manufacturer's latest protocol.
LC-MS/MS Considerations
For researchers using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound quantification, additional challenges may arise.
Q7: I am quantifying this compound using LC-MS/MS and observe instability in my samples. What could be the cause?
A7: A key issue with this compound stability in biological matrices like plasma is its enzymatic conversion to malate by fumarase.[6][7]
-
Exogenous vs. Endogenous Stability: Studies have shown that exogenously added fumaric acid can be rapidly converted to malate (within 1 hour) in rat plasma at room temperature, while endogenous this compound appears more stable (stable for up to 6 hours).[6][7]
-
Inhibition of Fumarase: To prevent this conversion and ensure accurate quantification, especially when analyzing samples that have been spiked with a this compound standard, it is crucial to inhibit fumarase activity. Citric acid can be used as a fumarase inhibitor to stabilize this compound in plasma samples.[6][7]
Q8: I am observing interfering peaks in my LC-MS/MS chromatogram for this compound. What are potential sources of interference?
A8: Metabolite interference is a common challenge in targeted metabolomics.
-
Interference from Malate: Malate can interfere with this compound detection as it can lose a water molecule during ionization, making it identical to this compound.[8]
-
Interference from Aspartate: Aspartate can also be an interfering metabolite in this compound quantification.[8]
-
Chromatographic Separation: Optimizing chromatographic conditions to achieve good separation between this compound and interfering metabolites is essential for accurate quantification.[6]
This technical support guide is intended to provide general guidance. For specific issues related to a commercial assay kit, it is always recommended to contact the manufacturer's technical support team.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 4. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fumarate Extraction from Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of fumarate from complex biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete cell lysis or tissue homogenization: this compound is trapped within cellular compartments. | Ensure thorough homogenization of tissue samples on ice. For cultured cells, use appropriate lysis buffers and techniques like sonication or freeze-thaw cycles.[1][2] |
| Suboptimal extraction solvent polarity: The solvent may not be suitable for the polar nature of this compound. | For liquid-liquid extraction (LLE), use a polar organic solvent like ethyl acetate (B1210297). For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining polar acidic compounds (e.g., weak anion exchange).[3][4][5] | |
| Inefficient phase separation in LLE: An emulsion may have formed, trapping this compound. | Centrifuge the sample to break the emulsion. Gentle swirling instead of vigorous shaking during mixing can also prevent emulsion formation.[6] | |
| Analyte loss during solvent evaporation: this compound may be lost if the evaporation process is too harsh. | Use a gentle stream of nitrogen gas for solvent evaporation at a controlled temperature (e.g., 40-50°C).[1][5] | |
| This compound degradation: Endogenous enzymes like fumarase can convert this compound to malate (B86768).[7][8] | Add a fumarase inhibitor, such as citric acid, to the sample immediately after collection, especially for plasma samples.[7][8] Keep samples on ice throughout the extraction process. | |
| High Signal Variability (Poor Reproducibility) | Inconsistent sample handling: Variations in extraction time, temperature, or volumes. | Standardize all steps of the extraction protocol. Use an internal standard (e.g., 13C-labeled this compound) to account for variability. |
| Matrix effects in LC-MS/MS analysis: Co-eluting compounds from the biological matrix can suppress or enhance the this compound signal. | Optimize the chromatographic separation to resolve this compound from interfering compounds. Employ a more rigorous sample cleanup method, such as SPE, to remove matrix components. | |
| Incomplete derivatization for GC-MS analysis: Residual moisture or insufficient reagent can lead to incomplete reaction. | Ensure samples are completely dry before adding the derivatization reagent. Use a sufficient excess of the reagent (e.g., BSTFA with 1% TMCS).[9] | |
| Peak Tailing or Broadening in Chromatography | Poor chromatographic conditions: Inappropriate column, mobile phase, or gradient. | For LC-MS, use a column suitable for polar analytes (e.g., C18). Optimize the mobile phase composition and gradient to achieve sharp, symmetrical peaks.[10][11] |
| Column overload: Injecting too much sample. | Dilute the sample or inject a smaller volume. | |
| Interaction with active sites in the GC inlet or column: Polar analytes can interact with the system. | Ensure the GC inlet liner and column are properly deactivated (silanized). Derivatization of this compound will also reduce active site interactions. | |
| Presence of Interfering Peaks | Contamination: From solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank sample to identify sources of contamination. |
| Co-extraction of matrix components: The extraction method is not selective enough. | Refine the wash steps in your SPE protocol to remove more interferences. For LLE, a back-extraction step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma/serum?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. SPE, particularly with weak anion exchange (WAX) cartridges, often provides cleaner extracts and higher recovery by selectively retaining acidic compounds like this compound.[3] A simple protein precipitation with a cold organic solvent like acetonitrile (B52724) or acetone (B3395972) is a faster but generally less clean method.[10][12]
Q2: How can I prevent the enzymatic conversion of this compound to malate in my samples?
A2: The enzyme fumarase can rapidly convert this compound to malate. To prevent this, it is crucial to add a fumarase inhibitor, such as citric acid, to plasma samples immediately after collection.[7][8] Keeping the sample on ice at all times and processing it quickly will also minimize enzymatic activity.
Q3: Is derivatization necessary for this compound analysis?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is mandatory to make the non-volatile this compound amenable to gas-phase analysis.[9] Silylation with reagents like BSTFA is a common approach. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is not always necessary but can be used to improve chromatographic retention and ionization efficiency.
Q4: What are typical recovery rates for this compound extraction?
A4: Recovery can vary significantly depending on the matrix and method. With an optimized SPE method, recoveries can be greater than 80-90%.[13][14] LLE may have slightly lower and more variable recoveries. It is essential to determine the recovery for your specific protocol and matrix by spiking a known amount of a this compound standard into a blank matrix.
Q5: How should I store my biological samples before this compound extraction?
A5: To minimize degradation, samples should be stored at -80°C if not being processed immediately.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Method | Principle | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | 60-85% | Fast, simple, and inexpensive. | Less clean extract, high potential for matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases. | 70-90% | Good for removing salts and some polar interferences. | Can be labor-intensive, may form emulsions, uses larger solvent volumes.[5][15][16] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent and eluted with a solvent. | >85% | High selectivity, clean extracts, good concentration factor, amenable to automation.[13] | Can be more expensive, requires method development. |
Recovery rates are estimates and can vary based on the specific protocol, sample matrix, and analyst proficiency.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma
This protocol is based on a weak anion exchange (WAX) mechanism.[3]
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., 13C-labeled this compound).
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Procedure:
-
Conditioning: Place WAX SPE cartridges on a vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge.
-
Equilibration: Pass 1 mL of deionized water through each cartridge.
-
Sample Loading: Load the pre-treated supernatant onto the cartridges. Apply a gentle vacuum to allow the sample to pass through at a rate of approximately 1-2 drops per second.
-
Washing: Wash the cartridges with 1 mL of methanol to remove non-polar interferences.[3]
-
Elution: Place clean collection tubes in the manifold. Elute the this compound with 1 mL of 5% formic acid in acetonitrile.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted for the extraction of organic acids from a urine matrix.[5]
-
Sample Preparation:
-
Take a volume of urine equivalent to 1 mg of creatinine (B1669602) and place it in a 10 mL glass test tube.
-
Add an internal standard.
-
Add 6 mL of ethyl acetate.
-
Add 1 g of NaCl to facilitate phase separation.
-
Acidify the mixture with 6 M HCl to a pH of ~1-2.
-
-
Extraction:
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Sample Finalization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 50°C.[5]
-
The dried residue is ready for derivatization for GC-MS analysis or reconstitution for LC-MS analysis.
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol uses silylation to increase the volatility of this compound.[9]
-
Preparation:
-
Ensure the dried extract from Protocol 1 or 2 is completely free of moisture.
-
To the dried sample, add 50 µL of pyridine (B92270) to dissolve the residue.
-
-
Derivatization Reaction:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 70°C for 60 minutes.[9]
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL into the GC-MS system.
-
Visualizations
Caption: A typical experimental workflow for this compound extraction.
Caption: A troubleshooting decision tree for low this compound recovery.
Caption: this compound's role as an oncometabolite in signaling pathways.[9][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing recovery rates of distinct exogenous controls for gDNA extraction efficiency using phenol-chloroform or silica-column based extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Fumarate Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of fumarate by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, overcome common challenges, and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low or inconsistent?
Low or inconsistent this compound signal intensity is a common issue that can stem from several factors. This compound, as a small, polar molecule, can exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns and has inherently low ionization efficiency in mass spectrometry (MS).[1][2] Additionally, matrix effects from complex biological samples can suppress the this compound signal.[3] Inconsistent results can also arise from the enzymatic conversion of this compound to malate (B86768) in biological samples.[4][5]
To address this, consider the following:
-
Optimize Chromatography: Employ a column designed for polar compounds, such as a HILIC or a polar-embedded reversed-phase column.[6][7]
-
Enhance Ionization: Chemical derivatization can significantly improve the ionization efficiency of this compound.[5][8]
-
Sample Preparation: Use appropriate sample preparation techniques like protein precipitation or solid-phase extraction to minimize matrix effects.[3][9]
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Internal Standards: The use of a stable isotope-labeled internal standard for this compound is crucial for accurate and reproducible quantification.[10][11]
Q2: How can I prevent the conversion of this compound to malate in my samples?
The conversion of this compound to malate is catalyzed by the enzyme fumarase, which can be active in biological samples even at room temperature.[4] To prevent this conversion and ensure accurate measurement of endogenous this compound levels, it is critical to inhibit fumarase activity. Adding a fumarase inhibitor, such as citric acid, to the sample collection tubes and during sample processing can effectively prevent this conversion.[4][5] It is also recommended to keep samples on ice and process them as quickly as possible.
Q3: What is chemical derivatization and how can it improve this compound detection?
Chemical derivatization is a technique used to modify an analyte (in this case, this compound) to improve its analytical properties.[8][12] For this compound, derivatization can enhance its hydrophobicity, leading to better retention on reversed-phase LC columns, and improve its ionization efficiency in the mass spectrometer, resulting in a significantly more sensitive measurement.[5][13] For instance, esterification of this compound with benzyl (B1604629) alcohol allows for reversed-phase separation and boosts electrospray ionization efficiency.[5]
Q4: What are the optimal mass spectrometry settings for this compound detection?
For sensitive and specific detection of this compound, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended.[6] The specific MRM transitions will depend on whether you are analyzing derivatized or underivatized this compound. For underivatized this compound, a common transition is m/z 114.9 > 71.0.[6] It is essential to optimize the collision energy and other MS parameters for your specific instrument to achieve the best signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention in Reversed-Phase LC
If you are observing poor peak shape (e.g., tailing or fronting) or your this compound peak is eluting in the void volume of your reversed-phase column, this indicates insufficient retention.
Troubleshooting Workflow for Poor Chromatography
References
- 1. LC-MS/MS quantification of dimethyl this compound and methyl hydrogen this compound in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. bpasjournals.com [bpasjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromsoc.jp [chromsoc.jp]
Technical Support Center: Measuring Intracellular vs. Extracellular Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring intracellular and extracellular fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing between intracellular and extracellular this compound?
The main difficulties lie in preventing the leakage of intracellular this compound during sample preparation and avoiding contamination from extracellular this compound. It is also crucial to instantly stop all enzymatic activity (quenching) to get an accurate snapshot of the metabolic state at a specific time.[1]
Q2: Which analytical method is best for measuring this compound?
The choice of method depends on the specific experimental needs. Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and specificity, allowing for the quantification of multiple metabolites simultaneously.[2][3][4] Enzymatic assays, which are often colorimetric or fluorometric, are generally faster, more convenient for high-throughput screening, and do not require expensive equipment, though they may be less specific.[3][5]
Q3: How can I prevent the conversion of this compound to malate (B86768) during sample preparation?
The enzyme fumarase, present in both mitochondria and the cytosol, catalyzes the reversible hydration of this compound to malate.[6][7] To prevent this conversion, it is essential to use a rapid and effective quenching method to halt all enzymatic activity immediately upon sample collection. Additionally, some protocols recommend the use of a fumarase inhibitor, such as citric acid, in the sample collection or extraction buffer, particularly when analyzing plasma samples.[8]
Q4: What is a suitable quenching method to prevent metabolite leakage?
A common and effective method is to use a cold quenching solution, such as 80% methanol (B129727) at -70°C or a mixture of acetonitrile, methanol, and water.[2][9] The key is to rapidly cool the cells and dilute any remaining extracellular medium. It is important to avoid pure methanol, which can disrupt cell membranes and cause leakage.[1] Using a high ratio of cold quenching solution to the cell sample volume (e.g., 10:1) ensures a rapid temperature drop.[1]
Q5: How do I properly separate intracellular and extracellular fractions?
For adherent cells, a common method involves quickly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular medium before quenching and cell lysis. For suspension cells, centrifugation is used to pellet the cells, followed by a quick wash. It is critical to perform these washing steps rapidly to minimize metabolic changes and metabolite leakage.
Troubleshooting Guides
Problem 1: High variability in intracellular this compound measurements between replicates.
| Possible Cause | Suggested Solution |
| Incomplete or inconsistent quenching of metabolism. | Ensure the quenching solution is pre-chilled to the recommended temperature (e.g., -70°C) and use a sufficient volume to rapidly cool the entire sample.[1] Standardize the time between sample collection and quenching for all replicates. |
| Metabolite leakage during cell washing. | Minimize the duration of the washing step. Use ice-cold washing buffer to slow down metabolic activity. Consider using an isotonic washing solution to prevent osmotic shock. |
| Inconsistent cell numbers between samples. | Normalize the final this compound concentration to the cell number or total protein content of each sample. Ensure accurate cell counting or protein quantification for each replicate. |
| Pipetting errors. | Use calibrated pipettes and be meticulous when preparing standards and adding reagents. Prepare a master mix for reagents where possible to minimize pipetting variations. |
Problem 2: Suspected contamination from extracellular this compound in intracellular measurements.
| Possible Cause | Suggested Solution |
| Inefficient removal of extracellular medium. | For adherent cells, ensure complete aspiration of the culture medium before washing. For suspension cells, carefully aspirate the supernatant after centrifugation. Increase the number of washing steps, but keep them brief to avoid intracellular leakage. |
| Cell lysis during washing. | Use a gentle washing technique. Avoid harsh pipetting or vortexing. Ensure the washing buffer is isotonic to the cells. |
| Carryover of medium during cell harvesting. | When collecting cell pellets, ensure all supernatant is removed before proceeding with the extraction of intracellular metabolites. |
Problem 3: Low or no detectable this compound signal.
| Possible Cause | Suggested Solution |
| Insufficient sample amount. | Increase the number of cells or the volume of the biological fluid being analyzed. |
| Metabolite degradation. | Ensure samples are processed quickly and kept on ice or at the recommended temperature throughout the procedure. If using an acidic quenching or extraction solution, consider neutralizing it before storage or analysis to prevent acid-catalyzed degradation.[2] |
| Suboptimal assay conditions (for enzymatic assays). | Verify that the assay buffer is at the correct pH and temperature. Ensure that all kit components have been stored correctly and have not expired.[5] |
| Instrumental issues (for LC-MS/MS or GC-MS). | Check the instrument settings, including the mass transition for this compound and the chromatography conditions. Run a standard to confirm instrument performance. |
Quantitative Data Summary
The following tables provide a summary of typical this compound concentrations in different biological samples and the performance characteristics of common analytical methods.
Table 1: Typical this compound Concentrations
| Sample Type | Typical Concentration Range | Notes |
| Intracellular (FH-deficient cells) | ~9-20 mM | This compound levels are significantly elevated in cells with deficient this compound hydratase (FH) activity.[10] |
| Intracellular (Wild-type cells) | Generally below the limit of detection of some methods, but can be in the low µM range. | Concentrations can vary significantly based on cell type and metabolic state. |
| Human Serum/Plasma | Undetectable to low µM range. | Fumaric acid concentrations are generally very low in healthy individuals.[11] |
| Cell Culture Medium | Variable, can be in the µM to low mM range depending on the medium composition and cellular activity. | This compound can be excreted by cells into the medium.[12] |
Table 2: Comparison of this compound Measurement Methods
| Method | Detection Limit | Linear Range | Advantages | Disadvantages |
| LC-MS/MS | As low as 0.2 µM | Wide dynamic range | High specificity and sensitivity; can measure multiple metabolites simultaneously. | Requires expensive equipment and specialized expertise. |
| GC-MS | Low µM range | Wide dynamic range | High sensitivity and resolution. | Requires derivatization of the analyte. |
| Enzymatic Assay (Colorimetric/Fluorometric) | ~5 µM | 0.005 to 2 mM | High-throughput, convenient, and does not require specialized equipment.[3][5] | Can be less specific and prone to interference from other molecules in the sample. |
Experimental Protocols
Protocol 1: Intracellular this compound Extraction from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a multi-well plate to the desired confluency.
-
Medium Removal: Aspirate the culture medium completely.
-
Washing: Quickly wash the cells twice with 1 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.
-
Quenching: Immediately add 1 mL of ice-cold (-70°C) quenching solution (e.g., 80% methanol in water) to each well.
-
Cell Scraping: Place the plate on ice and scrape the cells in the quenching solution using a cell scraper.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Storage: Store the supernatant at -80°C until analysis.
Protocol 2: Extracellular this compound Measurement from Cell Culture Medium
-
Sample Collection: Collect a known volume of the cell culture medium from the well or flask.
-
Cell Removal: Centrifuge the collected medium at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the cell pellet.
-
Deproteinization (if necessary): For analysis by LC-MS or GC-MS, it may be necessary to remove proteins. This can be done by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:medium), vortexing, and centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant is then collected.
-
Storage: Store the supernatant at -80°C until analysis.
Visualizations
Caption: Experimental workflow for measuring intracellular and extracellular this compound.
Caption: Troubleshooting decision tree for inconsistent intracellular this compound data.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow [escholarship.org]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. | Semantic Scholar [semanticscholar.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular distribution of fumarase in various animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raman micro-spectroscopy reveals the spatial distribution of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dmfms.de [dmfms.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Fumarate to Malate Conversion During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the conversion of fumarate to malate (B86768) during sample preparation. This conversion, catalyzed by the enzyme fumarase (also known as this compound hydratase), can significantly impact the accuracy of metabolomic and other quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it important to prevent the conversion of this compound to malate during sample preparation?
Q2: What is the enzyme responsible for the conversion of this compound to malate?
A2: The enzyme responsible for the reversible hydration of this compound to L-malate is called fumarase or this compound hydratase (EC 4.2.1.2).[2][3] It is a key enzyme in the citric acid (TCA) cycle.
Q3: What are the main approaches to inhibit fumarase activity during sample preparation?
A3: The primary methods to inhibit fumarase activity during sample preparation fall into two categories:
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Chemical Inhibition: This involves the use of specific molecules that bind to the enzyme and block its activity.
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Physical Inactivation: This approach uses physical methods such as heat or extreme pH to denature the enzyme and render it inactive.
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to prevent this compound to malate conversion.
Issue 1: Incomplete Inhibition of Fumarase Activity
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Symptom: You observe a decrease in this compound levels and a corresponding increase in malate levels in your samples over time, even after applying an inhibition method.
-
Possible Causes & Solutions:
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Insufficient Inhibitor Concentration: The concentration of the chemical inhibitor may be too low to effectively inhibit all the fumarase in your sample.
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Solution: Increase the concentration of the inhibitor. For competitive inhibitors, a concentration several times higher than the Ki value is recommended. Refer to the quantitative data table below for guidance.
-
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Inadequate Incubation Time: The inhibitor may not have had enough time to bind to the enzyme.
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Solution: Increase the incubation time of the sample with the inhibitor.
-
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Suboptimal Temperature or pH for Inhibition: The inhibitor's efficacy might be dependent on temperature and pH.
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Solution: Ensure that the sample processing conditions are compatible with the optimal activity of the chosen inhibitor.
-
-
Ineffective Physical Inactivation: The heat or pH treatment may not have been sufficient to completely denature the enzyme.
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Solution: For heat inactivation, ensure the sample reaches and is maintained at the target temperature for the specified duration. For pH inactivation, confirm that the pH of the entire sample has reached the desired acidic or basic level.
-
-
Issue 2: Sample Degradation
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Symptom: You observe degradation of your target metabolites (this compound, malate) or other molecules in your sample after the inhibition procedure.
-
Possible Causes & Solutions:
-
Harsh Physical Inactivation Conditions: Excessive heat or extreme pH can lead to the degradation of heat-labile or pH-sensitive metabolites.
-
Solution: Optimize the temperature and duration for heat inactivation or the pH and exposure time for pH shock to find a balance between enzyme inactivation and metabolite stability. Consider using chemical inhibitors as a milder alternative.
-
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Incompatibility of Chemical Inhibitor with Downstream Analysis: The chemical inhibitor may interfere with your analytical method (e.g., mass spectrometry, NMR).
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Solution: Choose an inhibitor that is known to be compatible with your analytical platform. If unsure, run a standard of the inhibitor to check for interference.
-
-
Issue 3: Inconsistent or Irreproducible Results
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Symptom: You observe high variability in this compound and malate levels across replicate samples.
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Possible Causes & Solutions:
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Inconsistent Sample Handling: Variations in the time between sample collection and enzyme inactivation can lead to different degrees of this compound conversion.
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Solution: Standardize your sample preparation workflow to ensure that all samples are processed consistently and rapidly.[4] Quenching metabolism as quickly as possible after sample collection is crucial.
-
-
Incomplete Homogenization: If working with tissue samples, incomplete homogenization can result in variable enzyme and inhibitor concentrations throughout the sample.
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Solution: Ensure thorough homogenization of the tissue to achieve a uniform suspension before adding inhibitors or applying physical inactivation methods.
-
-
Presence of Interfering Substances: Components in the sample matrix may interfere with the inhibitor or the inactivation method.
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Solution: Consider a sample cleanup step, such as protein precipitation or solid-phase extraction, to remove interfering substances. However, be mindful that this could also lead to loss of target metabolites.
-
-
Quantitative Data Summary
The following table summarizes quantitative data for different methods of inhibiting fumarase activity.
| Method | Inhibitor/Condition | Type of Inhibition | Potency (Ki or Condition) | Recommended Working Concentration/Condition | Key Considerations |
| Chemical | S-2,3-dicarboxyaziridine | Competitive | Ki = 0.08 µM[4][5][6] | 1-10 µM | Highly potent, but availability may be limited. |
| Chemical | Carboxylic Acid (Compound 3) | Competitive | Ki = 4.5 µM[7] | 50-100 µM | Cell-permeable prodrugs are available. |
| Physical | Heat Inactivation | Denaturation | > 90°C (denaturation)[8] | 95°C for 5-10 minutes | Rapid and effective, but may degrade heat-labile metabolites. |
| Physical | pH Inactivation (Acid Shock) | Denaturation | pH < 4 | Adjust sample to pH 2-3 with a strong acid (e.g., trichloroacetic acid) | Effective for protein precipitation and enzyme inactivation, but can cause acid-labile metabolite degradation. |
| Physical | Cold Solvent Quenching | Reduced Activity & Precipitation | -80°C in Methanol/Acetonitrile | Immediate homogenization in >60% cold organic solvent | Standard metabolomics practice; effectively stops enzymatic reactions. |
Experimental Protocols
Protocol 1: Chemical Inhibition using a Competitive Inhibitor
This protocol provides a general guideline for using a competitive inhibitor like S-2,3-dicarboxyaziridine or a similar carboxylic acid inhibitor.
-
Sample Homogenization:
-
For tissue samples, weigh the frozen tissue and homogenize in a pre-chilled homogenization buffer (e.g., phosphate-buffered saline, PBS) on ice. A typical ratio is 100 mg of tissue per 1 mL of buffer.
-
For cell samples, wash the cell pellet with cold PBS and resuspend in an appropriate volume of lysis buffer.
-
-
Inhibitor Addition:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).
-
Add the inhibitor to the homogenate to achieve the desired final concentration (e.g., 1-10 µM for S-2,3-dicarboxyaziridine).
-
-
Incubation:
-
Incubate the sample on ice for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Protein Precipitation and Metabolite Extraction:
-
Proceed with your standard protocol for protein precipitation and metabolite extraction, typically by adding a cold organic solvent like methanol, acetonitrile, or a mixture thereof.
-
-
Sample Analysis:
-
After centrifugation to remove precipitated proteins, the supernatant containing the metabolites can be analyzed by your chosen analytical platform (e.g., LC-MS, GC-MS).
-
Protocol 2: Heat Inactivation
This protocol is designed to rapidly inactivate fumarase using heat while minimizing metabolite degradation.
-
Sample Homogenization:
-
Homogenize the tissue or cell sample in a pre-chilled buffer as described in Protocol 1.
-
-
Heat Shock:
-
Place the sample vial in a heat block or water bath pre-heated to 95°C.
-
Incubate the sample for 5-10 minutes.
-
-
Cooling:
-
Immediately transfer the sample to an ice bath to rapidly cool it down and prevent further degradation of metabolites.
-
-
Metabolite Extraction:
-
Proceed with your standard metabolite extraction protocol.
-
Protocol 3: pH Inactivation (Acid Quenching)
This protocol uses a strong acid to denature fumarase and precipitate proteins.
-
Sample Homogenization:
-
Homogenize the tissue or cell sample in a suitable buffer on ice.
-
-
Acidification:
-
Add a pre-chilled strong acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), to the homogenate to a final concentration of 5-10%.
-
-
Incubation:
-
Incubate the sample on ice for 15-30 minutes to allow for complete protein precipitation.
-
-
Neutralization and Extraction:
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be neutralized with a suitable base (e.g., potassium hydroxide) before further processing and analysis.
-
Visualizations
Caption: Experimental workflow for preventing this compound to malate conversion.
Caption: Troubleshooting logic for this compound to malate conversion issues.
References
- 1. Documents download module [ec.europa.eu]
- 2. assaygenie.com [assaygenie.com]
- 3. Identification of this compound Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fumarase by S-2,3-dicarboxyaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Identification of activators of human this compound hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
stability of endogenous versus exogenously added fumaric acid in plasma
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with fumaric acid in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when measuring exogenously added fumaric acid in plasma?
A1: The main challenge is the rapid enzymatic conversion of exogenous fumaric acid to malic acid by the enzyme fumarase, which is present in plasma. This can lead to an underestimation of the actual fumaric acid concentration.
Q2: How does the stability of endogenous fumaric acid compare to exogenously added fumaric acid in plasma?
A2: Endogenous fumaric acid is significantly more stable in plasma than exogenously added fumaric acid. Studies have shown that endogenous fumarate levels remain stable for at least 6 hours at room temperature in rat plasma, whereas exogenously added fumaric acid can be substantially converted to malate (B86768) within 1 hour under the same conditions.[1]
Q3: How can I prevent the degradation of exogenous fumaric acid in plasma samples?
A3: The addition of a fumarase inhibitor, such as citric acid, to the plasma sample immediately after collection is crucial to prevent the enzymatic conversion of fumaric acid to malate.[1]
Q4: What is the recommended anticoagulant for plasma collection for fumaric acid analysis?
A4: For metabolomics studies, including the analysis of fumaric acid, sodium heparin (green cap tubes) is often recommended. EDTA (purple cap tubes) and citrate (B86180) (blue or black cap tubes) may interfere with the analysis and should be used with caution.
Q5: How many freeze-thaw cycles can plasma samples for fumaric acid analysis tolerate?
A5: It is best to minimize freeze-thaw cycles. While many metabolites can withstand a few cycles, repeated freezing and thawing can lead to degradation. It is recommended to aliquot plasma samples into smaller volumes after the initial processing to avoid the need for thawing the entire sample multiple times. Studies on general metabolite stability suggest that up to four freeze-thaw cycles might be acceptable for many compounds, but this should be validated for fumaric acid specifically in your experimental setup.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of fumaric acid in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable fumaric acid (especially for exogenous standards) | Rapid enzymatic degradation by fumarase. | Ensure immediate addition of a fumarase inhibitor (e.g., citric acid) to the plasma upon collection. Keep samples on ice during processing. |
| High variability in replicate injections | Inconsistent sample preparation. Matrix effects (ion suppression or enhancement). System instability. | Ensure thorough vortexing of samples after thawing and before injection. Develop a robust sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Use a stable isotope-labeled internal standard for fumaric acid to correct for variability. |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. Inappropriate mobile phase pH. Injection of sample in a solvent stronger than the mobile phase. | Flush the column with a strong solvent wash. Ensure the mobile phase pH is appropriate for keeping fumaric acid in a consistent ionic state. Reconstitute the final sample extract in the initial mobile phase. |
| Signal suppression (lower than expected signal) | Co-eluting endogenous compounds from the plasma matrix competing for ionization. | Optimize chromatographic separation to resolve fumaric acid from interfering matrix components. Consider a more rigorous sample preparation method. Evaluate different ionization source parameters. |
| High background noise | Contaminated solvents, reagents, or system components. | Use high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source. Include blank injections between samples to monitor for carryover. |
| Inconsistent retention time | Changes in mobile phase composition. Column temperature fluctuations. Column aging. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a stable temperature. Equilibrate the column sufficiently before each run. |
Data Presentation: Stability of Fumaric Acid in Plasma
The following tables summarize the stability of endogenous and exogenous fumaric acid in rat plasma under different conditions.
Table 1: Stability of Endogenous vs. Exogenously Added Fumaric Acid at Room Temperature
| Endogenous Fumaric Acid | Exogenously Added Fumaric Acid (without inhibitor) | Exogenously Added Fumaric Acid (with citric acid) | |
| Time | % Remaining (Mean) | % Remaining (Mean) | % Remaining (Mean) |
| 0 hours | 100% | 100% | 100% |
| 1 hour | ~100% | Significantly reduced (<50%) | ~100% |
| 6 hours | ~100% | Not reported (expected to be very low) | ~100% |
Data adapted from a study on rat plasma.[1]
Table 2: General Metabolite Stability in Plasma Under Various Storage Conditions
| Condition | Duration | General Observation for Most Metabolites | Recommendation for Fumaric Acid Analysis |
| Room Temperature | Up to 6 hours | Endogenous this compound is stable. Exogenous this compound degrades rapidly without an inhibitor.[1] | Process samples immediately on ice. Add a fumarase inhibitor for exogenous this compound analysis. |
| 4°C (Refrigerated) | Up to 24 hours | Most metabolites show minimal changes. | Suitable for short-term storage if immediate processing is not possible. |
| -20°C | Up to 1 month | Some metabolites may show changes after extended periods.[2] | Acceptable for short to medium-term storage. Snap-freezing is preferable. |
| -80°C | Long-term | Considered the gold standard for long-term storage of biological samples for metabolomics. | Recommended for all long-term storage of plasma samples for fumaric acid analysis. |
| Freeze-Thaw Cycles | Up to 4 cycles | Minimal changes for many metabolites. | Aliquot samples to minimize freeze-thaw cycles. |
Experimental Protocols
Plasma Sample Collection and Handling
This protocol outlines the steps for collecting and processing plasma samples for fumaric acid analysis.
Materials:
-
Blood collection tubes with sodium heparin anticoagulant (green cap).
-
Centrifuge with temperature control.
-
Pipettes and sterile pipette tips.
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Fumarase inhibitor solution (e.g., concentrated citric acid).
-
Dry ice and/or liquid nitrogen.
-
-80°C freezer for storage.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled sodium heparin tubes.
-
Inhibition of Fumarase (for exogenous fumaric acid analysis): Immediately after blood collection, add the fumarase inhibitor (e.g., citric acid) to the whole blood and gently invert the tube 8-10 times to mix.
-
Centrifugation: Centrifuge the blood collection tubes at 1,300 x g for 10 minutes at 4°C. This should be done as soon as possible after collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled cryovials in volumes appropriate for a single analysis to minimize freeze-thaw cycles.
-
Snap-Freezing: Immediately snap-freeze the plasma aliquots in liquid nitrogen or on dry ice.
-
Storage: Store the frozen plasma aliquots at -80°C until analysis.
LC-MS/MS Method for Fumaric Acid Quantification
This is a representative protocol for the quantification of fumaric acid in plasma using LC-MS/MS. Method parameters may need to be optimized for your specific instrumentation.
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed samples for 10 seconds.
-
In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard for fumaric acid.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high aqueous composition to retain the polar fumaric acid, followed by an increasing organic phase to elute it.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both fumaric acid and its stable isotope-labeled internal standard.
Signaling Pathway Diagrams
This compound-Induced Nrf2 Activation
Caption: this compound accumulation leads to the activation of the Nrf2 antioxidant pathway.
This compound-Induced HIF-1α Stabilization
References
overcoming matrix effects in fumarate LC-MS/MS analysis
Welcome to the technical support center for fumarate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In complex biological matrices like plasma, urine, or tissue homogenates, components such as salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: What are the common signs that my this compound analysis is being affected by matrix effects?
A: Common indicators of matrix effects include:
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Poor reproducibility of results between different sample preparations.[2]
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Inaccurate quantification, with results being unexpectedly high or low.[2]
-
Non-linear calibration curves.[2]
-
Significant variability in the signal of the internal standard across different samples.
-
A noticeable decrease in signal intensity when analyzing samples in a complex matrix (e.g., plasma) compared to a simple matrix (e.g., solvent).[2]
Q3: What is a stable isotope-labeled (SIL) internal standard and why is it the gold standard for this compound analysis?
A: A stable isotope-labeled (SIL) internal standard is a version of this compound where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H/D).[3][4] SIL internal standards are considered the best way to compensate for matrix effects because they have nearly identical chemical and physical properties to the unlabeled this compound.[3] This means they will co-elute chromatographically and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[4]
Q4: Can derivatization help in my this compound analysis?
A: Yes, derivatization can be a powerful strategy. This compound, as a small carboxylic acid, may exhibit poor retention on reversed-phase columns and suboptimal ionization efficiency. Chemical derivatization can modify the this compound molecule to:
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Enhance sensitivity: By adding a group that is more readily ionized, the signal intensity can be significantly increased.[5][6]
-
Improve chromatographic retention: By making the molecule less polar, its retention on C18 columns can be improved, separating it from early-eluting matrix components.
-
Improve selectivity: Derivatization can introduce a unique fragment for MS/MS detection, increasing the specificity of the assay.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
dot
Caption: A step-by-step decision tree for troubleshooting matrix effects.
Data on Sample Preparation and Matrix Effects
The choice of sample preparation is critical for minimizing matrix effects. While data specific to this compound is limited, the following table summarizes representative data for the analysis of small molecules in plasma, comparing common extraction techniques.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100+ | 40 - 80 | Fast, simple, and inexpensive. | Minimal cleanup, high potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 20 - 50 | Cleaner extracts than PPT, removes salts and some phospholipids. | Can be labor-intensive, may have emulsion issues.[7] |
| Solid-Phase Extraction (SPE) | 70 - 95 | < 20 | Provides the cleanest extracts, high analyte concentration.[8] | More complex method development, higher cost per sample.[8] |
Note: Values are representative and can vary significantly based on the analyte, specific matrix, and protocol used.
Experimental Protocols
Here are detailed methodologies for key experiments. These are general protocols and should be optimized for your specific application.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative assessment of matrix effects using the post-extraction spike method.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound standards at low and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma, urine) from at least six different sources using your sample preparation method. After the final extraction step, spike the clean extracts with this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound at the same low and high concentrations into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
dot
Caption: Overview of common sample preparation techniques.
Protocol 3: Derivatization of this compound for Enhanced Sensitivity
This is a general procedure for derivatizing carboxylic acids like this compound to improve their response in positive ion mode ESI-MS. Reagents such as 2-picolylamine (PA) can be used.[5][6]
-
Sample Preparation: Extract this compound from the biological matrix and evaporate the final extract to complete dryness. The reaction is sensitive to water.
-
Derivatization Reaction:
-
To the dried extract, add a solution containing:
-
2-picolylamine (derivatizing agent)
-
2,2'-dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
-
The solvent should be aprotic, such as acetonitrile.
-
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes). This step needs to be optimized.
-
Quenching: The reaction may not require quenching, but if necessary, a small amount of water or a reagent that reacts with excess derivatizing agent can be added.
-
LC-MS/MS Analysis: Dilute the reaction mixture with the mobile phase and inject it into the LC-MS/MS system. The analysis will be performed in positive ion mode, monitoring the specific precursor-product ion transition of the derivatized this compound.
dot
Caption: Concept of this compound derivatization for improved LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the signal of hyperpolarized fumarate in MRI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal of hyperpolarized fumarate in Magnetic Resonance Imaging (MRI) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during hyperpolarized this compound MRI experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my hyperpolarized this compound signal lower than expected after dissolution/injection?
Answer: Low signal-to-noise ratio (SNR) is a frequent challenge in hyperpolarized MRI.[1] Several factors can contribute to a weaker than expected signal. The primary causes can be categorized into issues with polarization, signal loss during transfer, and suboptimal acquisition parameters.
Potential Causes and Solutions:
-
Suboptimal Polarization:
-
dDNP: In dissolution Dynamic Nuclear Polarization (dDNP), insufficient polarization can result from issues with the sample preparation (e.g., incorrect radical concentration), temperature instability in the polarizer, or insufficient polarization time.[2] Ensure the solid-state sample is properly prepared and that the polarizer is functioning at the specified temperature and magnetic field.[3]
-
PHIP: For Parahydrogen-Induced Polarization (PHIP), low polarization can be due to inefficient spin order transfer.[4] This can be influenced by the catalyst, the magnetic field cycling process, or the pulse sequence used for polarization transfer.[5] It is crucial to optimize these parameters for your specific setup.
-
-
Signal Loss During Transfer and Injection:
-
T1 Decay: The hyperpolarized state decays exponentially with a time constant T1. Any delay between the dissolution of the hyperpolarized sample and the start of the imaging sequence will lead to signal loss.[6] Streamline the transfer and injection process to minimize this delay.
-
Paramagnetic Contaminants: The presence of paramagnetic ions, including residual catalyst from PHIP, can significantly shorten the T1 relaxation time, leading to rapid signal decay.[7][8] For PHIP, rigorous purification of the hyperpolarized this compound solution is essential.[7][8]
-
Magnetic Field Inhomogeneity: Maintaining the hyperpolarized sample in a sufficiently strong and homogeneous magnetic field during transfer is critical to preserve polarization.[9] Using a magnetic carrier can help mitigate signal loss during transport from the polarizer to the scanner.[3]
-
-
Suboptimal Acquisition Parameters:
-
Incorrect Flip Angle: The radiofrequency (RF) pulses used for imaging deplete the hyperpolarized magnetization. Using flip angles that are too large will rapidly saturate the signal. A variable flip angle scheme, where the flip angle is increased over time to counteract T1 decay, can help maintain a more constant signal level.[10]
-
Inefficient Pulse Sequence: The choice of pulse sequence significantly impacts the acquired signal. Rapid imaging sequences are necessary to capture the dynamic metabolic processes before the hyperpolarized signal decays.[6] Sequences like Chemical Shift Imaging (CSI) and echo-planar spectroscopic imaging (EPSI) are commonly used.[11][12]
-
Question: I am observing image artifacts. What are the common causes and how can I mitigate them?
Answer: Artifacts in hyperpolarized 13C imaging can arise from several sources, including B0 field inhomogeneity, RF pulse imperfections, and k-space trajectory errors.
Potential Causes and Solutions:
-
B0 Inhomogeneity: Variations in the main magnetic field can cause spatial distortions, particularly with rapid imaging sequences like EPI.[13] Shimming the magnetic field over the region of interest is crucial. If significant inhomogeneity persists, distortion correction methods may be necessary.[13]
-
RF Pulse Imperfections: Imperfect slice selection profiles or off-resonance effects of spectral-spatial pulses can lead to artifacts.[14] This is particularly relevant when trying to excite specific metabolite peaks selectively. Calibrating the RF power and ensuring the B0 homogeneity is within the tolerance of the pulse design are important mitigation strategies.[13]
-
k-space Trajectory Errors: Rapid gradient switching in sequences like spiral imaging can induce eddy currents, leading to blurring or ghosting artifacts. Applying corrections for gradient delays and eddy currents is often necessary to obtain high-quality images.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for hyperpolarizing this compound, and which one should I choose?
A1: The two primary methods are dissolution Dynamic Nuclear Polarization (dDNP) and Parahydrogen-Induced Polarization (PHIP).
-
dDNP is the current state-of-the-art for clinical translation.[2] It achieves high polarization levels but is expensive, technically complex, and has long polarization build-up times (on the order of an hour).[2]
-
PHIP is a lower-cost and much faster alternative, capable of producing a hyperpolarized sample every few minutes.[15][16] However, it typically results in lower polarization levels and requires a chemical reaction that can introduce contaminants, necessitating a purification step.[7][8]
The choice depends on your resources and experimental needs. For preclinical studies where high throughput is desired and cost is a concern, PHIP is an attractive option. For studies requiring the highest possible polarization and a clear path to clinical translation, dDNP is the more established method.
Q2: How can I purify hyperpolarized this compound after PHIP?
A2: A common and effective method is acid precipitation.[7][8] By lowering the pH of the solution with an acid (e.g., HCl), the this compound becomes poorly soluble and precipitates out as a solid.[7][9] The solid can then be filtered and redissolved in a biocompatible buffer at the desired concentration and physiological pH.[7] This process has been shown to effectively remove the catalyst and other reaction byproducts.[7]
Q3: What are typical T1 relaxation times for hyperpolarized this compound and malate (B86768)?
A3: The T1 relaxation time is a critical parameter that dictates the time window for imaging. It is influenced by the magnetic field strength, temperature, and the molecular environment. In vivo, the T1 of hyperpolarized [1,4-13C2]this compound is typically in the range of 20-40 seconds.[17] For example, one study reported a T1 of 24.1 ± 2.1 s for this compound and 18.4 ± 7.0 s for malate in vitro at 9.4T.[17] Another in vivo study in tumors at 2.35T reported T1 values of 36.7 ± 3.3 s for the treated group and 40.1 ± 2.7 s for the untreated group.[17]
Q4: What are the key hardware requirements for hyperpolarized this compound MRI?
A4: Specialized hardware is necessary to perform hyperpolarized 13C MRI.
-
Polarizer: A dDNP or PHIP polarizer is required to generate the hyperpolarized this compound.[3]
-
Dual-Tuned RF Coils: Since the 13C resonance frequency is about one-quarter of the proton frequency, dedicated or dual-tuned RF coils are needed for both transmitting the RF pulses and receiving the 13C signal.[18] For clinical studies, configurations like a 13C clamshell transmit coil with multi-channel receive arrays are used.[19]
-
MRI System: The MRI scanner must be capable of operating at the 13C frequency. This may require additional hardware and software modifications.[20]
Q5: What pulse sequences are recommended for imaging hyperpolarized this compound?
A5: Due to the transient nature of the hyperpolarized signal and the need to differentiate between this compound and its metabolic product malate, rapid spectroscopic imaging sequences are required.
-
Chemical Shift Imaging (CSI): This is a common technique that acquires a full spectrum at each voxel, allowing for the separation and quantification of this compound and malate.[11]
-
IDEAL Spiral CSI: This sequence uses multiple echoes with shifted echo times to resolve chemical shifts, offering a good balance between speed and accuracy.[21]
-
Echo-Planar Spectroscopic Imaging (EPSI): This is another fast imaging technique that can acquire spatial and spectral information in a single shot.[12]
The choice of sequence will depend on the specific requirements of the study, such as the desired spatial and temporal resolution.
Quantitative Data Summary
The following tables summarize key quantitative data for hyperpolarized this compound MRI experiments.
Table 1: Hyperpolarization Parameters for this compound
| Parameter | Dissolution DNP (dDNP) | Parahydrogen-Induced Polarization (PHIP) |
| Typical Polarization Level | 26% - 35%[17] | 13% - 45%[7][16] |
| Polarization Time | ~ 1 hour[2] | ~ 10 minutes[15] |
| Typical Final Concentration | ~20 mM[17] | ~100 mM[15][16] |
| Key Advantage | High polarization, clinically established[22] | Low cost, rapid production[2] |
| Key Disadvantage | Expensive, slow[2] | Potential for contaminants, lower polarization[7] |
Table 2: T1 Relaxation Times of Hyperpolarized [1,4-13C2]this compound and Malate
| Metabolite | Condition | Magnetic Field | T1 (seconds) |
| This compound | In vitro (cell suspension) | 9.4 T | 24.1 ± 2.1[17] |
| Malate | In vitro (cell suspension) | 9.4 T | 18.4 ± 7.0[17] |
| This compound | In vivo (tumor, treated) | 2.35 T | 36.7 ± 3.3[17] |
| This compound | In vivo (tumor, untreated) | 2.35 T | 40.1 ± 2.7[17] |
| This compound | In vivo | 11.7 T | ≥ 30[23] |
Table 3: Typical Pulse Sequence Parameters for Hyperpolarized 13C CSI
| Parameter | Value | Reference |
| Sequence Type | 2D CSI | [11] |
| Flip Angle | 10° | [11] |
| Repetition Time (TR) | 125 ms | [11] |
| Field of View (FOV) | 8 cm | [11] |
| Matrix Size | 16 x 16 | [11] |
| Slice Thickness | 15 mm | [11] |
| Temporal Resolution | ~32 s (fully sampled) | [11] |
Experimental Protocols
Protocol 1: Hyperpolarization of [1,4-13C2]this compound using dDNP
This protocol is a generalized summary based on published methods.[17]
-
Sample Preparation: Dissolve [1,4-13C2]fumaric acid in a solvent mixture containing a stable trityl radical and a gadolinium chelate.
-
Polarization: Place the sample in a dDNP polarizer and cool to cryogenic temperatures (~1.4 K) in a strong magnetic field (~6.7 T).[24]
-
Microwave Irradiation: Apply microwave irradiation at a frequency corresponding to the electron paramagnetic resonance of the radical to transfer polarization from the electrons to the 13C nuclei.
-
Dissolution: Rapidly dissolve the hyperpolarized solid sample in a superheated buffer (e.g., a phosphate (B84403) buffer at pH 7.4) to create an injectable solution.[17]
-
Quality Control: Measure the temperature, pH, and concentration of the final solution to ensure it is suitable for in vivo injection.[24]
-
Injection: Inject the hyperpolarized this compound solution into the subject via a tail vein catheter.
Protocol 2: Hyperpolarization and Purification of [1-13C]this compound using PHIP
This protocol is a generalized summary based on published methods.[4][7][25]
-
Precursor Preparation: Prepare a solution of the this compound precursor, [1-13C]acetylenedicarboxylate, with a suitable catalyst (e.g., a ruthenium-based catalyst) in a solvent.[4]
-
Hydrogenation: Bubble para-enriched hydrogen gas through the precursor solution in a reactor to initiate the hydrogenation reaction, forming [1-13C]this compound.[2]
-
Polarization Transfer: Transfer the spin order from the parahydrogen-derived protons to the 13C nucleus using a magnetic field cycle or a pulse sequence.[2][4]
-
Purification (Acid Precipitation): a. Transfer the hyperpolarized solution to a separate container. b. Add a strong acid (e.g., HCl) to lower the pH and precipitate the fumaric acid.[7] c. Filter the solid fumaric acid to separate it from the solution containing the catalyst and other byproducts.[7] d. Wash the solid fumaric acid with deionized water and acetone (B3395972) to remove any residual contaminants.[2]
-
Redissolution: Redissolve the purified hyperpolarized fumaric acid in a biocompatible buffer to the desired concentration and physiological pH.[7]
-
Injection: Inject the purified hyperpolarized this compound solution into the subject.
Visualizations
References
- 1. openmedscience.com [openmedscience.com]
- 2. Rapid hyperpolarization and purification of the metabolite this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized MRI Technology Resource Center [hyperpolarizedmri.ucsf.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Hyperpolarized 13C Magnetic Resonance Imaging of this compound Metabolism by Parahydrogen‐induced Polarization: A Proof‐of‐Concept in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. news-medical.net [news-medical.net]
- 9. Hydrogenative-PHIP polarized metabolites for biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Chemical Shift Imaging of Hyperpolarized 13C Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quo Vadis Hyperpolarized 13C MRI? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperpolarized 13C spectroscopic imaging using single‐shot 3D sequences with unpaired adiabatic refocusing pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parahydrogen-Polarized this compound for Preclinical in Vivo Metabolic Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyperpolarized [1,4-13C2]this compound as an imaging agent of tumor cell death in vivo - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cds.ismrm.org [cds.ismrm.org]
- 24. A pathway toward clinical translation of hyperpolarized [1,4‐ 13C2 ,2,3‐d2]this compound as an imaging biomarker for early cellular necrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
dealing with the instability of dimethyl fumarate in biological matrices
Technical Support Center: Dimethyl Fumarate (DMF) Bioanalytical Support
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl this compound (DMF). This resource provides essential guidance on handling the inherent instability of DMF in biological matrices to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
A quick overview of the most common questions regarding DMF's stability and handling.
Q1: Why is Dimethyl this compound (DMF) unstable in biological samples?
A1: Dimethyl this compound is an electrophilic compound with an α,β-unsaturated carboxylic ester structure, making it highly reactive. Its instability in biological matrices stems from two primary pathways:
-
Enzymatic Hydrolysis: Esterase enzymes present in blood, plasma, and tissue homogenates rapidly hydrolyze DMF into its active metabolite, monomethyl this compound (MMF), and methanol.[1][2][3] This conversion is a major challenge as plasma DMF concentrations can become non-quantifiable shortly after oral administration.[2][4]
-
Glutathione (B108866) (GSH) Conjugation: As an electrophile, DMF readily reacts with nucleophilic thiol groups, particularly the cysteine residue in glutathione (GSH), via a Michael addition reaction.[5][6] This forms DMF-GSH adducts, leading to the depletion of both DMF and free GSH.[7]
Q2: What is the primary active metabolite of DMF?
A2: The primary and only active metabolite of DMF is monomethyl this compound (MMF).[3][4][8] Following oral administration, DMF is almost completely converted to MMF before it reaches systemic circulation.[2][9] MMF is responsible for the therapeutic effects attributed to DMF, such as the activation of the Nrf2 pathway.[4][10]
Q3: How does DMF/MMF exert its therapeutic effects?
A3: The main mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[10] MMF modifies cysteine residues on the Keap1 protein, which is an inhibitor of Nrf2.[10] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, inducing the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).
Q4: Can I measure DMF directly in plasma samples after oral administration?
A4: It is exceptionally challenging. Due to rapid and extensive pre-systemic hydrolysis by esterases, plasma concentrations of DMF are often below the limit of quantification.[2][4][6] Most pharmacokinetic studies, therefore, measure the concentration of the active metabolite, MMF, as a surrogate for DMF exposure.[4][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a problem-solution format.
Problem 1: My measured DMF concentrations are inconsistent and lower than expected in plasma/blood samples.
-
Possible Cause: Rapid enzymatic degradation of DMF by esterases during and after sample collection.
-
Solution:
-
Use appropriate collection tubes: Collect blood samples in pre-chilled tubes containing an esterase inhibitor. Sodium fluoride (B91410) is a commonly used and effective stabilizer.[2][4][11] Tubes containing sodium fluoride/potassium oxalate (B1200264) are recommended.[4][12]
-
Immediate Cooling: Place samples on ice immediately after collection and process them as quickly as possible at low temperatures (e.g., 4°C) to minimize enzymatic activity.
-
Acidification: Lowering the pH of the plasma or blood sample can help to inhibit esterase activity. However, the optimal pH for DMF stability is around neutral, with degradation increasing under both acidic and alkaline conditions, so this must be carefully validated.[13][14]
-
Problem 2: I am seeing high variability in my MMF concentration measurements between replicates.
-
Possible Cause: Continued conversion of residual DMF to MMF in the sample ex vivo after collection. If stabilization is incomplete, DMF will continue to be hydrolyzed to MMF, artificially inflating MMF levels.
-
Solution:
-
Ensure Complete Inhibition: Verify that the concentration of the esterase inhibitor (e.g., sodium fluoride) is sufficient to completely halt enzymatic activity upon blood collection.[2][4]
-
Standardize Processing Time: Adhere to a strict, standardized protocol for the time between sample collection, centrifugation, and freezing.[15] Keep all samples on ice throughout the process.
-
Rapid Freezing: After processing, immediately freeze plasma samples at -80°C to prevent any further chemical or enzymatic changes.
-
Problem 3: My analytical assay (e.g., LC-MS/MS) shows poor sensitivity for DMF.
-
Possible Cause: DMF is a small, relatively non-polar molecule that can exhibit poor ionization efficiency in mass spectrometry.[11] It may also be lost during sample preparation.
-
Solution:
-
Derivatization/Adduct Formation: Consider a chemical derivatization strategy. One validated approach involves using a trapping reagent like tiopronin (B1683173), which reacts with DMF to form a stable conjugate.[11] This conjugate can then be extracted and quantified by LC-MS/MS with improved sensitivity and stability.
-
Optimize Extraction: Use a validated extraction method such as solid-phase extraction (SPE) or a simple protein precipitation with cold acetonitrile (B52724) to efficiently extract DMF and MMF while minimizing matrix effects.[9][16]
-
Optimize MS Conditions: Carefully optimize mass spectrometry parameters, including ionization source (e.g., ESI in positive mode) and MRM transitions for both DMF and its internal standard.[16]
-
Data & Visualization
Summary of Pre-analytical Stabilization and Analytical Methods
This table summarizes key quantitative parameters from validated methods for DMF and MMF analysis.
| Parameter | Dimethyl this compound (DMF) | Monomethyl this compound (MMF) | Reference |
| Biological Matrix | Rat Blood | Human Plasma | [9][11] |
| Anticoagulant/Stabilizer | Sodium Fluoride / Potassium Oxalate | Sodium Fluoride / Potassium Oxalate | [4][11] |
| Trapping Reagent | Tiopronin | Not Applicable | [11] |
| Extraction Method | Protein Precipitation | Solid-Phase Extraction (SPE) | [9][11] |
| Analytical Technique | UHPLC-MS/MS | LC-MS/MS | [9][11] |
| Linear Range | 1 - 1000 ng/mL | 5.03 - 2006.92 ng/mL | [9][11] |
| Lower Limit of Quantification | 50 ng/mL | 10 ng/mL | [16] |
Diagrams: Pathways and Workflows
The following diagrams illustrate the key degradation pathways, the recommended experimental workflow for sample handling, and the primary signaling pathway of DMF/MMF.
Caption: Primary degradation pathways of Dimethyl this compound (DMF) in biological matrices.
Caption: Recommended workflow for handling biological samples for DMF/MMF analysis.
Caption: Simplified Nrf2 signaling pathway activation by Monomethyl this compound (MMF).
Key Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for DMF/MMF Quantification
This protocol details the critical pre-analytical steps required to stabilize DMF and MMF in blood samples.
Materials:
-
Pre-chilled vacuum blood collection tubes containing Sodium Fluoride/Potassium Oxalate.[2][4]
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Pipettes and cryovials for aliquoting.
-
-80°C freezer.
Procedure:
-
Preparation: Label all tubes clearly and pre-chill them on ice before use.
-
Blood Collection: Draw blood directly into the pre-chilled sodium fluoride/potassium oxalate tubes.
-
Immediate Mixing & Cooling: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the stabilizer. Place the tube directly on ice.[15]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at approximately 1,500 x g for 10-15 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials. Avoid disturbing the buffy coat or red blood cell pellet.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[15]
Protocol 2: Sample Preparation for LC-MS/MS Analysis using Protein Precipitation
This is a rapid method for extracting DMF and MMF from plasma for analysis.
Materials:
-
Thawed plasma samples.
-
Acetonitrile (ACN), HPLC-grade, chilled to -20°C.
-
Internal Standard (IS) solution (e.g., Monomethyl this compound-d3).[9]
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Microcentrifuge (capable of >12,000 x g).
-
LC-MS vials.
Procedure:
-
Thawing: Thaw plasma samples on ice.
-
Spiking: In a microcentrifuge tube, pipette 100 µL of plasma. Add a small volume (e.g., 10 µL) of the internal standard solution.
-
Precipitation: Add 3 volumes (300 µL) of ice-cold acetonitrile to the plasma sample.[16]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Transfer: Carefully transfer the clear supernatant to a clean LC-MS vial for analysis.
-
Analysis: Inject the sample into the LC-MS/MS system for quantification of DMF and MMF.[16]
References
- 1. Dimethyl this compound vs. Monomethyl this compound: Unresolved Pharmacologic Issues [mdpi.com]
- 2. Pharmacokinetics and Bioavailability of Monomethyl this compound Following a Single Oral Dose of Bafiertam™ (Monomethyl this compound) or Tecfidera® (Dimethyl this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Bioavailability of Monomethyl this compound Following a Single Oral Dose of Bafiertam™ (Monomethyl this compound) or Tecfidera® (Dimethyl this compound) | springermedizin.de [springermedizin.de]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity of dimethyl this compound and methylhydrogen this compound towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl this compound and Monoethyl this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 8. Dimethyl this compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalysis of monomethyl this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. LC-MS/MS quantification of dimethyl this compound and methyl hydrogen this compound in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stability indicating RP-HPLC method for determination of dimethyl this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bpasjournals.com [bpasjournals.com]
Technical Support Center: Optimizing the Separation of Fumarate from other TCA Cycle Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of fumarate from other tricarboxylic acid (TCA) cycle intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound and other TCA cycle intermediates?
A1: The most prevalent and powerful techniques for the analysis of TCA cycle intermediates are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the direct analysis of these polar compounds in various biological matrices.[1][3][4] GC-MS is also a robust technique but typically requires a derivatization step to increase the volatility of the analytes.[2][5] Capillary electrophoresis separates ions based on their electrophoretic mobility and is well-suited for the analysis of small, charged molecules like organic acids.[6][7][8]
Q2: Why is the separation of this compound from other TCA cycle intermediates challenging?
A2: The separation of this compound and other TCA cycle intermediates is challenging due to several factors:
-
High Polarity: TCA cycle intermediates are small, polar, and highly water-soluble organic acids, which leads to poor retention on traditional reversed-phase chromatography columns.[9]
-
Structural Similarity and Isomers: Many TCA cycle intermediates are structurally similar. For instance, citric acid and isocitric acid are isomers, making their chromatographic separation essential for accurate quantification.[9]
-
In-source Fragmentation: During mass spectrometry analysis, some intermediates can undergo in-source fragmentation, leading to overlapping signals. For example, malic acid can lose water to form a fragment with the same mass-to-charge ratio as this compound.
-
Sample Matrix Effects: Biological samples are complex, and other molecules in the matrix can interfere with the ionization and detection of the target analytes, a phenomenon known as matrix effect.[1]
Q3: What is derivatization in the context of GC-MS analysis of TCA cycle intermediates, and why is it necessary?
A3: Derivatization is a chemical modification of the analytes to make them more suitable for a particular analytical technique.[5] For GC-MS analysis of TCA cycle intermediates, which are non-volatile carboxylic acids, derivatization is essential to increase their volatility and thermal stability.[2] This process typically involves converting the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters. This allows the compounds to be vaporized in the GC inlet and travel through the column for separation.
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions between analytes and the stationary phase. Column contamination. Inappropriate mobile phase pH. | Use a column with a different stationary phase chemistry. Employ a guard column and ensure proper sample cleanup. Adjust the mobile phase pH to ensure analytes are in a single ionic form. Consider adding a small amount of a volatile salt like ammonium (B1175870) formate. |
| Poor Retention of this compound and other Intermediates | High polarity of the analytes. Incompatible stationary phase. | Utilize a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. Optimize the mobile phase composition, potentially using ion-pairing reagents (use with caution for MS). |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. Temperature variations. Column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Replace the column if it has exceeded its lifetime or shows signs of degradation. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. Inefficient ionization. Suboptimal MS parameters. | Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Perform a full optimization of the MS parameters for each analyte. |
| Carryover of Analytes between Injections | Adsorption of analytes to surfaces in the LC system. Contaminated syringe or injection port. | Implement a robust needle wash protocol with a strong solvent. If carryover persists, investigate potential sources of contamination in the autosampler and injection system. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Causes | Solutions |
| Incomplete Derivatization | Presence of water in the sample. Insufficient derivatization reagent. Suboptimal reaction time or temperature. | Ensure samples are completely dry before adding the derivatization reagent. Use a sufficient excess of the derivatization reagent. Optimize the derivatization reaction conditions (time and temperature) for your specific analytes. |
| Multiple or Broad Derivatization Peaks | Formation of multiple derivative species. Degradation of derivatives in the GC inlet. | Optimize the derivatization conditions to favor the formation of a single, stable derivative. Ensure the GC inlet temperature is not too high, which could cause thermal degradation. |
| Poor Peak Shape | Active sites in the GC liner or column. Column contamination. | Use a deactivated liner and a high-quality capillary column. Perform regular maintenance, including trimming the column and baking it out. |
| Low Response for this compound | Inefficient derivatization of dicarboxylic acids. Adsorption in the GC system. | Consider a two-step derivatization protocol, first esterification of the carboxyl groups followed by silylation of any hydroxyl groups. Ensure all components of the GC system that come into contact with the sample are properly deactivated. |
Capillary Electrophoresis (CE)
| Problem | Possible Causes | Solutions |
| Inconsistent Migration Times | Fluctuation in buffer pH or concentration. Temperature variations. Changes in the capillary surface. | Prepare fresh buffer for each run and ensure accurate pH measurement. Use a capillary thermostat to control the temperature. Implement a consistent capillary conditioning protocol between runs. |
| Poor Resolution of this compound and Malate | Suboptimal buffer pH or composition. Insufficient separation voltage. | Adjust the pH of the separation buffer to maximize the difference in charge-to-size ratio between the analytes. Optimize the separation voltage; higher voltages can improve resolution but may also increase Joule heating. |
| Low Sensitivity | Low concentration of analytes in the sample. Small injection volume. Inappropriate detection wavelength (for UV detection). | Employ sample pre-concentration techniques. Optimize the injection parameters (e.g., pressure and time for hydrodynamic injection). Select a detection wavelength where the analytes have maximum absorbance, or use indirect UV detection if they lack a strong chromophore. |
| Baseline Noise or Drift | Contaminated buffer or capillary. Air bubbles in the capillary. | Filter all buffers before use. Thoroughly flush the capillary with a cleaning solution followed by the running buffer. Degas the buffer and ensure all connections are secure to prevent air from entering the system. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of TCA cycle intermediates by LC-MS/MS.
Table 1: Linearity Ranges for TCA Cycle Intermediates by LC-MS/MS
| Analyte | Linearity Range (ng/mL) | Reference |
| Fumaric Acid | 23.44 - 24,000 | [1] |
| Succinic Acid | 23.44 - 24,000 | [1] |
| Malic Acid | 6.25 - 6,400 | [1] |
| Citric Acid | 122.07 - 125,000 | [1] |
| Isocitric Acid | 29.30 - 30,000 | [1] |
| α-Ketoglutaric Acid | 122.07 - 125,000 | [1] |
| Cis-Aconitic Acid | 11.72 - 12,000 | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TCA Cycle Intermediates by LC-MS/MS
| Analyte | LOD (µM) | LOQ (µM) | Reference |
| Fumaric Acid | >0.06 | >0.18 | [3] |
| Succinic Acid | 0.03 | 0.09 | [3] |
| Malic Acid | 0.04 | 0.12 | [3] |
| Citric Acid | 0.06 | 0.18 | [3] |
| Isocitric Acid | 0.03 | 0.09 | [3] |
| α-Ketoglutaric Acid | 0.03 | 0.09 | [3] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of TCA Cycle Intermediates in Plasma
This protocol is adapted from a validated method for the simultaneous measurement of TCA cycle intermediates in biological matrices.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a 96-well plate, add 10 µL of an internal standard mix (containing isotopically labeled versions of the analytes).
-
Add 300 µL of cold 1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex the plate for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 400 µL of 0.1% formic acid in water to the supernatant.
-
Vortex briefly and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Atlantis dC18, 2.1 x 100 mm, 3 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-4 min: 2-85% B
-
4-6 min: 85-95% B
-
6-8 min: 95% B
-
8.1-10 min: 2% B
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for most intermediates.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
This compound: 115.0 > 71.0
-
Succinate: 117.0 > 73.0
-
Malate: 133.0 > 115.0
-
Citrate/Isocitrate: 191.1 > 111.1
-
α-Ketoglutarate: 145.0 > 101.0
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for your specific instrument.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of TCA cycle intermediates.
References
- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Purification of Hyperpolarized Fumarate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purification of hyperpolarized fumarate for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of hyperpolarized this compound, particularly when using the Parahydrogen-Induced Polarization (PHIP) method followed by acid precipitation.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low 13C polarization levels after purification. | Inefficient polarization transfer from parahydrogen. | Optimize reaction parameters such as parahydrogen pressure, temperature, and reaction time.[1] Ensure the magnetic field cycle for polarization transfer is correctly calibrated. |
| Polarization loss during the purification process. | Perform the precipitation and redissolution steps within a magnetic field (e.g., a 100-mT Halbach permanent magnet array) to preserve the hyperpolarized state.[2] Minimize the time between polarization and purification. | |
| Incomplete or slow precipitation of fumaric acid. | The concentration of hyperpolarized this compound is too low for rapid precipitation. | Increase the initial concentration of the precursor for the hydrogenation reaction.[3] If direct precipitation is too slow, consider adding a small amount of non-hyperpolarized sodium this compound solution to increase the total this compound concentration and accelerate precipitation.[2][3] |
| The pH of the solution is not sufficiently acidic. | Ensure the addition of a strong acid, such as concentrated HCl, to significantly lower the pH, as this compound's solubility is greatly reduced in acidic conditions.[2][3] | |
| Residual contaminants (catalyst, unreacted reagents) in the final product. | Inefficient purification process. | The acid precipitation method is designed to separate the solid fumaric acid from soluble contaminants. Ensure the precipitated fumaric acid is thoroughly washed. One protocol suggests washing with 1 M HCl and acetone.[4] |
| The final redissolved solution is not biocompatible. | After precipitation and washing, redissolve the purified fumaric acid crystals in a clean aqueous solvent, such as a phosphate (B84403) buffer, to achieve a physiological pH.[3][5] | |
| Variability in experimental results. | Inconsistent reaction conditions. | Standardize all experimental parameters, including precursor concentration, parahydrogen flow rate, reaction temperature, and magnetic field cycling. |
| Inconsistent sample handling post-purification. | Ensure the final redissolved solution is handled consistently and injected promptly for in vivo studies to minimize relaxation losses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hyperpolarizing this compound?
A1: The two primary methods for hyperpolarizing this compound are dissolution Dynamic Nuclear Polarization (d-DNP) and Parahydrogen-Induced Polarization (PHIP).[3][6] d-DNP is the current state-of-the-art but is expensive and slow.[3][7] PHIP is a more recent, cost-effective, and rapid alternative.[3][7]
Q2: What are the main challenges associated with the PHIP method for producing hyperpolarized this compound for in vivo studies?
A2: While PHIP is advantageous in terms of cost and speed, the process involves a chemical reaction that results in a solution contaminated with the catalyst, unreacted reagents, and reaction side-products.[2][3][6][7] These contaminants are toxic and must be removed before the hyperpolarized this compound can be used in vivo.[2][7]
Q3: How can hyperpolarized this compound produced by PHIP be purified?
A3: A highly effective method for purifying hyperpolarized this compound is through acid precipitation.[2][3][6] By adding a strong acid to the reaction mixture, the pH is lowered, significantly reducing the solubility of this compound and causing it to precipitate as pure fumaric acid.[2][3] The solid fumaric acid can then be separated from the liquid containing the contaminants.[2][3][6]
Q4: What are the advantages of the acid precipitation purification method?
A4: The acid precipitation method effectively removes toxic contaminants, resulting in a biocompatible product suitable for in vivo use.[5][7] This technique allows for the production of hyperpolarized this compound with high polarization levels (30-45%) and at concentrations suitable for preclinical studies.[2][6][7] The process is also rapid, which is crucial for working with hyperpolarized molecules that have a limited lifetime.[4]
Q5: What is the significance of hyperpolarized this compound in in vivo studies?
A5: Hyperpolarized this compound serves as a biosensor for detecting cell necrosis.[3] In vivo, the enzyme fumarase, which is released from necrotic cells, converts hyperpolarized this compound to malate (B86768).[3][8] This metabolic conversion can be imaged using magnetic resonance, providing a sensitive method for monitoring treatment response in tumors, acute kidney injury, and myocardial infarction.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for different hyperpolarized this compound production and purification methods.
Table 1: Comparison of Hyperpolarization Methods
| Parameter | Dissolution DNP (d-DNP) | Parahydrogen-Induced Polarization (PHIP) |
| Preparation Time | ~90 minutes | ~10 minutes per dose |
| 13C Polarization Level | State-of-the-art | 13-20% (after purification)[5], 30-45%[2][6][7] |
| Final Concentration | Varies | ~100 mM[4][5] |
| Cost | High (1-2 million euros for equipment)[7] | Low |
| Technical Complexity | High | Low |
Table 2: Parameters of Purified Hyperpolarized [1-13C]this compound via PHIP and Acid Precipitation
| Parameter | Value | Reference |
| 13C Polarization | 13-20% | [5] |
| 30-45% | [2][6][7] | |
| Concentration | 100 mM | [5] |
| Volume | Up to 3 mL | [5] |
| Biocompatibility | Physiological pH, non-toxic levels of contaminants | [5] |
Experimental Protocols
Protocol 1: Hyperpolarization of [1-13C]this compound via PHIP
-
Preparation: Prepare a precursor solution containing the 13C-labeled this compound precursor.
-
Hydrogenation: Rapidly bubble para-enriched hydrogen gas through the precursor solution in a heated steel reactor. This initiates the chemical reaction that forms this compound.
-
Polarization Transfer: Eject the sample into a magnetically shielded chamber. Apply a magnetic field cycle to transfer the 1H singlet order from the parahydrogen protons to the 13C magnetization of the carboxylate carbon of this compound.
Protocol 2: Purification of Hyperpolarized this compound via Acid Precipitation
-
Precipitation:
-
Transfer the hyperpolarized this compound solution from the PHIP reactor to a separate container.
-
To induce rapid precipitation, add concentrated hydrochloric acid (HCl) to lower the pH of the solution.[2][4]
-
If the initial this compound concentration is low, an aliquot of a concentrated sodium this compound solution can be added before the acid to increase the overall this compound concentration and speed up precipitation.[2]
-
-
Filtration: Once the fumaric acid has precipitated as a solid, separate it from the residual reaction solution containing the catalyst and other impurities via vacuum filtration.[3]
-
Redissolution:
-
Wash the collected fumaric acid crystals. A suggested washing protocol involves using 1 M HCl and acetone.[4]
-
Redissolve the purified fumaric acid crystals in a clean, biocompatible aqueous solvent (e.g., 3 M NaOD or a phosphate buffer) to the desired concentration for in vivo injection.[3] This step should be performed in a magnetic field to preserve polarization.[2]
-
-
Final Preparation: Ensure the final solution is at a physiological pH, temperature, and osmolarity before injection.[2]
Visualizations
Caption: Workflow for the production and purification of hyperpolarized this compound.
Caption: Metabolic pathway of hyperpolarized this compound to malate in the presence of necrosis.
References
- 1. Overcoming the Challenges of Hyperpolarizing Substrates with Parahydrogen‐Induced Polarization in an MRI System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Rapid hyperpolarization and purification of the metabolite this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parahydrogen-Polarized this compound for Preclinical in Vivo Metabolic Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 167. Rapid Hyperpolarization and Purification of the Metabolite this compound in Aqueous Solution - Magritek [magritek.com]
- 7. news-medical.net [news-medical.net]
- 8. Hyperpolarized 13C Magnetic Resonance Imaging of this compound Metabolism by Parahydrogen‐induced Polarization: A Proof‐of‐Concept in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fumarate Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of fumarate using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the poor ionization efficiency of this compound and achieve reliable and sensitive quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze by electrospray ionization mass spectrometry (ESI-MS)?
This compound, as a small dicarboxylic acid, presents several challenges for ESI-MS analysis. Its inherent chemical properties lead to poor ionization efficiency in typical reversed-phase LC-MS conditions. Furthermore, in biological samples, this compound can be subject to matrix effects, where other molecules in the sample interfere with its ionization, leading to signal suppression or enhancement.[1] Another challenge is the potential for enzymatic conversion of exogenous fumaric acid to malate (B86768) in biological samples, which can affect the accuracy of quantification.[2][3]
Q2: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?
When encountering a weak or absent this compound signal, a systematic approach to troubleshooting is recommended. Start by confirming the stability of your instrument and method with a known standard. If the issue persists, consider the following:
-
Sample Preparation: Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is appropriate for your matrix and is not leading to loss of the analyte. For plasma samples, protein precipitation with cold acetonitrile (B52724) is a common starting point.[4]
-
Chromatography: Poor chromatographic peak shape or retention can contribute to a low signal. Evaluate your column choice and mobile phase composition.
-
Mass Spectrometer Settings: Verify that the MS parameters, including ionization mode, capillary voltage, and gas flows, are optimized for this compound. This compound is typically analyzed in negative ion mode.
Q3: How can I improve the ionization efficiency of this compound?
Several strategies can be employed to enhance the ionization of this compound:
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve signal intensity and chromatographic peak shape.[5][6]
-
Chemical Derivatization: Converting this compound to a derivative with better ionization properties is a highly effective approach. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly increase the signal intensity of dicarboxylic acids.[2][4]
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography for polar compounds like this compound, often providing better retention and sensitivity.[7][8]
Q4: What are adducts in mass spectrometry, and how do they affect this compound analysis?
Adducts are ions formed when an analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9] While sometimes useful for confirmation, the formation of multiple adducts can split the analyte signal across several species, reducing the intensity of the primary ion and complicating quantification.[9][10] For this compound, which is typically analyzed as the deprotonated molecule [M-H]⁻ in negative ion mode, the formation of positive ion adducts is less of a concern. However, in positive ion mode analysis or in the presence of high salt concentrations, controlling adduct formation is crucial.
Q5: How can I control unwanted adduct formation?
To minimize the formation of sodium and other metal adducts, consider the following:
-
Mobile Phase Additives: The addition of ammonium formate or ammonium acetate (B1210297) to the mobile phase can help to suppress the formation of sodium adducts.[11]
-
Solvent Choice: Acetonitrile is often preferred over methanol (B129727) as the organic component of the mobile phase, as methanol can sometimes promote a higher degree of sodium adduct formation.[11]
-
High-Purity Reagents: Use high-purity solvents and reagents to minimize the introduction of sodium and other metal ions into your system.
Troubleshooting Guides
Guide 1: Poor Signal Intensity and Peak Shape
This guide provides a step-by-step approach to troubleshoot and resolve issues of low signal intensity and poor peak shape for this compound.
Troubleshooting Workflow for Poor this compound Signal
Caption: Troubleshooting workflow for poor this compound signal.
Guide 2: Inconsistent Quantitative Results
This guide addresses issues related to poor reproducibility and accuracy in the quantification of this compound.
Troubleshooting Workflow for Inconsistent Quantification
Caption: Troubleshooting workflow for inconsistent quantification.
Data and Protocols
Table 1: Comparison of Mobile Phase Additives for this compound Analysis
The choice of mobile phase additive can significantly impact the signal intensity and chromatographic performance of this compound. Below is a qualitative comparison based on literature findings. For optimal results, it is recommended to perform a systematic evaluation of different additives and concentrations for your specific application.
| Mobile Phase Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% | Good for protonation in positive mode and deprotonation in negative mode; volatile and MS-friendly. | May not provide sufficient peak shape for some polar compounds on its own.[5] |
| Ammonium Formate | 5-20 mM | Buffers the mobile phase, which can improve peak shape and reproducibility; can help to reduce sodium adducts.[6][11] | May slightly suppress overall signal compared to formic acid alone in some cases. |
| Ammonium Acetate | 5-20 mM | Similar benefits to ammonium formate in terms of buffering and adduct reduction. | Can be less volatile than ammonium formate and may require more frequent source cleaning. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization of these parameters is essential for achieving the best performance.
| Parameter | Setting | Notes |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC | C18 is common, but HILIC may offer better retention and sensitivity for this compound.[4][7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water | The choice of additive depends on the specific requirements of the assay.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile is often preferred for better peak shape and reduced adduct formation.[11] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | This compound readily forms a deprotonated ion [M-H]⁻. |
| MRM Transition | m/z 115 -> 71 | This transition corresponds to the loss of CO₂ from the deprotonated molecule. |
| Capillary Voltage | 2.5 - 4.5 kV | Optimization is required for your specific instrument and source geometry. |
| Source Temperature | 120 - 150 °C | Lower temperatures are generally preferred for small, potentially labile molecules. |
| Desolvation Temp. | 350 - 500 °C | Higher temperatures aid in solvent evaporation. |
| Gas Flows | Instrument Dependent | Optimize cone and desolvation gas flows to maximize signal and stability. |
Experimental Protocol: Chemical Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)
This protocol describes a general procedure for the derivatization of this compound and other dicarboxylic acids with 3-NPH to enhance their detection by LC-MS/MS. This method significantly improves the ionization efficiency of carboxylic acids.[2][4]
Materials:
-
This compound standards or sample extracts
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 10 mg/mL in 50% methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mg/mL in water)
-
Pyridine (B92270) solution (e.g., 2% in methanol)
-
Reaction vials
-
Heating block or incubator
Procedure:
-
To 100 µL of your this compound standard or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution to the mixture.
-
Add 20 µL of the pyridine solution to catalyze the reaction.
-
Vortex the mixture gently and incubate at 40-60°C for 30-60 minutes. Optimization of temperature and time may be required.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis. Dilution with a suitable solvent (e.g., the initial mobile phase) may be necessary prior to injection.
Workflow for 3-NPH Derivatization of this compound
Caption: Workflow for 3-NPH derivatization of this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. sciex.com [sciex.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
minimizing variability in fumarate measurements across different experimental batches
Welcome to the technical support center for fumarate analysis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in this compound measurements across different experimental batches.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound in biological samples?
A1: this compound is typically measured using colorimetric enzyme-based assay kits or by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Colorimetric assays are convenient for high-throughput screening and are based on an enzymatic reaction that produces a colored product proportional to the this compound concentration.[1][2] LC-MS/MS offers high sensitivity and specificity and is used for precise quantification, especially in complex biological matrices like plasma.[3][4]
Q2: Why is sample stability a critical issue for this compound measurement?
A2: this compound is an intermediate in the Krebs cycle and can be enzymatically converted to L-malate by fumarase, an enzyme present in both mitochondria and the cytosol.[5][6] This enzymatic activity can alter this compound levels in biological samples after collection, leading to inaccurate measurements. Studies have shown that while endogenous this compound in rat plasma is stable for about 6 hours at room temperature, exogenously added fumaric acid is converted to malate (B86768) within 1 hour due to fumarase activity.[4][7]
Q3: How can I ensure the stability of this compound in my samples?
A3: To prevent the enzymatic conversion of this compound, it is crucial to handle samples quickly and at low temperatures.[8][9] For plasma samples, using a fumarase inhibitor like citric acid can prevent the conversion of this compound.[7] For tissue and cell samples, rapid homogenization in a cold assay buffer is recommended.[1] If samples will be used multiple times, it is best to aliquot them and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is the importance of a standard curve and why must it be run with every batch?
A4: A standard curve is essential for quantifying the amount of this compound in unknown samples.[1] It is generated by measuring the signal (e.g., absorbance) of known concentrations of a this compound standard.[2] A new standard curve must be prepared for each assay run to account for minor variations in reagent preparation, incubation times, and temperature, ensuring the accuracy of the quantification across different experimental batches.[1]
Q5: What are common interfering substances in this compound assays?
A5: Substances that can interfere with enzyme-based colorimetric assays include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (> 1%).[10] For samples that may contain high levels of malate, a sample blank is required to correct for background signal, as the assay principle involves the conversion of this compound to malate.[9]
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in this compound measurements.
Issue 1: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes.[1][2] Whenever possible, prepare a master reaction mix for all wells to ensure consistency.[1][2] |
| Air Bubbles in Wells | Pipette gently against the side of the well to avoid introducing bubbles, which can interfere with absorbance readings.[1][2] |
| Incomplete Reagent Mixing | Ensure all reconstituted reagents are mixed thoroughly but gently (avoid vortexing enzymes) before adding to the plate.[2] Mix the final reaction in the wells using a horizontal shaker or by pipetting.[1] |
| Temperature Gradients Across Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. Allow reagents to equilibrate to room temperature before use.[1][2] |
Issue 2: Inconsistent Results Across Different Batches
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize the sample collection, processing, and storage procedures.[11] Ensure timing of each step, from homogenization to centrifugation, is consistent for all batches.[11] |
| Reagent Variability | Use kits from the same lot number for an entire study, if possible. Prepare fresh reagents for each batch and avoid repeated freeze-thaw cycles of reconstituted components.[1][2] |
| Different Incubation Times/Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol for every batch.[1] Use a calibrated incubator. |
| Batch-to-Batch Instrument Variation | Perform routine calibration and maintenance on plate readers or LC-MS systems. Include quality control (QC) samples with known this compound concentrations in each batch to monitor instrument performance. |
Issue 3: Low or No Signal
| Possible Cause | Suggested Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure reagents are stored at the recommended temperature (typically -20°C) and protected from light.[1][2] |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for absorbance measurement (e.g., 450 nm or 565 nm, depending on the kit).[1][2][9] |
| Use of Cold Assay Buffer | The assay buffer must be at room temperature for the enzymatic reaction to proceed optimally.[1][10] |
| This compound Concentration Below Detection Limit | The sample may have very low this compound levels. Try concentrating the sample or increasing the sample volume added to the well. Ensure the readings are within the linear range of the standard curve.[1][9] |
Issue 4: Non-Linear Standard Curve
| Possible Cause | Suggested Solution |
| Incorrect Standard Preparation | Re-check the dilution calculations and ensure precise pipetting when preparing the standard dilutions.[1] |
| Standard Stock at Incorrect Concentration | Verify the concentration of the provided this compound standard stock. If preparing your own, ensure accurate weighing and dissolution. |
| Instrument Limitation | The signal may be saturating at higher concentrations. If the curve is non-linear, you may still be able to use it if the data provides a tight curve-fitting formula (e.g., a second-order polynomial).[12] Otherwise, adjust the standard concentration range. |
Experimental Workflows and Pathways
This compound Measurement Experimental Workflow
The following diagram illustrates a standardized workflow to minimize variability in this compound measurements.
Caption: Standardized workflow for this compound measurement.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting this compound assays.
Enzymatic Assay Signaling Pathway
This diagram shows the reaction principle behind a common colorimetric this compound assay.
Caption: this compound colorimetric assay reaction principle.
Detailed Experimental Protocols
Protocol 1: Colorimetric this compound Assay (Generalized from Kits)
This protocol provides a generalized procedure for measuring this compound using a colorimetric assay kit. Always refer to the specific kit's technical bulletin for precise volumes and concentrations.
1. Reagent Preparation:
-
Allow the this compound Assay Buffer to come to room temperature before use.[1][2]
-
Reconstitute the this compound Enzyme Mix and Developer solutions as per the kit instructions, often with the assay buffer or ultrapure water.[1][2] Mix gently by pipetting; do not vortex.[2]
-
Aliquot reconstituted enzymes and store at -20°C to be used within 2 months, avoiding more than five freeze-thaw cycles.[2]
2. Standard Curve Preparation:
-
Prepare a 1 mM this compound standard solution by diluting the concentrated stock (e.g., 0.1 M) with the Assay Buffer.[1][2]
-
In a 96-well clear flat-bottom plate, add specified volumes (e.g., 0, 2, 4, 6, 8, 10 µL) of the 1 mM standard solution in duplicate.[2]
-
Adjust the volume in each well to 50 µL with Assay Buffer. This creates standards ranging from 0 to 10 nmol/well.[2]
3. Sample Preparation:
-
Tissues: Rapidly homogenize ~40 mg of tissue in 100-200 µL of cold this compound Assay Buffer.[1][2][9]
-
Cells: Homogenize ~1 x 10⁶ cells in 100 µL of cold this compound Assay Buffer.[1][2]
-
Serum/Plasma: Serum samples (10-50 µL) can often be added directly to the wells.[1][2]
-
Centrifuge homogenates at ≥13,000 x g for 10 minutes at 4°C to remove insoluble material.[1][2]
-
Add 1-50 µL of the resulting supernatant (or serum/plasma) to duplicate wells. Adjust the final volume to 50 µL with Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the standard curve range.[1]
4. Reaction and Measurement:
-
Prepare a Master Reaction Mix according to the kit's instructions. This typically includes Assay Buffer, this compound Enzyme Mix, and a Developer/Probe.[1][2]
-
Add 100 µL of the Master Reaction Mix to each well containing standards and samples.[1]
-
Mix well using a horizontal shaker or by gentle pipetting and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[1][2]
-
Measure the absorbance at 450 nm using a microplate reader.[1][2]
5. Calculation:
-
Subtract the 0 (blank) standard reading from all other readings.[1]
-
Plot the standard curve and determine the amount of this compound in each sample.
-
Calculate the this compound concentration: C = Sa / Sv , where Sa is the amount of this compound from the standard curve (nmol) and Sv is the sample volume added to the well (µL or mL).[1][2]
Protocol 2: LC-MS/MS this compound Measurement (Conceptual)
This protocol outlines the key steps for developing an LC-MS/MS method for this compound quantification, based on published methodologies.
1. Sample Preparation:
-
To stabilize this compound, collect plasma in tubes containing a fumarase inhibitor like citric acid.[4][7]
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.[3]
-
Vortex vigorously and centrifuge at high speed (e.g., 3220 x g for 10 minutes) to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean 96-well plate or vial for analysis.[13]
2. Liquid Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., XTerra MS C18, 100 x 3.9 mm, 3.5µ).[3]
-
Mobile Phase: Employ a gradient elution using a combination of an aqueous buffer (e.g., 0.01M ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Set a flow rate appropriate for the column, such as 1.0 mL/min.[3]
3. Mass Spectrometry:
-
Ionization: Use positive or negative electrospray ionization (ESI) mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-daughter ion transition for this compound and any internal standards.
-
Method Validation: Validate the method for linearity, precision, accuracy, and stability according to regulatory guidelines. Intra- and inter-day precision should ideally be <15% (%CV).[3]
4. Data Analysis and Normalization:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.
-
To minimize variability across batches, normalize the final concentration to a relevant biological measure. For cell or tissue extracts, this is typically total protein concentration. For biofluids like urine, normalization to creatinine (B1669602) concentration is a common practice.[14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for fumarate quantification in regulated studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for fumarate quantification in regulated studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should follow for analytical method validation?
For regulated studies, it is essential to adhere to the guidelines established by major regulatory bodies. The most critical guidelines are:
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology : This is a harmonized guideline from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and is widely accepted by regulatory authorities globally, including the FDA and EMA.[1][2][3] It outlines the validation characteristics required for various analytical procedures.
-
FDA Guidance for Industry: Bioanalytical Method Validation : This guidance provides recommendations for the validation of bioanalytical methods used in human clinical trials and nonclinical studies.[4][5]
-
EMA Guideline on Bioanalytical Method Validation : This guideline from the European Medicines Agency details the requirements for the validation of bioanalytical methods.[6][7][8]
Q2: What are the most common analytical techniques for this compound quantification?
The selection of an analytical technique depends on the sample matrix, required sensitivity, and the purpose of the analysis. Commonly used methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used method, particularly for drug substance and product analysis.[9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for this compound analysis, often requiring derivatization of the analyte.
Q3: I am observing a rapid loss of this compound in my plasma samples. What could be the cause?
A significant challenge in the bioanalysis of this compound is its rapid enzymatic conversion to malate (B86768) by the enzyme fumarase, which is naturally present in plasma.[10][11] This can lead to an underestimation of the actual this compound concentration.
Solution: To prevent this conversion, it is crucial to inhibit fumarase activity immediately upon sample collection. The use of a fumarase inhibitor, such as citric acid, in the collection tubes is a common and effective strategy.[11]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Dilute the sample. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase.2. Use a column oven to maintain a consistent temperature.[13]3. Purge the pump to remove any trapped air bubbles.[14] |
| Ghost Peaks | 1. Contamination in the injector or column.2. Late eluting peaks from a previous injection. | 1. Clean the injector and flush the column.2. Increase the run time or add a wash step at the end of the gradient to elute all components.[14][15] |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Signal Suppression | 1. Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound.[16]2. Poor Sample Extraction: Inefficient removal of interfering substances. | 1. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).2. Develop a more effective chromatographic separation to resolve this compound from interfering matrix components.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[10] |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Buildup of salts or other contaminants in the mass spectrometer source. | 1. Use high-purity solvents and additives.[17]2. Clean the mass spectrometer source components as per the manufacturer's recommendations. |
| Inconsistent Results | 1. Sample Instability: Enzymatic conversion of this compound to malate.[10][11]2. Variability in Sample Preparation: Inconsistent extraction recovery. | 1. Ensure all plasma samples are collected in tubes containing a fumarase inhibitor like citric acid.[11]2. Automate the sample preparation process if possible, or ensure consistent execution of the manual procedure. |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific application.
-
Instrumentation: An HPLC system with a UV detector, and a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., 0.01M potassium phosphate (B84403) monobasic, pH adjusted to ~4.1) and a suitable organic solvent like acetonitrile (B52724) in a 50:50 v/v ratio.[18][19] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).[19] Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[1]
Protocol 2: LC-MS/MS Method for this compound in Plasma
This protocol is designed for the quantification of this compound in a biological matrix and addresses potential stability issues.
-
Sample Collection and Handling:
-
Collect blood samples in tubes containing an anticoagulant and a fumarase inhibitor (e.g., citric acid).[11]
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.
-
-
Validation: Full validation should be performed according to FDA or EMA bioanalytical method validation guidelines.[4][6]
Quantitative Data Summary
The following tables summarize typical performance characteristics for validated this compound quantification methods.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Range/Value |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Data synthesized from multiple sources describing similar analytical methods.[9][18][19]
Table 2: LC-MS/MS Method Performance in Biological Matrix
| Parameter | Typical Range/Value |
| Linearity Range | 10-500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Data synthesized from multiple sources describing the analysis of this compound or its metabolites in plasma.[12][20]
Visualizations
Caption: A high-level overview of the analytical method validation process.
Caption: Critical steps for handling biological samples to ensure this compound stability.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Development and validation of a stability-indicating HPLC method for Simultaneous Estimation and Quantification of Five Antiretroviral Drugs in Bulk and Marketed Formulations Using the Quality by Design Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpasjournals.com [bpasjournals.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. myadlm.org [myadlm.org]
- 18. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating Fumarate as a Predictive Biomarker in Renal Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fumarate's performance as a predictive biomarker in this compound Hydratase (FH)-deficient Renal Cell Carcinoma (RCC), a rare and aggressive subtype of kidney cancer. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical signaling pathways involved.
This compound: An Oncometabolite Driving Aggressive RCC
This compound Hydratase (FH)-deficient RCC is characterized by germline or somatic mutations in the FH gene, which encodes a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] Inactivation of FH leads to a massive accumulation of its substrate, this compound.[2][3] This accumulation fundamentally alters cellular signaling, causing this compound to act as an oncometabolite that drives tumor growth and metastasis.[1] The diagnostic hallmark of FH-deficient RCC is the loss of FH protein expression and the corresponding accumulation of S-(2-succino)-cysteine (2SC), a stable byproduct of this compound reacting with protein cysteine residues.[4][5]
The oncogenic activity of this compound is primarily mediated through two interconnected mechanisms: pseudohypoxia and oxidative stress signaling.
This compound accumulation inhibits prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][6] This promotes the transcription of genes involved in angiogenesis (like VEGF) and glucose metabolism (like GLUT1), creating a "pseudohypoxic" state that fuels the tumor.[6] Concurrently, this compound causes the succination of KEAP1, preventing it from marking the transcription factor NRF2 for degradation.[1] The resulting NRF2 activation drives an antioxidant response that helps tumor cells survive.[1]
This compound as a Predictive Biomarker for Treatment Response
The unique metabolic state of FH-deficient RCC suggests that it may respond differently to standard RCC therapies. The presence of high this compound levels (or the causal FH deficiency) can therefore be viewed as a predictive biomarker guiding treatment selection. Data from multiple retrospective studies indicate a clear difference in efficacy between various systemic therapies.
Data Presentation: Efficacy of Systemic Therapies in FH-deficient RCC
The following tables summarize the objective response rates (ORR) and time-to-treatment failure (TTF) for different drug classes in patients with metastatic FH-deficient RCC.
Table 1: Objective Response Rate (ORR) by Treatment Class
| Treatment Class | Study / Cohort | Objective Response Rate (ORR) |
| VEGF / TKI Monotherapy | Sotés et al. (2021)[7] | 43% - 63% |
| - Sunitinib | 43% | |
| - Cabozantinib | 50% | |
| - Other Antiangiogenics | 63% | |
| Gleeson et al. (2020)[8] | 20% | |
| VEGF / Other Combinations | Sotés et al. (2021)[7] | 30% |
| - Erlotinib (B232) + Bevacizumab | ||
| AVATAR Trial (as cited in) | 72% | |
| - Erlotinib + Bevacizumab | ||
| VEGF / mTOR Inhibitor Combo | Gleeson et al. (2020)[8] | 40% |
| mTOR Inhibitor Monotherapy | Sotés et al. (2021)[7] | 0% |
| Immune Checkpoint Blockers (ICB) | Sotés et al. (2021)[7] | 18% |
| Gleeson et al. (2020)[8] | 0% |
Table 2: Median Time-to-Treatment Failure (mTTF) by Treatment Class
| Treatment Class | Study / Cohort | Median TTF (months) |
| Antiangiogenics (VEGF/TKI) | Sotés et al. (2021)[1][7] | 11.6 |
| mTOR Inhibitors | Sotés et al. (2021)[1][7] | 4.4 |
| Immune Checkpoint Blockers (ICB) | Sotés et al. (2021)[1][7] | 2.7 |
The data strongly suggest that therapies targeting the VEGF pathway (antiangiogenics) are significantly more effective in FH-deficient RCC than immune checkpoint blockers or mTOR inhibitors alone.[7] The combination of bevacizumab (a VEGF inhibitor) and erlotinib has shown particularly promising results, with an ORR of 72% in one trial. In contrast, responses to immunotherapy have been consistently poor.[7][8] This positions FH deficiency, and by extension high this compound levels, as a strong predictive biomarker for enhanced response to antiangiogenic agents and poor response to immunotherapy.
Comparison with Alternative Biomarkers in RCC
While this compound is a highly specific biomarker for FH-deficient RCC, several other biomarkers are used or investigated for the more common clear cell RCC (ccRCC). However, their predictive power is often less definitive.
Table 3: Comparison of this compound with Other RCC Biomarkers
| Biomarker | Utility / Context | Advantages | Limitations in RCC |
| This compound / FH-deficiency | Predictive for FH-deficient RCC | High specificity for anti-VEGF response; clear biological rationale. | Only relevant for a rare subtype of RCC. |
| PD-L1 Expression | Predictive for ICB response (general) | Standardized IHC assays exist. | Not a reliable predictor of response in RCC; expression can be heterogeneous.[9] |
| PBRM1 Mutation | Potentially predictive for ICB response | Common mutation in ccRCC. | Data is conflicting across different studies and therapeutic settings. |
| Tumor Mutational Burden (TMB) | Predictive for ICB response (general) | Quantifiable genomic feature. | Not associated with improved response or survival with ICIs in RCC. |
| Transcriptomic Signatures | Prognostic / Potentially Predictive | Can classify tumors into molecular subtypes (e.g., ccrcc1-4). | Not yet clinically validated for predicting response to specific therapies. |
Experimental Protocols
Validating this compound as a biomarker requires robust and reproducible methodologies for its detection, either directly or indirectly.
Protocol 1: Immunohistochemistry (IHC) for FH and 2SC
This is the standard method to diagnose FH-deficient RCC in clinical practice. The combined loss of FH staining and strong positive 2SC staining is highly indicative of FH deficiency.[10][11]
-
Specimen Preparation : Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks. Cut 4-micron thick sections and mount on positively charged glass slides.[12]
-
Deparaffinization and Rehydration : Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval. The specific buffer and timing may vary depending on the antibody manufacturer's protocol.
-
Blocking : Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block or normal serum.
-
Primary Antibody Incubation : Incubate separate slides with primary antibodies against FH and S-(2-succino)-cysteine (2SC). Follow manufacturer's recommended dilution and incubation time/temperature.
-
Detection : Use a polymer-based detection system (e.g., HRP-polymer) to bind to the primary antibody.
-
Chromogen : Apply a chromogen substrate such as diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining : Lightly counterstain the slide with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting : Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Interpretation :
Protocol 2: Colorimetric this compound Assay
This protocol allows for the direct quantification of this compound in tissue or cell lysates and is based on commercially available kits.[13][14]
-
Sample Preparation :
-
Standard Curve Preparation :
-
Prepare a series of this compound standards by diluting a stock solution as per the kit instructions. This typically creates standards ranging from 0 to 10 nmol/well.[14]
-
Pipette the standards into a 96-well plate.
-
-
Assay Reaction :
-
Add 1-50 µL of the sample supernatant to duplicate wells in the 96-well plate. Bring the final volume to 50 µL with Assay Buffer.[13]
-
Prepare a Master Reaction Mix containing this compound Enzyme Mix and a Developer solution.
-
Add 100 µL of the Master Reaction Mix to each well containing standards and samples.
-
Incubate the plate, protected from light, for 30-60 minutes at room temperature or 37°C (as specified by the kit).[13][14]
-
-
Measurement and Calculation :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background reading (0 standard) from all measurements.
-
Plot the standard curve (absorbance vs. nmol of this compound).
-
Determine the amount of this compound in the sample wells from the standard curve and calculate the concentration based on the sample volume or protein content.
-
Conclusion
The accumulation of this compound due to FH inactivation is a defining feature of a rare and aggressive subtype of RCC. Extensive experimental data validates FH deficiency as a potent predictive biomarker. Patients with FH-deficient tumors show significantly better responses to therapies targeting the VEGF pathway compared to immune checkpoint inhibitors or mTOR inhibitors. This provides a clear, data-driven rationale for prioritizing antiangiogenic agents in this specific patient population. The diagnosis can be reliably made using immunohistochemistry for FH and 2SC, with direct this compound quantification offering a complementary research tool. For drug development professionals, these findings highlight the importance of patient stratification based on tumor metabolism and suggest that targeting the unique vulnerabilities of FH-deficient tumors is a promising therapeutic strategy.
References
- 1. Targeting strategies in the treatment of this compound hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Loss of this compound Hydratase and Aberrant Protein Succination Detected With S-(2-Succino)-Cysteine Staining to Identify Patients With Multiple Cutaneous and Uterine Leiomyomatosis and Hereditary Leiomyomatosis and Renal Cell Cancer Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: this compound Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to systemic therapy in this compound hydratase-deficient renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ihc.testcatalog.org [ihc.testcatalog.org]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
Oncometabolites in the Spotlight: A Comparative Analysis of Fumarate and Succinate in HIF-1α Stabilization
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of fumarate and succinate (B1194679) on the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), supported by experimental data and detailed protocols.
The Krebs cycle intermediates, this compound and succinate, have emerged as key players in cellular signaling, extending far beyond their canonical roles in mitochondrial respiration. Under pathological conditions, such as in certain cancers with mutations in the enzymes this compound hydratase (FH) and succinate dehydrogenase (SDH), these metabolites accumulate to high levels and act as "oncometabolites." A primary consequence of their accumulation is the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia, even under normoxic conditions—a phenomenon termed "pseudohypoxia." This guide provides a comprehensive comparison of the effects of this compound and succinate on HIF-1α stabilization, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: Competitive Inhibition of Prolyl Hydroxylases
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate (2-OG)-dependent dioxygenases called prolyl hydroxylase domain enzymes (PHDs), primarily PHD2. These enzymes hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.
Both this compound and succinate are structurally similar to 2-OG, the co-substrate for PHDs. Consequently, when this compound or succinate levels rise, they act as competitive inhibitors of PHDs, occupying the 2-OG binding site and preventing the hydroxylation of HIF-1α.[1] This inhibition of PHD activity leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide array of genes involved in angiogenesis, glycolysis, and cell survival.[2][3][4]
Quantitative Comparison of this compound and Succinate Effects
Experimental data reveals subtle but significant differences in the potency of this compound and succinate in both inhibiting PHD enzymes and stabilizing HIF-1α.
In Vitro Inhibition of Prolyl Hydroxylase Domain 2 (PHD2)
Direct enzymatic assays are crucial for quantifying the inhibitory potential of this compound and succinate on PHD2. Studies utilizing fluorescence polarization-based assays have determined the half-maximal inhibitory concentrations (IC50) for these metabolites.
| Metabolite | IC50 for PHD2 Inhibition (µM) |
| This compound | 77.94 ± 1.8 |
| Succinate | 64.0 ± 1.4 |
This data indicates that succinate is a slightly more potent inhibitor of PHD2 in this specific in vitro assay.
Cellular Stabilization of HIF-1α
The ultimate biological effect of PHD inhibition is the stabilization of HIF-1α within the cell. Western blot analysis is a standard method to visualize and quantify the levels of HIF-1α protein. The following data is derived from studies using cell-permeable esters of this compound and succinate to treat various cell lines.
Table 2: Dose-Dependent Stabilization of HIF-1α by this compound and Succinate Esters in Cultured Cells
| Cell Line | Treatment | Concentration Range | Observed HIF-1α Stabilization | Reference |
| HEK293 | Diethyl this compound | 100 µM - 1 mM | Dose-dependent increase | [5] |
| HEK293 | Dimethyl this compound | 1 mM - 5 mM | Dose-dependent increase | [5] |
| HEK293 | Dimethyl Succinate | 1 mM - 10 mM | Dose-dependent increase | [5] |
| Hep3B | Diethyl this compound | 100 µM - 1 mM | Dose-dependent increase | [5] |
| Kelly | Diethyl this compound | 100 µM - 1 mM | Dose-dependent increase | [5] |
| Fibroblasts | Diethyl this compound | 100 µM - 1 mM | Dose-dependent increase | [5] |
| SK-N-BE(2) | Diethyl this compound | 10 µM - 40 µM | Stabilization observed | [6] |
| SK-N-BE(2) | Dimethyl Succinate | 5 mM | No stabilization of HIF-1α observed | [6][7][8] |
Note: The use of different cell-permeable esters and varying concentration ranges in these studies makes a direct potency comparison challenging. However, the data clearly demonstrates that both metabolites can induce HIF-1α stabilization in a dose-dependent manner in multiple cell types. Interestingly, in SK-N-BE(2) neuroblastoma cells, this compound, but not succinate, was shown to stabilize HIF-1α under normoxic conditions.[6][7][8] This suggests that the relative potency and efficacy of these oncometabolites can be cell-type specific.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions discussed, the following diagrams have been generated using the DOT language.
Caption: HIF-1α Stabilization Pathway.
References
- 1. HIF overexpression correlates with biallelic loss of this compound hydratase in renal cancer: novel role of this compound in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinate Accumulation Is Associated with a Shift of Mitochondrial Respiratory Control and HIF-1α Upregulation in PTEN Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Fumarate Quantification Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key intermediates like fumarate is critical. As a central component of the tricarboxylic acid (TCA) cycle, fluctuations in this compound levels can provide significant insights into cellular metabolism, mitochondrial function, and disease pathogenesis. The choice of analytical method for this compound quantification can profoundly influence experimental outcomes. This guide presents an objective comparison of three prevalent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We provide a summary of their performance characteristics, detailed experimental protocols, and a visual representation of a typical quantification workflow to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of this compound Quantification Methods
The selection of an analytical platform for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes key quantitative performance metrics for LC-MS/MS, enzymatic assays, and qNMR.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assay | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Enzyme-catalyzed conversion of this compound to a detectable product. | Measurement of nuclear spin relaxation properties in a magnetic field. |
| Specificity | High; can distinguish this compound from its isomers (e.g., maleate). | Generally high for this compound, but potential for cross-reactivity. | High; provides structural information for unambiguous identification. |
| Sensitivity (LOD) | High (nanomolar to picomolar range).[1] | Moderate (micromolar range).[2] | Low (micromolar to millimolar range). |
| Linearity | Wide dynamic range (typically 3-5 orders of magnitude).[3] | Narrower linear range, dependent on enzyme kinetics.[2] | Excellent linearity over a wide range.[4] |
| Precision (%CV) | Good to Excellent (Intra- and Inter-assay CV < 15%).[3] | Good (Intra- and Inter-assay CV < 15% generally acceptable). | Excellent (typically < 5%).[5] |
| Throughput | Moderate to High; amenable to automation. | High; suitable for multi-well plate formats.[2] | Low to Moderate; longer acquisition times per sample. |
| Sample Preparation | More complex; requires protein precipitation and/or extraction. | Simple; often requires minimal sample dilution. | Simple; often requires only buffering and addition of an internal standard. |
| Cost per Sample | High. | Low to Moderate. | Moderate. |
Experimental Protocols
To ensure data quality and reproducibility, standardized experimental protocols are essential. Below are representative protocols for the quantification of this compound using LC-MS/MS, enzymatic assays, and qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma
This protocol is a general guideline for the targeted quantification of this compound in plasma samples and may require optimization for different sample types or instrumentation.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₄-fumarate).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of polar molecules like this compound.[7][8]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for this compound (e.g., m/z 115 -> 71).[1]
3. Data Analysis:
-
A calibration curve is generated by analyzing a series of standards with known this compound concentrations.
-
The peak area ratio of this compound to the internal standard is used to calculate the concentration of this compound in the samples.
Enzymatic Assay Protocol for this compound
This protocol is based on commercially available colorimetric assay kits.
1. Principle:
-
Fumarase catalyzes the conversion of this compound to L-malate.
-
L-malate is then oxidized by malate (B86768) dehydrogenase, which reduces a chromogenic probe, resulting in a colorimetric signal proportional to the amount of this compound.[2]
2. Sample Preparation:
-
Serum/Plasma: Can often be used directly or with dilution in the provided assay buffer.
-
Tissues: Homogenize tissue in the assay buffer and centrifuge to remove insoluble material.[10]
-
Cells: Lyse cells and centrifuge to collect the supernatant.[10]
3. Assay Procedure (96-well plate format):
-
Prepare a standard curve by diluting the provided this compound standard.[10]
-
Add samples and standards to the wells of a 96-well plate.[10]
-
Prepare a reaction mix containing the enzyme mix and developer solution according to the kit's instructions.[10]
-
Add the reaction mix to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).[2][10]
-
Measure the absorbance at the specified wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[2]
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus this compound concentration.
-
Determine the this compound concentration in the samples from the standard curve.
Quantitative NMR (qNMR) Protocol for this compound
This protocol provides a general workflow for the absolute quantification of this compound in biological samples.
1. Sample Preparation:
-
Lyophilize the sample (e.g., cell extract, biofluid) to remove water.
-
Reconstitute the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).[4]
-
Adjust the pH of the sample to a specific value (e.g., pH 7.0) to ensure consistent chemical shifts.[11]
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer.
-
Use a pulse sequence with a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of all protons, which is crucial for accurate quantification.[12]
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[12]
3. Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the area of a well-resolved this compound peak and the peak of the internal standard. The singlet peak of this compound appears around 6.5 ppm.
-
The concentration of this compound is calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound peak
-
Nₓ = Number of protons giving rise to the this compound peak (2 for the two equivalent vinyl protons)
-
Nₛ = Number of protons for the internal standard peak
-
Iₛ = Integral of the internal standard peak
-
Cₛ = Concentration of the internal standard
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound from biological samples, applicable to all three discussed methods.
Caption: Generalized workflow for this compound quantification.
Conclusion
The choice between LC-MS/MS, enzymatic assays, and qNMR for this compound quantification depends on the specific research question, available resources, and desired performance characteristics. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring the detection of low-abundance this compound and for distinguishing it from isomers. Enzymatic assays provide a high-throughput and cost-effective solution for screening large numbers of samples, although they may be less specific than mass spectrometry-based methods. qNMR is a robust and highly reproducible technique that provides absolute quantification without the need for a specific this compound standard, but it has lower sensitivity compared to LC-MS/MS. For the most rigorous studies, cross-validation of results obtained from two different methods is recommended to ensure the accuracy and reliability of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ejbps.com [ejbps.com]
- 10. This compound Assay Kit (ab102516) | Abcam [abcam.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
comparative analysis of commercial fumarate assay kits
For researchers in cellular metabolism, oncology, and drug development, the accurate quantification of fumarate—a key intermediate in the Krebs cycle—is crucial. A variety of commercial kits are available to facilitate this measurement. This guide provides a comparative analysis of prominent colorimetric this compound assay kits, offering a side-by-side look at their performance metrics and experimental protocols to aid in selecting the most suitable option for your research needs.
Performance Characteristics
The performance of a this compound assay kit is defined by several key parameters, including its detection method, sensitivity, range, and the time required to complete the assay. The following table summarizes these characteristics for leading commercial kits based on manufacturer-provided data.
| Feature | Abcam (ab102516) | BioAssay Systems (EBC-100) | Sigma-Aldrich (MAK492) |
| Product Name | This compound Assay Kit (Colorimetric) | EnzyChrom™ this compound Assay Kit | This compound Assay Kit |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Wavelength | 450 nm | 565 nm[1] | 565 nm[2] |
| Assay Principle | Enzyme-coupled reaction leading to color development. | Fumarase-catalyzed hydration of this compound to malate (B86768), followed by an NADH-coupled enzymatic reaction with a formazan (B1609692) (MTT) dye.[1][2] | Fumarase-catalyzed hydration of this compound to malate, followed by an NADH-coupled enzymatic reaction with a formazan (MTT) dye.[2] |
| Detection Range | 1 - 10 nmol/well (20 µM - 200 µM)[3] | 0.005 - 2 mM[1] | 0.005 - 2 mM[2] |
| Sensitivity | < 1 nmol/well | 5 µM[1] | Not explicitly stated, but the lower detection range is 5 µM.[2] |
| Assay Time | ~60 minutes incubation.[3] | 30 minutes incubation.[1] | 30 minutes incubation.[2] |
| Sample Types | Serum, plasma, urine, other biological fluids, tissue extracts, cell culture supernatant. | Serum, cell lysate, tissue homogenate, food, and beverage samples.[1] | Serum, cell lysate, tissue homogenate, food, and beverage samples.[2] |
| Kit Size | 100 assays | 100 assays | 100 assays |
Experimental Principles and Workflows
The majority of commercially available this compound assay kits operate on a similar enzyme-coupled principle. This compound is first converted to malate by the enzyme fumarase. The resulting malate is then oxidized by malate dehydrogenase, which reduces NAD+ to NADH. The NADH produced is then used to reduce a probe, resulting in a colorimetric signal that is directly proportional to the amount of this compound in the sample.
The general workflow for these kits is illustrated in the diagram below.
The biochemical pathway underlying the detection method is a two-step enzymatic reaction, as depicted below.
Detailed Experimental Protocols
While the general principle is conserved, specific protocols vary between kits, particularly in incubation times, temperatures, and reagent preparation.
Abcam (ab102516)
-
Sample Preparation : Tissues (40 mg) or cells (1x10^6) are homogenized in the provided Assay Buffer, followed by centrifugation to remove insoluble material. Serum samples (10-50 µL) can be diluted directly in the Assay Buffer. Samples are prepared up to 50 µL/well.[3]
-
Standard Curve Preparation : A 0.1 M this compound Standard is diluted to 1 mM. A dilution series (0, 2, 4, 6, 8, 10 µL of 1 mM standard) is added to a 96-well plate to generate standards from 0 to 10 nmol/well. The volume is adjusted to 50 µL/well with Assay Buffer.[3]
-
Reaction Mix : A Reaction Mix is prepared by combining the this compound Assay Buffer, this compound Enzyme Mix, and this compound Developer.
-
Incubation : 100 µL of the Reaction Mix is added to each well. The plate is mixed and incubated for 60 minutes at 37°C, protected from light.[3]
-
Measurement : The absorbance is measured at 450 nm using a microplate reader.[3]
BioAssay Systems (EBC-100) & Sigma-Aldrich (MAK492) The protocols for the BioAssay Systems and Sigma-Aldrich kits are nearly identical.
-
Sample Preparation : For tissue samples, 50 mg of tissue is homogenized in ~200 µL of Assay Buffer. For cell samples, cells are collected by centrifugation. Both are centrifuged to remove debris, and the clear supernatant is used. Beverage and food samples can also be processed. 20 µL of the sample is transferred to a 96-well plate.[2]
-
Standard Curve Preparation : A 20 mM this compound Standard is provided. A dilution of this standard is used to prepare a standard curve.
-
Working Reagent Preparation : A Working Reagent is prepared by mixing Assay Buffer, Enzyme A, Enzyme B, NAD/MTT, and FMR Enzyme. For samples requiring a blank, a Blank Working Reagent is prepared without the FMR Enzyme.[2]
-
Incubation : 80 µL of the Working Reagent (or Blank Working Reagent) is added to the appropriate wells. The plate is tapped to mix and incubated for 30 minutes at room temperature.[1][2]
-
Measurement : The optical density (OD) is read at 565 nm.[1][2]
Concluding Remarks
The choice of a this compound assay kit will depend on the specific requirements of the experiment.
-
The Abcam kit utilizes a 60-minute incubation at 37°C and reads absorbance at 450 nm. Its sensitivity is stated as < 1 nmol/well.[3]
-
The BioAssay Systems and Sigma-Aldrich kits offer a faster protocol with a 30-minute incubation at room temperature and read absorbance at 565 nm.[1][2] They specify a broader detection range of 0.005 to 2 mM.[1][2]
For high-throughput screening applications, the faster, room-temperature protocols of the BioAssay Systems and Sigma-Aldrich kits may be advantageous. For researchers whose plate readers are more sensitive at 450 nm, the Abcam kit is a viable alternative. As with any assay, it is recommended to validate the chosen kit with your specific sample types and experimental conditions. No independent, head-to-head comparative studies were identified; therefore, this analysis relies on the data provided by the manufacturers.
References
Fumarate vs. Dimethyl Fumarate: A Comparative Guide to Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of endogenous fumarate and the therapeutic agent dimethyl this compound (DMF). We will delve into their distinct mechanisms of action, supported by experimental data, to elucidate their differential impacts on key cellular signaling pathways.
Introduction: Two Faces of a Metabolite
This compound is a well-known intermediate of the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular energy metabolism.[1][2] Beyond this metabolic function, endogenous this compound has emerged as a signaling molecule, particularly under conditions of its accumulation, such as in this compound hydratase (FH) deficient cancers.[3][4] In this context, it acts as an oncometabolite by inducing persistent activation of the Nrf2 pathway and other signaling cascades.[5][6]
Dimethyl this compound (DMF), the methyl ester of fumaric acid, is a pharmacological agent approved for the treatment of multiple sclerosis and psoriasis.[7][8] Following oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl this compound (MMF).[7][9] While often considered a prodrug of MMF, in vitro studies reveal that DMF possesses distinct and often more potent cellular effects.[7][10] This guide will dissect these differences to provide a clearer understanding for researchers.
Physicochemical and Pharmacokinetic Differences
A key distinction between this compound, DMF, and MMF lies in their chemical properties, which dictates their cellular uptake and distribution.
| Property | This compound | Dimethyl this compound (DMF) | Monomethyl this compound (MMF) |
| Molecular Nature | Dicarboxylic acid | Dimethyl ester of fumaric acid | Monomethyl ester of fumaric acid |
| Polarity | High | Low (non-polar, lipophilic) | Intermediate |
| Cell Permeability | Low | High (up to 10x higher than MMF)[7] | Low to moderate |
| In Vivo Half-life | N/A (endogenous) | ~12 minutes[9] | ~36 hours[9] |
| Primary In Vivo Form | TCA cycle intermediate | Rapidly hydrolyzed to MMF | Primary active metabolite of DMF[7] |
Comparative Cellular Effects: A Quantitative Overview
The following tables summarize the quantitative data on the differential effects of DMF and its metabolites on key cellular signaling pathways. It is important to note that direct quantitative comparisons with endogenous this compound are challenging due to its role as a metabolic intermediate. The effects of high intracellular this compound are typically studied in the context of FH deficiency, which represents a chronic pathological state rather than an acute pharmacological intervention.[5]
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target for both endogenous this compound and pharmacological fumarates.[3][10] Activation of this pathway leads to the expression of antioxidant and cytoprotective genes.
| Parameter | Dimethyl this compound (DMF) | Monomethyl/Monoethyl this compound (MMF/MEF) | Endogenous this compound (in FH deficiency) |
| Mechanism of Nrf2 Activation | Covalent modification (succination) of multiple cysteine residues on Keap1[11] | Weaker covalent modification of Keap1, primarily at Cys151[12] | Covalent modification (succination) of Keap1[3] |
| Potency of Nrf2 Activation | Stronger activator than MMF/MEF in vitro[10] | Less potent than DMF in vitro[12] | Persistent activation due to chronic accumulation[5] |
| Effect on Nrf2 Target Gene Expression (e.g., NQO1, HMOX1) | Robust, concentration-dependent induction[11] | Lower magnitude of induction compared to DMF[11] | Sustained upregulation[6] |
NF-κB Pathway Inhibition
The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of inflammation. Inhibition of this pathway is a key anti-inflammatory mechanism of fumarates.
| Parameter | Dimethyl this compound (DMF) | Monomethyl/Monoethyl this compound (MMF/MEF) |
| Inhibition of NF-κB Activity | Potent inhibitor[13][14] | No significant inhibition at equivalent doses in vitro[13][14] |
| Mechanism of Inhibition | Prevents nuclear translocation of p65[15]; Covalent modification of p65[16] | N/A |
| IC50 for NF-κB Inhibition | Varies by cell type and stimulus | Not reported to be a direct inhibitor |
Glutathione (B108866) (GSH) Depletion
Glutathione is a major intracellular antioxidant. Its depletion can be an indicator of cellular stress but can also trigger adaptive antioxidant responses.
| Parameter | Dimethyl this compound (DMF) | Monomethyl/Monoethyl this compound (MMF/MEF) | Endogenous this compound (in FH deficiency) |
| Effect on Cellular GSH | Acute, concentration-dependent depletion followed by recovery and increase above baseline[11] | No acute depletion; gradual increase over 24 hours[11] | Covalently binds to GSH, potentially leading to its depletion and increased ROS signaling[1] |
Signaling Pathways and Experimental Workflows
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like fumarates can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes.
Nrf2 activation pathway by fumarates.
NF-κB Inhibition by DMF
The pro-inflammatory transcription factor NF-κB (a heterodimer of p65 and p50) is held inactive in the cytoplasm by IκB. Upon stimulation by inflammatory signals, IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. DMF has been shown to inhibit this pathway, primarily by preventing the nuclear translocation of the p65 subunit.
Inhibition of the NF-κB pathway by DMF.
Experimental Protocols
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (DMF, MMF, or this compound) or vehicle control.
-
Incubate for a specified period (e.g., 12-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly luciferase activity (driven by ARE) and Renilla luciferase activity (for normalization) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in Nrf2 activity relative to the vehicle control.
-
NF-κB Inhibition Assay (Reporter Assay)
This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Transfect cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla control plasmid.
-
-
Compound Pre-treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., DMF) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Perform cell lysis and measure firefly and Renilla luciferase activities as described in the Nrf2 assay protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control without the test compound.
-
Cellular Glutathione (GSH) Assay
This colorimetric assay measures the total glutathione levels in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat them with the test compounds for the desired time.
-
Wash cells with cold PBS and lyse them in a suitable buffer.
-
Centrifuge the lysate to remove cell debris.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate.
-
Add a reaction mixture containing DTNB (Ellman's reagent) and glutathione reductase.
-
Incubate at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Conclusion
The cellular effects of this compound and dimethyl this compound are multifaceted and context-dependent. Endogenous this compound, when accumulated in pathological states like FH-deficiency, acts as a chronic activator of the Nrf2 pathway, contributing to an oncometabolic phenotype. In contrast, the pharmacological agent dimethyl this compound and its primary metabolite, monomethyl this compound, induce a transient activation of Nrf2, which is associated with therapeutic antioxidant and anti-inflammatory effects.
Crucially, in vitro studies demonstrate that DMF is a more potent activator of Nrf2 and a direct inhibitor of the NF-κB pathway compared to MMF. These distinct cellular activities highlight that DMF may have biological effects beyond simply being a prodrug for MMF. For researchers in drug development, understanding these nuances is critical for designing novel therapeutics that can harness the beneficial effects of this compound signaling while minimizing potential off-target effects. The experimental protocols provided in this guide offer a starting point for further investigation into the intricate cellular mechanisms of these important molecules.
References
- 1. Dimethyl this compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a terminal electron acceptor in the mammalian electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting strategies in the treatment of this compound hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel potential pharmacological applications of dimethyl this compound—an overview and update [frontiersin.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethylthis compound inhibits TNF-induced nuclear entry of NF-kappa B/p65 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethylthis compound inhibits nuclear binding of nuclear factor kappaB but not of nuclear factor of activated T cells and CCAAT/enhancer binding protein beta in activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Fumarate-Dependent Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fumarate, a central metabolite in the Krebs cycle, has emerged as a critical signaling molecule that modulates a variety of cellular processes. Its accumulation, either through genetic defects in the enzyme this compound hydratase (FH) or through pharmacological administration, triggers distinct signaling cascades with profound physiological and pathological consequences. Understanding the specificity of these pathways is paramount for developing targeted therapeutic strategies. This guide provides an objective comparison of the major this compound-dependent signaling pathways, supported by experimental data and detailed methodologies, to aid researchers in this endeavor.
Overview of this compound Signaling
This compound's signaling functions are primarily mediated through two distinct mechanisms:
-
Covalent Modification (Succination): this compound, being an electrophile, can react non-enzymatically with the thiol groups of cysteine residues in proteins. This post-translational modification, termed "succination," can alter protein function, stability, and interaction networks.
-
Competitive Enzyme Inhibition: Structurally resembling 2-oxoglutarate (α-ketoglutarate), this compound can act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-OGDDs). This family of enzymes plays a crucial role in various cellular processes, including hypoxia signaling and epigenetic regulation.
This guide will delve into the two most well-characterized this compound-dependent signaling pathways: the KEAP1-NRF2 antioxidant response pathway and the inhibition of 2-oxoglutarate-dependent dioxygenases , with a focus on the hypoxia-inducible factor (HIF) pathway.
The KEAP1-NRF2 Pathway: A Primary Target of this compound
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Electrophiles, such as this compound, can modify specific cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
Signaling Pathway Diagram
Figure 1. this compound-mediated activation of the NRF2 signaling pathway.
Quantitative Data for this compound-KEAP1-NRF2 Signaling
The specificity of this compound for the KEAP1-NRF2 pathway can be evaluated through various quantitative measures, including binding affinities and the dose-response of NRF2 activation.
| Parameter | Value | Method | Organism/System | Reference |
| DMF binding to Keap1-DC | Nanomolar range | Binding studies | In vitro | [1] |
| MMF binding to Keap1 BTB | 22 nM (Kd) | Binding studies | In vitro | [2] |
| DMF binding to Keap1 BTB | 104 nM (Kd) | Binding studies | In vitro | [2] |
| Nrf2 peptide (16mer) binding to Keap1 Kelch domain | 23.9 nM (KD solution) | Surface Plasmon Resonance (SPR) | In vitro | [3] |
| Nrf2 peptide (9mer) binding to Keap1 Kelch domain | 352 nM (KD solution) | Surface Plasmon Resonance (SPR) | In vitro | [3] |
| DMF-induced NRF2 nuclear translocation | Dose-dependent | Immunofluorescence | Human Retinal Endothelial Cells | [4] |
| DMF-induced ARE activation | Dose-dependent (1.5-15 mM) | Luciferase Reporter Assay | Reporter cell line | [5] |
| DMF-induced Nrf2 upregulation | Dose-dependent (5-50 µM) | Western Blot | Human, mouse, and rat astrocytes | [5] |
Note: DMF (Dimethyl this compound) is a prodrug of monomethyl this compound (MMF), which is the active metabolite that interacts with KEAP1.
Experimental Protocols
This protocol allows for the quantification of total and nuclear NRF2 levels, as well as the protein expression of NRF2 target genes (e.g., NQO1, HMOX1).
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or its derivatives (e.g., dimethyl this compound) for desired time points. Include a vehicle-treated control.
2. Lysate Preparation:
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit following the manufacturer's instructions.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2, NQO1, HMOX1, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to the corresponding loading control.
This protocol provides a method to identify and quantify succinated proteins, including KEAP1.
1. Sample Preparation:
-
Lyse cells or tissues and extract proteins.
-
Reduce and alkylate the protein sample.
-
Digest the proteins into peptides using trypsin.
2. Immunoaffinity Enrichment (Optional but Recommended):
-
Use an anti-2-succinylcysteine (2SC) antibody to enrich for succinated peptides from the complex peptide mixture.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments. A mass shift of +116.01 Da on a cysteine residue indicates succination.
4. Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Mascot) to identify the succinated peptides and their corresponding proteins from the mass spectra.
-
For quantitative analysis, stable isotope labeling methods can be employed to compare the abundance of succinated peptides between different conditions.[6][7]
Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
This compound's structural similarity to 2-oxoglutarate allows it to act as a competitive inhibitor of 2-OGDDs. This family of enzymes includes prolyl hydroxylases (PHDs), which are key regulators of the hypoxia-inducible factor (HIF) pathway, and various histone and DNA demethylases, implicating this compound in epigenetic regulation.
Signaling Pathway Diagram: HIF-1α Stabilization
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of α-KG-dependent histone and DNA demethylases by this compound and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uni-marburg.de [uni-marburg.de]
- 6. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
Oncometabolites in Focus: A Comparative Guide to Fumarate and 2-Hydroxyglutarate
A deep dive into the molecular mechanisms of two key players in cancer metabolism, providing researchers and drug development professionals with a comprehensive comparison of their properties, experimental analysis, and impact on cellular signaling.
The field of cancer metabolism has identified key small molecules, termed oncometabolites, that actively drive tumorigenesis. Among the most studied are fumarate and 2-hydroxyglutarate (2-HG), which accumulate to high levels in certain cancers due to genetic mutations in metabolic enzymes. While both are Krebs cycle-associated metabolites and share a common mechanism of action by inhibiting α-ketoglutarate-dependent dioxygenases, they arise from distinct genetic alterations, accumulate in different cellular compartments, and exhibit unique downstream effects. This guide provides an objective comparison of their oncometabolic properties, supported by experimental data and detailed methodologies for their study.
At a Glance: this compound vs. 2-Hydroxyglutarate
| Feature | This compound | 2-Hydroxyglutarate (D-2-HG) |
| Genetic Origin | Inactivating mutations in this compound Hydratase (FH)[1][2] | Gain-of-function mutations in Isocitrate Dehydrogenase 1/2 (IDH1/2)[3][4] |
| Associated Cancers | Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), uterine fibroids[1][2] | Gliomas, Acute Myeloid Leukemia (AML), Chondrosarcoma, Cholangiocarcinoma[3][4][5] |
| Cellular Accumulation | Primarily mitochondrial, leaks into cytosol | Primarily cytosolic (IDH1 mutation) or mitochondrial (IDH2 mutation)[6] |
| Typical Concentration | Undetectable in normal cells, significantly elevated in FH-deficient cells (e.g., 8.9 fmol/cell)[7] | Low micromolar in normal cells, millimolar levels (1-30 mM) in IDH-mutant cells[8][9] |
| Primary Mechanism | Competitive inhibition of α-ketoglutarate-dependent dioxygenases, protein succination[6][10] | Competitive inhibition of α-ketoglutarate-dependent dioxygenases[8][11] |
The Genesis of Oncometabolites: Distinct Genetic Lesions
The accumulation of this compound and 2-HG stems from fundamentally different genetic events.
This compound: Loss-of-function mutations in the gene encoding This compound hydratase (FH) , a key enzyme in the Krebs cycle that catalyzes the hydration of this compound to malate, lead to the massive accumulation of this compound.[1][12] This is a classic tumor suppressor mechanism where inactivation of the enzyme drives the oncogenic process.
2-Hydroxyglutarate: In contrast, 2-HG is produced due to a neomorphic (gain-of-function) mutation in either the cytosolic isocitrate dehydrogenase 1 (IDH1) or the mitochondrial isocitrate dehydrogenase 2 (IDH2) .[3][4] These mutant enzymes gain the novel ability to reduce α-ketoglutarate to D-2-hydroxyglutarate in an NADPH-dependent manner.[1]
A Common Target: Inhibition of α-Ketoglutarate-Dependent Dioxygenases
The primary oncogenic mechanism shared by both this compound and 2-HG is their ability to act as competitive inhibitors of a broad class of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[8][10][11] These enzymes utilize α-KG as a co-substrate to catalyze various reactions, including hydroxylation and demethylation. By mimicking α-KG, this compound and 2-HG bind to the active site of these enzymes and block their function.
This inhibition has two major downstream consequences:
-
Pseudohypoxia and HIF-1α Stabilization: A key family of α-KG-dependent dioxygenases are the prolyl hydroxylases (PHDs) responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normal oxygen conditions (normoxia).[12][13] Inhibition of PHDs by this compound or 2-HG leads to the stabilization of HIF-1α even in the presence of oxygen, a state known as "pseudohypoxia."[14] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism (the Warburg effect), and cell survival, all of which contribute to tumor growth.[12][13][15]
-
Epigenetic Dysregulation: Another major class of α-KG-dependent dioxygenases includes histone and DNA demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases and the Ten-Eleven Translocation (TET) family of 5-methylcytosine (B146107) hydroxylases.[16] Inhibition of these enzymes by this compound and 2-HG leads to widespread hypermethylation of histones and DNA.[8][16] This epigenetic remodeling can silence tumor suppressor genes and alter gene expression patterns to promote a more undifferentiated, cancer-like state.[16][17]
Unique Properties and Downstream Effects
While they share a common mode of action, this compound and 2-HG also possess unique characteristics that lead to distinct cellular consequences.
This compound and Protein Succination: this compound is a reactive molecule that can covalently modify cysteine residues on proteins in a non-enzymatic process called succination .[6][18] This irreversible modification can alter protein function and has been shown to affect numerous cellular pathways. A key target of succination is KEAP1, a protein that targets the transcription factor NRF2 for degradation. Succination of KEAP1 leads to the stabilization and activation of NRF2, which in turn upregulates antioxidant response genes, helping cancer cells cope with oxidative stress.[14]
2-Hydroxyglutarate's Chiral Nature: 2-HG exists as two enantiomers, D-2-HG and L-2-HG. The IDH1/2 mutations specifically produce D-2-HG.[11] While both enantiomers can inhibit α-KG-dependent dioxygenases, they can have different potencies and even opposing effects on certain enzymes. For instance, while L-2-HG inhibits PHDs, D-2-HG has been reported to promote PHD activity at pathophysiological concentrations, leading to a decrease in HIF-1α levels in some contexts.[14]
Quantitative Comparison of Inhibitory Potency
The following table summarizes available data on the inhibitory concentrations (IC50) of this compound and 2-hydroxyglutarate against key α-ketoglutarate-dependent dioxygenases. It is important to note that these values can vary depending on the specific enzyme, substrate concentration, and assay conditions.
| Oncometabolite | Target Enzyme Family | Enzyme Example | IC50 / Ki | Reference |
| This compound | Prolyl Hydroxylases | PHD2 | ~50-100 µM (IC50) | [14] |
| Histone Demethylases | JmjC domain-containing | Competitive inhibitor | [6] | |
| D-2-Hydroxyglutarate | Prolyl Hydroxylases | PHD2 | Weak inhibitor, can promote activity | [14] |
| Histone Demethylases | KDM4A | Competitive inhibitor | [19] | |
| DNA Hydroxylases | TET2 | Competitive inhibitor | [16][17] | |
| L-2-Hydroxyglutarate | Prolyl Hydroxylases | PHD2 | Potent inhibitor | [14] |
| Histone Demethylases | JmjC domain-containing | More potent inhibitor than D-2-HG | [20] | |
| DNA Hydroxylases | TET enzymes | Competitive inhibitor | [16] |
Experimental Protocols
Accurate measurement and characterization of this compound and 2-HG are crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Intracellular this compound and 2-Hydroxyglutarate by LC-MS/MS
This is the gold-standard method for accurate quantification of these oncometabolites.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal standards (e.g., 13C-labeled this compound, D4-2-HG)
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Plate cells and grow to desired confluency.
-
Metabolite Extraction:
-
Aspirate culture medium and quickly wash cells with ice-cold PBS.
-
Add a defined volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the cell lysate at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Spike the supernatant with a known concentration of the internal standards.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient of Mobile Phase A and B.
-
Detect and quantify the oncometabolites using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-product ion transitions for the native and isotope-labeled standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and 2-HG.
-
Calculate the peak area ratio of the endogenous oncometabolite to its corresponding internal standard.
-
Determine the concentration of the oncometabolite in the samples by interpolating from the standard curve.
-
Normalize the oncometabolite concentration to cell number or total protein content.
-
Protocol 2: Western Blot for Detection of Protein Succination
This method is used to assess the downstream effects of this compound accumulation.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-2-succinyl cysteine (2SC) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Protein Extraction:
-
Lyse cells in protein lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-2SC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis
This protocol allows for the investigation of epigenetic changes induced by this compound and 2-HG.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies specific for histone modifications of interest (e.g., H3K4me3, H3K9me3, H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Lyse the nuclei to release chromatin.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the histone modification of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative PCR.
-
ChIP-seq: Prepare a DNA library and perform high-throughput sequencing to identify genome-wide enrichment of the histone modification.
-
Visualizing the Oncometabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and 2-hydroxyglutarate.
Caption: this compound accumulation due to FH deficiency inhibits PHDs, leading to HIF-1α stabilization, and succinates KEAP1, activating the NRF2 antioxidant response.
Caption: 2-HG produced by mutant IDH1/2 competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and HIF-1α stabilization.
Conclusion
This compound and 2-hydroxyglutarate stand as prime examples of how fundamental metabolic processes can be hijacked in cancer. While their accumulation leads to the common downstream effect of inhibiting α-ketoglutarate-dependent dioxygenases, their distinct origins, unique chemical properties, and the specific cellular contexts in which they arise result in different pathological outcomes and present unique therapeutic opportunities. A thorough understanding of their similarities and differences, as outlined in this guide, is essential for the continued development of targeted therapies against these metabolic vulnerabilities in cancer.
References
- 1. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic imaging of D-2-hydroxyglutarate and other metabolites in pre-surgical patients with IDH-mutant lower-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: this compound Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]
- 15. JCI - HIF-1 mediates metabolic responses to intratumoral hypoxia and oncogenic mutations [jci.org]
- 16. benchchem.com [benchchem.com]
- 17. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 19. researchgate.net [researchgate.net]
- 20. (2S)-2-Hydroxyglutaric acid, alpha-ketoglutarate-dependent dioxygenase competitive inhibitor (CAS 13095-48-2) | Abcam [abcam.com]
A Comparative Guide to Cell Death Imaging: Hyperpolarized ¹³C-Fumarate vs. Established Methods
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately visualize and quantify cell death in vivo is a critical need in biomedical research and drug development. It allows for the early assessment of treatment efficacy, particularly in oncology, and provides invaluable insights into disease progression in various pathologies. This guide provides a comprehensive comparison of hyperpolarized ¹³C-fumarate Magnetic Resonance Imaging (MRI), an emerging biomarker for necrosis, with established methods for cell death imaging, primarily focusing on Annexin V-based assays for apoptosis.
At a Glance: Hyperpolarized ¹³C-Fumarate for Necrosis Imaging
Hyperpolarized ¹³C-fumarate is a novel metabolic imaging agent that offers a highly specific and sensitive method for detecting necrosis. The underlying principle is the enzymatic conversion of fumarate to malate (B86768), a reaction catalyzed by fumarase. In healthy tissues, fumarase is located intracellularly, and the cell membrane is impermeable to this compound. However, in necrotic cells, the loss of membrane integrity allows intravenously administered hyperpolarized ¹³C-fumarate to access the now-extracellular fumarase, leading to its conversion to ¹³C-malate. This metabolic conversion can be detected and quantified using ¹³C Magnetic Resonance Spectroscopy (MRS) and Spectroscopic Imaging (MRSI).
Comparative Analysis: Performance and Applications
While direct head-to-head comparative studies of hyperpolarized ¹³C-fumarate and other cell death imaging agents in the same animal models are not extensively available in the current literature, a comparison can be drawn from individual studies.
Key Performance Metrics:
| Feature | Hyperpolarized ¹³C-Fumarate MRI | Annexin V-based Imaging (SPECT/Fluorescence) |
| Primary Target | Necrosis (loss of membrane integrity) | Apoptosis (phosphatidylserine exposure) |
| Imaging Modality | Magnetic Resonance Imaging (MRI) | SPECT, PET, Fluorescence Imaging |
| Signal Generation | Metabolic conversion of ¹³C-fumarate to ¹³C-malate | Binding of labeled Annexin V to phosphatidylserine |
| Specificity | High for necrosis | High for early-stage apoptosis |
| Sensitivity | High, with reported signal increases of over 80-fold in necrotic tissue[1] | High, with tumor-to-background ratios varying by tracer and imaging modality |
| Temporal Resolution | Real-time metabolic conversion can be monitored | Dependent on tracer pharmacokinetics and imaging modality |
| Spatial Resolution | High (sub-millimeter in preclinical MRI) | Variable (lower for SPECT/PET, higher for fluorescence imaging) |
| Clinical Translatability | Promising, with ongoing clinical trials for hyperpolarized ¹³C probes[2][3][4][5] | Established for SPECT (e.g., 99mTc-Annexin V) in clinical research[6][7][8] |
Quantitative Data from Preclinical and Clinical Studies:
Hyperpolarized ¹³C-Fumarate in Necrosis Detection
| Animal Model | Condition | Key Finding | Reference |
| Mouse Lymphoma | Etoposide Treatment | 2.4-fold increase in malate/fumarate ratio in treated tumors | [9] |
| Rat Myocardial Infarction | Ischemia-Reperfusion | 82-fold increase in malate production 1 day post-MI | [1] |
| Human Breast Cancer Xenograft | Sorafenib Treatment | 2.8-fold increase in malate/fumarate ratio by day 5 | [10] |
| Murine Hepatitis Model | Acetaminophen-induced necrosis | Clear visualization of ¹³C-malate in the liver | [9][11] |
Annexin V in Apoptosis Detection
| Imaging Modality | Animal/Human Study | Key Finding | Reference |
| 99mTc-Annexin V SPECT | Breast Cancer Patients | Median tumor-to-normal tissue ratio of 2.0 | [6] |
| 99mTc-Annexin V SPECT | Mouse model of hepatic apoptosis | 3-fold increase in hepatic uptake | [7] |
| Near-Infrared Fluorescence | Mouse tumor model | 2-3 fold increase in fluorescence signal post-treatment |
Signaling Pathway and Experimental Workflow
This compound to Malate Conversion in Necrosis
The conversion of hyperpolarized ¹³C-fumarate to ¹³C-malate is a direct indicator of compromised cell membrane integrity, a hallmark of necrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A pathway toward clinical translation of hyperpolarized [1,4-13C2,2,3-d2]this compound as an imaging biomarker for early cellular necrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpolarized Carbon-13 MRI in Breast Cancer [mdpi.com]
- 4. Hyperpolarized Carbon-13 MRI for Early Response Assessment of Neoadjuvant Chemotherapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Transformer-based spatial-temporal detection of apoptotic cell death in live-cell imaging [elifesciences.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. agilent.com [agilent.com]
- 9. Hyperpolarized 13C Magnetic Resonance Imaging of this compound Metabolism by Parahydrogen‐induced Polarization: A Proof‐of‐Concept in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
comparing the efficacy of different fumarate esters in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated and neurodegenerative diseases. Their mechanism of action, primarily centered around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, has made them a subject of extensive preclinical investigation. This guide provides a comparative analysis of the efficacy of different fumarate esters—namely Dimethyl this compound (DMF), Monomethyl this compound (MMF), and Diroximel this compound (DRF)—in various preclinical models, supported by experimental data and detailed methodologies.
Executive Summary
Dimethyl this compound (DMF) is a well-established treatment for multiple sclerosis (MS) and psoriasis. It is a prodrug that is rapidly converted to its active metabolite, Monomethyl this compound (MMF), in vivo.[1][2] There is ongoing scientific discussion regarding whether DMF or MMF is the primary active agent, with evidence suggesting distinct roles for both.[3] Diroximel this compound (DRF) is a newer formulation designed to be bioequivalent to DMF in terms of MMF exposure but with an improved gastrointestinal tolerability profile.[4][5] Preclinical studies, predominantly in models of multiple sclerosis, have demonstrated the neuroprotective and immunomodulatory effects of these compounds.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the efficacy of different this compound esters.
Table 1: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis.
| This compound Ester | Animal Model | Dosage | Key Efficacy Outcomes | Reference |
| Dimethyl this compound (DMF) | C57BL/6J mice (MOG35-55-induced EAE) | 7.5 mg/kg, orally, every 12h | Significantly reduced the severity of EAE clinical scores. Increased anti-inflammatory cytokines in mesenteric lymph nodes. | [2][6] |
| Dimethyl this compound (DMF) | C57BL/6 mice (MOG p35-55-induced EAE) | 100 mg/kg, orally, daily | Ameliorated clinical course and reduced inflammatory foci in the central nervous system. | [7] |
| Monomethyl this compound (MMF) | C57BL/6 mice (MOG35-55-induced EAE) | Not specified in detail for EAE, but shown to have immunomodulatory effects. Considered the active metabolite of DMF. | [3][8] | |
| Dimethyl this compound (DMF) & Monomethyl this compound (MMF) | Mice (transient middle cerebral artery occlusion - MCAO) | 30 and 45 mg/kg | Dose-dependently improved neurobehavioral function and reduced infarct volume. Neuroprotective effects were Nrf2-dependent. | [9] |
Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects
| This compound Ester | Cell Model | Concentration | Key Efficacy Outcomes | Reference |
| Dimethyl this compound (DMF) | Murine neuronal and microglial cells | 10 µM | Prevented neuronal apoptosis. Activated the Nrf2 antioxidant pathway in neurons. Prevented LPS-induced NF-κB activation in microglia. | [8] |
| Monomethyl this compound (MMF) | Murine neuronal and microglial cells | 10 µM and 30 µM | Prevented neuronal apoptosis. Did not significantly activate the Nrf2 pathway in neurons or prevent NF-κB activation in microglia at the tested concentrations. | [8] |
| Dimethyl this compound (DMF) | Human Retinal Endothelial Cells (HREC) | 10 µM - 50 µM | Concentration-dependent increase in Nrf2 and its downstream target HO-1. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Myelin Oligodendrocyte Glycoprotein (MOG35-55)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This is a widely used model to study the autoimmune-mediated demyelination characteristic of multiple sclerosis.
Materials:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common protocol involves emulsifying 200-300 µg of MOG35-55 peptide per mouse in an equal volume of CFA.[5]
-
Immunization: On day 0, anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.[1][11]
-
Pertussis Toxin Administration: Administer an intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200-500 ng/mouse) on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the immune response.[5][12]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system, for example:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.[12]
-
-
This compound Ester Treatment: Administer the this compound ester (e.g., DMF at 7.5 mg/kg) or vehicle control orally, typically starting from the day of immunization or at the onset of clinical signs, depending on the study design (preventive or therapeutic).[2][6]
Nrf2 Activation Assay (Western Blot)
This protocol is used to determine the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cell line of interest (e.g., neuronal cells, astrocytes).
-
This compound esters (DMF, MMF).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and treat them with various concentrations of the this compound esters for a specified duration.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against Nrf2, a downstream target like HO-1, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative protein expression levels.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound esters can aid in understanding their efficacy.
Nrf2 Signaling Pathway Activation by this compound Esters
Caption: Activation of the Nrf2 pathway by this compound esters.
Experimental Workflow for EAE Model and Efficacy Assessment
Caption: Workflow for EAE induction and this compound ester efficacy testing.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diroximel this compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl this compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Neuroprotective and Anti-Inflammatory Effects of Dimethyl this compound, Monomethyl this compound, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl this compound and Monomethyl this compound Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 12. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
A Researcher's Guide to Assessing the Inter-Laboratory Reproducibility of Fumarate Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of fumarate, a key intermediate in the Krebs cycle, is critical for advancing research in cellular metabolism, mitochondrial function, and drug development.[1] Aberrant this compound levels have been implicated in various pathological conditions, making its reliable measurement across different laboratories essential for collaborative studies and clinical trials. This guide provides a comparative overview of common analytical methods for this compound quantification, outlines a framework for assessing inter-laboratory reproducibility, and presents detailed experimental protocols.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method for this compound measurement depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The most common techniques include colorimetric assays, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Method | Principle | Sample Types | Reported Sensitivity | Key Considerations |
| Colorimetric Assay | Enzyme-coupled reaction where this compound is converted to a product that generates a colorimetric signal.[2][3] | Cell lysates, tissue homogenates, serum, plasma, urine, other biological fluids.[2] | > 1 nmol/well.[2] | Convenient and high-throughput. May be susceptible to interference from other components in the sample matrix. |
| HPLC-UV | Chromatographic separation of this compound from other sample components followed by detection using UV absorbance. | Human plasma. | Detection Limit: 0.05 µg; Quantification Limit: 1 µg.[4] | Good for relatively high concentration samples. Lower sensitivity compared to LC-MS. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly sensitive and specific detection and quantification of this compound. | Rat plasma, human plasma.[4][5] | Detection Limit: 1 ng; Quantification Limit: 5 ng.[4][6] | High sensitivity and specificity. Requires more specialized instrumentation and expertise. Sample stability is critical; enzymatic conversion of this compound to malate (B86768) can occur ex vivo.[5] |
Framework for an Inter-Laboratory Reproducibility Study
A multi-center, or "round-robin," study is the gold standard for assessing the reproducibility of an analytical method. This involves distributing identical, homogeneous samples to multiple laboratories for analysis. The resulting data is then statistically analyzed to determine the level of agreement between the participating sites.
A typical workflow for such a study is outlined below:
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results between laboratories. Below are example protocols for sample preparation and analysis using common techniques.
Sample Preparation for this compound Analysis from Plasma
Due to the enzymatic activity of fumarase in plasma, which can convert this compound to malate, proper sample handling is critical to prevent inaccurate measurements.[5][7]
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Inhibition of Fumarase: Immediately after collection, add a fumarase inhibitor, such as citric acid, to the plasma.[5][7]
-
Centrifugation: Centrifuge the blood sample at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Colorimetric Assay for this compound Quantification
This protocol is based on commercially available kits.
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution with the provided assay buffer. A typical range might be 0 to 10 nmol/well.[2]
-
Sample Preparation: Homogenize tissue or cell samples in the assay buffer. For serum or plasma, samples can often be diluted directly in the assay buffer.[2]
-
Reaction Setup: Add the prepared standards and samples to a 96-well plate.
-
Enzyme Reaction: Add the "this compound Enzyme Mix" to each well, mix, and incubate at 37°C for 60 minutes, protected from light.[2]
-
Detection: Add the "Developer Solution" and measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Method for this compound Quantification
This protocol is a generalized procedure based on published methods.[5][8]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (B52724) (e.g., 150 µL) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for organic acids like this compound.
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
This compound in Cellular Signaling
This compound is not just a metabolic intermediate but also an important signaling molecule.[5] Its accumulation, often due to the deficiency of the enzyme this compound hydratase (FH), can have profound effects on cellular processes.[1][9]
References
- 1. Standardizing Quality Control in Mitochondrial Research: Validation of this compound Hydratase ELISA for Inter-Laboratory Reproducibility – Archives of Clinical Infectious Diseases [archcid.com]
- 2. This compound Assay Kit (Colorimetric) (ab102516) | Abcam [abcam.com]
- 3. Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl this compound and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound and investigation of endogenous and exogenous this compound stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpasjournals.com [bpasjournals.com]
- 9. benchchem.com [benchchem.com]
Distinguishing Fumarate's Signaling Role from Other TCA Cycle Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intermediates of the tricarboxylic acid (TCA) cycle, traditionally viewed as mere metabolic players, are now recognized as crucial signaling molecules that influence a myriad of cellular processes, from inflammation and hypoxia to cancer progression. Among these, fumarate has emerged as a key regulator with distinct signaling properties. This guide provides a comprehensive comparison of the signaling effects of this compound with other notable TCA cycle intermediates—succinate (B1194679), α-ketoglutarate, and itaconate—supported by experimental data and detailed protocols to aid researchers in dissecting these complex pathways.
Section 1: Comparative Analysis of Signaling Mechanisms
The signaling functions of TCA cycle intermediates are diverse, often involving the direct inhibition of α-ketoglutarate-dependent dioxygenases, activation of specific receptors, or post-translational modification of proteins. While there is some overlap, each metabolite exhibits a unique signaling signature.
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
This compound and succinate are well-established competitive inhibitors of α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs) and ten-eleven translocation (TET) enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) and alterations in the epigenetic landscape.
Table 1: Comparative Inhibition of α-KG-Dependent Dioxygenases by this compound and Succinate
| Target Enzyme Family | Metabolite | IC50 Value (in vitro) | Key Cellular Outcome | Citations |
| Prolyl Hydroxylases (PHDs) | This compound | More potent inhibitor than succinate | Stabilization of HIF-1α, pseudohypoxic response | [1][2][3][4] |
| Succinate | Less potent inhibitor than this compound | Stabilization of HIF-1α | [1][2][3][4][5] | |
| TET Enzymes | This compound | ~400 µM | Downregulation of 5-hmC levels, altered gene expression | [1][6][7][8] |
| Succinate | ~500-550 µM | Downregulation of 5-hmC levels | [1][6][7][8] |
IC50 values can vary depending on the specific enzyme isoform and experimental conditions.
While both this compound and succinate stabilize HIF-1α, the downstream transcriptional consequences can differ. For instance, in neuroblastoma cells, this compound treatment has been shown to increase the expression of some HIF target genes while decreasing others, a distinction not observed with succinate treatment.[1][9] This highlights a layer of regulatory complexity beyond simple HIF-1α stabilization.
Receptor-Mediated Signaling
Succinate is unique among the TCA intermediates discussed here in its ability to act as a ligand for a specific G protein-coupled receptor, SUCNR1 (also known as GPR91).[10][11][12] Activation of SUCNR1 can trigger various downstream signaling cascades, including those involving calcium mobilization and cAMP production, leading to pro-inflammatory or anti-inflammatory responses depending on the cellular context.[10][11][13] this compound, α-ketoglutarate, and itaconate do not directly activate this receptor.
Post-Translational Modifications and Other Signaling Roles
This compound: A key signaling mechanism unique to this compound is the non-enzymatic modification of cysteine residues on proteins, a process termed "succination."[3] A critical target of succination is KEAP1, a negative regulator of the transcription factor Nrf2. Succination of KEAP1 leads to the activation of the Nrf2 antioxidant response pathway.[3][14][15][16]
α-Ketoglutarate (α-KG): Recent studies have revealed that α-KG can directly activate the NF-κB signaling pathway.[17][18] Under low glucose conditions, α-KG produced by glutamate (B1630785) dehydrogenase 1 (GDH1) can bind to and activate IKKβ, a key kinase in the NF-κB pathway, promoting cell survival and tumorigenesis.[17][18] Additionally, α-KG can suppress NF-κB-mediated inflammation in other contexts.[19][20][21]
Itaconate: This metabolite, produced from the TCA cycle intermediate cis-aconitate, exhibits potent immunomodulatory effects.[22][23][24] Itaconate and its derivatives can activate the Nrf2 pathway, similar to this compound, but also exert anti-inflammatory effects by inhibiting enzymes like succinate dehydrogenase (SDH) and through mechanisms that are independent of Nrf2.[13][22][23][25]
Section 2: Experimental Protocols
To aid researchers in distinguishing the signaling effects of these TCA cycle intermediates, this section provides detailed methodologies for key experiments.
Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol outlines a method for the simultaneous detection of TCA cycle intermediates in biological samples.
Materials:
-
Biological sample (cells, tissue, plasma, etc.)
-
Internal standards (e.g., 13C-labeled TCA intermediates)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system with a suitable column (e.g., reversed-phase or HILIC)
Procedure:
-
Sample Preparation:
-
For cells: Aspirate media, wash with cold PBS, and quench metabolism by adding liquid nitrogen or cold extraction solvent.
-
For tissues: Snap-freeze in liquid nitrogen and homogenize in cold extraction solvent.
-
For plasma/serum: Precipitate proteins with a cold solvent like methanol (B129727) or acetonitrile.
-
-
Extraction:
-
Add cold extraction solvent containing internal standards to the sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
-
LC-MS/MS Analysis:
Western Blotting for HIF-1α Stabilization
This protocol is used to assess the stabilization of HIF-1α in response to treatment with TCA cycle intermediates.
Materials:
-
Cell culture reagents
-
TCA cycle intermediates (e.g., cell-permeable esters like dimethyl this compound or dimethyl succinate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of the TCA cycle intermediate esters for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary HIF-1α antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Nrf2 Activation Assay
This protocol describes a reporter gene assay to quantify the transcriptional activity of Nrf2.
Materials:
-
Cells suitable for transfection
-
Antioxidant Response Element (ARE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TCA cycle intermediate derivatives (e.g., dimethyl this compound, dimethyl itaconate)
-
Luciferase assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with the compounds of interest.
-
-
Luciferase Assay:
Analysis of Protein Succinylation by Mass Spectrometry
This protocol provides a workflow for identifying and quantifying succinylated proteins.
Materials:
-
Protein samples
-
Lysis buffer with deacetylase and deubiquitinase inhibitors
-
Trypsin
-
Antibody for succinyl-lysine enrichment
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion:
-
Extract proteins and digest them into peptides using trypsin.
-
-
Enrichment of Succinylated Peptides:
-
Incubate the peptide mixture with an anti-succinyl-lysine antibody conjugated to beads to enrich for succinylated peptides.
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched succinylated peptides.
-
-
LC-MS/MS Analysis:
Section 3: Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways of this compound and other TCA cycle intermediates.
Caption: this compound signaling pathways.
References
- 1. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting strategies in the treatment of this compound hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes* | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl this compound and 4-octyl itaconate are anticoagulants that suppress Tissue Factor in macrophages via inhibition of Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl this compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Nrf2/HO-1 signaling pathway by dimethyl this compound ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Ketoglutarate Identified to Directly Activate NF-κB Signaling as the Second Messenger----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]
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- 19. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 36. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
The Oncometabolite Fumarate: A Comparative Analysis of its Role in Cancer
A Guide for Researchers and Drug Development Professionals
The landscape of cancer research has been reshaped by the understanding that metabolic dysregulation is not merely a consequence but a driver of tumorigenesis. The accumulation of certain metabolites, termed "oncometabolites," can initiate and sustain oncogenic signaling. Among these, fumarate has emerged as a key player, particularly in cancers characterized by the loss of the Krebs cycle enzyme this compound hydratase (FH). This guide provides a comparative overview of this compound's multifaceted role in different cancer types, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound: From Metabolic Intermediate to Potent Oncometabolite
In normal cellular physiology, this compound is a transient intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where FH catalyzes its hydration to malate.[1] Germline mutations in the FH gene lead to Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), a syndrome predisposing individuals to benign smooth muscle tumors (leiomyomas) of the skin and uterus, and a particularly aggressive form of kidney cancer.[2] Sporadic loss of FH has also been noted in other cancers, including neuroblastoma and bladder cancer.[3]
The loss of FH function results in a massive accumulation of intracellular this compound, which then spills out of the mitochondria and acts as a potent, covalent oncometabolite.[1][4] This accumulation triggers a cascade of events that reprogram cellular signaling, metabolism, and gene expression to favor tumor growth and metastasis.
Core Oncogenic Mechanisms Driven by this compound Accumulation
The high levels of this compound in FH-deficient cells drive cancer progression through several key mechanisms, which can vary in their prominence across different cancer types.
Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases (α-KGDDs)
This compound is structurally similar to α-ketoglutarate (α-KG) and can act as a competitive inhibitor for a large family of α-KG-dependent dioxygenases.[1] This inhibition is a central pillar of its oncogenic activity.
-
Induction of a Pseudohypoxic State: this compound inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking the Hypoxia-Inducible Factor (HIF-1α) for degradation in the presence of oxygen. This inhibition stabilizes HIF-1α even under normoxic conditions, creating a "pseudohypoxic" state.[1] The stabilized HIF-1α then activates a transcriptional program that promotes angiogenesis (e.g., via VEGF) and a metabolic shift to aerobic glycolysis (the Warburg effect), which are critical for tumor growth.[5][6] This mechanism is a hallmark of FH-deficient renal cell carcinoma (FH-def RCC).[5] In a case of esthesioneuroblastoma with an FH mutation, it was postulated that this HIF-mediated upregulation of VEGF contributed to the tumor's sensitivity to anti-angiogenic therapy.[7]
Caption: this compound accumulation from FH loss inhibits PHDs, stabilizing HIF-1α.
-
Epigenetic Reprogramming: this compound also inhibits histone and DNA demethylases (e.g., KDMs, TETs).[8] This leads to widespread hypermethylation of DNA and histones, causing epigenetic silencing of tumor suppressor genes and microRNAs. A key example is the silencing of the miR-200 family, which are crucial suppressors of the Epithelial-to-Mesenchymal Transition (EMT).[8][9]
Protein Succination
As a mild electrophile, this compound can covalently react with the thiol groups of cysteine residues on proteins, a post-translational modification called succination.[1][3] This can alter protein function and stability.
-
NRF2 Pathway Activation: A primary target of succination is KEAP1, the negative regulator of the transcription factor NRF2.[10][11] Succination of KEAP1 prevents it from targeting NRF2 for degradation. The resulting constitutive activation of NRF2, a master regulator of the antioxidant response, helps cancer cells cope with high levels of oxidative stress, promoting their survival.[1]
-
Inactivation of Tumor Suppressors: Other proteins, such as the tumor suppressor PTEN, can also be succinated and inactivated by this compound, leading to the activation of pro-growth signaling pathways like the PI3K cascade.[12]
Induction of Epithelial-to-Mesenchymal Transition (EMT)
The accumulation of this compound is a direct driver of EMT, a phenotypic switch associated with cancer invasion and metastasis.[8][9] This is a critical factor in the aggressive nature of FH-deficient tumors. The mechanism is largely epigenetic: this compound-mediated inhibition of TET demethylases leads to hypermethylation and silencing of the regulatory region of the antimetastatic miR-200ba429 microRNA cluster.[8][9] This suppression of miR-200 unleashes the expression of EMT-promoting transcription factors, enhancing the migratory and invasive properties of cancer cells.[9]
Caption: this compound inhibits TETs, silencing miR-200 and inducing EMT.
Alteration of DNA Damage Response (DDR)
This compound's role in DNA repair is complex. Upon DNA damage, cytosolic FH can translocate to the nucleus, where it locally produces this compound.[13][14] This nuclear this compound can inhibit the histone demethylase KDM2B, facilitating histone methylation (H3K36me2) and promoting DNA repair via the Non-Homologous End Joining (NHEJ) pathway.[13][14] However, chronic FH deficiency and the resulting systemic metabolic chaos are thought to ultimately impair DNA repair, contributing to genomic instability and tumorigenesis.[15]
Quantitative Data Summary
The biochemical and clinical consequences of this compound accumulation have been quantified in various studies.
Table 1: this compound Levels in FH-Deficient vs. FH-Proficient Cells
| Cell/Tissue Type | Condition | This compound Concentration | Measurement Method | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Fh1 deficient | ~8-10 fmol/cell | ¹H Magnetic Resonance Spectroscopy | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-type or FH-restored | Not detectable | ¹H Magnetic Resonance Spectroscopy | [1] |
| HLRCC Tumors | FH-deficient | Markedly elevated | Mass Spectrometry | [8] |
| Normal Adjacent Tissue | FH-proficient | Baseline levels | Mass Spectrometry | [8] |
Table 2: Clinical Characteristics of this compound Hydratase-Deficient Renal Cell Carcinoma (FH-def RCC)
| Parameter | Finding | Patient Cohort Size | Reference |
| Median Age at Diagnosis | 45 years | 18 | [16] |
| Disease Stage at Diagnosis | 66.7% Stage IV | 18 | [16] |
| Risk Category (IMDC criteria) | 71.4% Intermediate-risk | 14 | [16] |
| Median Progression-Free Survival | 6.7 months | 18 | [16] |
| Nature of Disease | Highly aggressive, metastasizes early | Review | [17] |
Table 3: Key Protein Alterations in FH-Deficient Cancers
| Protein | Alteration | Consequence | Cancer Type | Reference |
| HIF-1α | Stabilized / Overexpressed | Angiogenesis, Glycolysis | FH-def RCC | [5] |
| NRF2 | Activated / Stabilized | Antioxidant Response, Survival | FH-def RCC | [10][11] |
| KEAP1 | Succinated / Inactivated | NRF2 Activation | FH-def RCC | [10][18] |
| PTEN | Succinated / Suppressed | PI3K Pathway Activation | HLRCC | [12] |
| E-Cadherin | Downregulated | EMT | FH-def RCC | [8][9] |
| Vimentin | Upregulated | EMT | FH-def RCC | [8] |
| AMPK | Decreased Levels/Activity | Increased Anabolic Growth | FH-def RCC | [5][19] |
Key Experimental Protocols
Investigating the role of this compound requires specific methodologies to quantify its levels and assess its downstream effects.
Protocol 1: Quantification of this compound Using a Colorimetric Assay
This protocol is based on commercially available kits (e.g., Abcam ab102516, Sigma-Aldrich MAK060) used for the sensitive detection of this compound in biological samples.[20]
-
Sample Preparation:
-
Tissues: Homogenize ~40 mg of tissue in 400 µL of ice-cold Assay Buffer.
-
Cells: Resuspend 1-2 x 10⁶ cells in 400 µL of ice-cold Assay Buffer.
-
Processing: Centrifuge samples at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant contains the this compound.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM this compound standard solution by diluting the provided stock.
-
Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard into a 96-well plate, resulting in 0, 2, 4, 6, 8, and 10 nmol/well.
-
Adjust the volume in all standard and sample wells to 50 µL with Assay Buffer.
-
-
Reaction:
-
Prepare a Reaction Mix containing Assay Buffer, a developer solution, and a specific this compound Enzyme Mix.
-
Add 100 µL of the Reaction Mix to each well.
-
Incubate at 37°C for 60 minutes, protected from light. The enzyme mix recognizes this compound, leading to a proportional color development.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the 0 nmol standard reading (background) from all other readings.
-
Plot the standard curve and determine the this compound concentration in the test samples.
-
Protocol 2: Immunohistochemistry (IHC) for FH and S-(2-succino) cysteine (2SC)
IHC is a robust method to diagnose FH-deficient tumors from tissue sections.[2][21]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block (e.g., serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against:
-
This compound Hydratase (FH)
-
S-(2-succino) cysteine (2SC) - a marker of protein succination
-
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate-chromogen system (like DAB) to visualize the antibody binding.
-
Counterstaining & Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei, dehydrate the sections, and mount with a coverslip.
-
Analysis: FH-deficient tumors will show a characteristic loss of FH staining in tumor cells (with positive staining in surrounding normal cells as an internal control) and strong, positive staining for 2SC.[21]
Caption: A typical workflow for investigating this compound's role in cancer.
Conclusion
The accumulation of this compound due to FH deficiency represents a paradigm of oncometabolism, where a single metabolic error triggers a diverse and potent suite of oncogenic programs. From inducing a pseudohypoxic state and rewiring metabolism to promoting epigenetic silencing, protein dysfunction, and metastasis, this compound acts as a master regulator of malignancy in susceptible cancers. Understanding these comparative mechanisms is crucial for developing targeted therapies. The unique biochemical signatures of these tumors, such as the loss of FH and the accumulation of 2SC, provide robust diagnostic biomarkers, while the pathways they activate—such as HIF signaling, the antioxidant response, and EMT—offer promising targets for novel therapeutic intervention.
References
- 1. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. This compound hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Molecular Pathways: this compound Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Durable Major Response With Pazopanib in Recurrent, Heavily Pretreated Metastatic Esthesioneuroblastoma Harboring a this compound Hydratase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting strategies in the treatment of this compound hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression [frontiersin.org]
- 14. Local generation of this compound promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MD Anderson study reveals new insight into DNA Repair | MD Anderson Cancer Center [mdanderson.org]
- 16. ascopubs.org [ascopubs.org]
- 17. This compound hydratase-deficient renal cell carcinoma: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The glycolytic shift in this compound-hydratase-deficient kidney cancer lowers AMPK levels, increases anabolic propensities and lowers cellular iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.12. This compound measurements [bio-protocol.org]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Fumarate's Epigenetic Impact: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The oncometabolite fumarate, which accumulates in cells deficient in the enzyme this compound hydratase (FH), has emerged as a critical modulator of the epigenetic landscape.[1][2] This guide provides a comparative overview of the experimental evidence validating the link between this compound accumulation and epigenetic alterations, offering insights into the underlying mechanisms and methodologies for their investigation. This compound's primary mode of epigenetic influence is through the competitive inhibition of α-ketoglutarate (αKG)-dependent dioxygenases, a class of enzymes that includes histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[3] This inhibition leads to a global increase in histone and DNA methylation, profoundly impacting gene expression and contributing to tumorigenesis, notably by inducing an epithelial-to-mesenchymal transition (EMT).[1][2]
Quantitative Comparison of this compound's Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against key αKG-dependent dioxygenases, providing a quantitative measure of its epigenetic impact.
| Enzyme Target | This compound IC50 | Succinate (B1194679) IC50 (for comparison) | Reference |
| HsKDM4A (Histone Demethylase) | 1.5 mM | 0.8 mM | [3] |
| TET1 (DNA Hydroxylase) | ~400 µM | ~550 µM | [4] |
| TET2 (DNA Hydroxylase) | ~400 µM | ~550 µM | [4] |
Impact of this compound on Global Epigenetic Marks
This table quantifies the observed changes in global epigenetic marks in cellular models with this compound accumulation.
| Epigenetic Mark | Cellular Model | Fold Change/Observation | Reference |
| 5-hydroxymethylcytosine (B124674) (5hmC) | Fh1-deficient mouse cells | Significant decrease | [2] |
| 5-hydroxymethylcytosine (5hmC) | Neuroblastoma cells treated with diethyl this compound | ~40% reduction | [4] |
| H3K9me2 and H3K27me3 | Fh1-deficient mouse cells | Enriched at the miR-200ba429 regulatory region | [2] |
| H3K4me3 and H3K27Ac | Fh1-deficient mouse cells | Depleted at the miR-200ba429 regulatory region | [2] |
Signaling Pathway: this compound-Induced Epigenetic Silencing
The following diagram illustrates the signaling pathway by which this compound accumulation leads to epigenetic silencing and subsequent cellular changes.
Caption: this compound accumulation inhibits αKG-dependent dioxygenases, leading to epigenetic changes and EMT.
Experimental Workflow: Validating this compound's Epigenetic Role
This diagram outlines a typical experimental workflow to investigate the epigenetic consequences of this compound accumulation.
Caption: Workflow for investigating this compound-induced epigenetic and phenotypic changes.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the link between this compound accumulation and epigenetic changes. Specific reagents and instrumentation may vary between laboratories.
Quantification of Global 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (5hmC) by LC-MS/MS
This method provides a highly accurate quantification of global DNA methylation and hydroxymethylation levels.[5][6][7]
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from FH-deficient and control cells using a commercial kit.
-
DNA Hydrolysis: Enzymatically digest 50-200 ng of genomic DNA to single nucleosides using a DNA degradase cocktail.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in formic acid.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for cytosine, 5mC, and 5hmC.
-
-
Quantification: Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by integrating the peak areas from the chromatograms.
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to determine the genomic localization of specific histone modifications.[2][8]
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).
-
Use protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific genomic regions (e.g., gene promoters) using real-time PCR.
-
ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and perform high-throughput sequencing to map the histone modification across the genome.
-
Bisulfite Sequencing for DNA Methylation Analysis
This technique is the gold standard for single-nucleotide resolution analysis of DNA methylation.[9][10]
Methodology:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region (e.g., the promoter of the miR-200 gene) using primers specific for the bisulfite-converted DNA.
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.
-
Next-Generation Sequencing: Perform high-throughput sequencing of the PCR amplicons to obtain a quantitative measure of methylation at each CpG site across a population of cells.
-
-
Data Analysis: Align the sequences to a reference genome and calculate the percentage of methylation at each CpG site.
This guide provides a foundational understanding of the experimental validation of this compound's role as an epigenetic modifier. The presented data and methodologies offer a framework for researchers to design and interpret experiments in this critical area of cancer metabolism and epigenetics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of α-KG-dependent histone and DNA demethylases by this compound and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5 5hmC and 5mC quantification by LC-MS/MS [bio-protocol.org]
- 6. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted bisulfite sequencing reveals changes in DNA methylation associated with nuclear reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-throughput DNA methylation profiling in rat tissues using automated reduced representation bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fumarate-Based Therapies: Unraveling the Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Fumarate-based therapies have emerged as a significant class of oral treatments for relapsing forms of multiple sclerosis (MS). This guide provides an in-depth comparison of the mechanisms of action of three key this compound therapies: dimethyl this compound (DMF), diroximel this compound (DRF), and their active metabolite, monomethyl this compound (MMF). By examining their molecular pathways, pharmacokinetic profiles, and supporting experimental data, this guide aims to offer a clear and objective resource for the scientific community.
Overview of this compound-Based Therapies
Dimethyl this compound (DMF) and diroximel this compound (DRF) are both prodrugs that are rapidly converted in the body to the pharmacologically active metabolite, monomethyl this compound (MMF). While their ultimate therapeutic effects are mediated by MMF, differences in their chemical structure and metabolic byproducts lead to distinct clinical profiles, particularly concerning gastrointestinal (GI) tolerability.
Mechanism of Action: The Nrf2 Pathway
The primary mechanism of action for this compound-based therapies revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumarates, being electrophilic compounds, are thought to interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and anti-inflammatory genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). The upregulation of these genes helps to protect cells from oxidative stress, a key pathological feature of multiple sclerosis.
While both DMF and MMF activate the Nrf2 pathway, in vitro studies suggest that DMF may be a more potent activator than MMF. This is attributed to DMF's higher reactivity and ability to modify a greater number of cysteine residues on Keap1. However, the in vivo relevance of this difference is still under investigation, as both DMF and DRF are rapidly converted to MMF.
Caption: Metabolism of Dimethyl this compound (DMF) and Diroximel this compound (DRF).
Caption: The Nrf2 Signaling Pathway Activated by Fumarates.
Pharmacokinetic Profiles: A Tale of Two Prodrugs
Both DMF and DRF are designed to deliver the active metabolite MMF. However, their pharmacokinetic profiles, particularly regarding their metabolic byproducts, differ significantly.
| Parameter | Dimethyl this compound (DMF) | Diroximel this compound (DRF) | Monomethyl this compound (MMF) |
| Prodrug | Yes | Yes | No (Active Metabolite) |
| Active Metabolite | Monomethyl this compound (MMF) | Monomethyl this compound (MMF) | Monomethyl this compound (MMF) |
| Metabolic Byproduct | Methanol | 2-hydroxyethyl succinimide (inert) | Not Applicable |
| Bioequivalence | 240 mg DMF is bioequivalent to 462 mg DRF in terms of MMF exposure. | 462 mg DRF is bioequivalent to 240 mg DMF in terms of MMF exposure. | - |
| Time to Peak Plasma Concentration (Tmax) of MMF | ~2-2.5 hours | ~2.5-3 hours | ~4 hours |
| Gastrointestinal Tolerability | Associated with a higher incidence of GI side effects (e.g., nausea, abdominal pain, diarrhea). | Demonstrated improved GI tolerability compared to DMF. | Generally well-tolerated. |
The key difference lies in the byproduct of hydrolysis. The metabolism of DMF produces methanol, which can contribute to gastrointestinal irritation. In contrast, DRF is metabolized to MMF and an inert byproduct, 2-hydroxyethyl succinimide, resulting in significantly improved GI tolerability. This difference is a crucial factor in treatment selection for patients who may be susceptible to GI adverse events.
Comparative Efficacy and Clinical Data
Given that both DMF and DRF are bioequivalent in delivering MMF, their clinical efficacy in treating relapsing forms of MS is considered comparable. Clinical trials for DMF have demonstrated its effectiveness in reducing the annualized relapse rate and slowing disability progression. The efficacy of DRF is inferred from its bioequivalence to DMF.
While direct head-to-head clinical trials comparing the efficacy of DMF and DRF are limited, real-world evidence and the bioequivalence data strongly suggest similar therapeutic outcomes. The primary differentiator remains the tolerability profile.
Experimental Protocols for Mechanism of Action Studies
For researchers investigating the mechanisms of this compound-based therapies, several key experimental protocols are employed to assess Nrf2 pathway activation.
Western Blot Analysis for Nrf2 Nuclear Translocation
This technique is used to quantify the amount of Nrf2 protein in the cytoplasmic and nuclear fractions of cells, providing a direct measure of its translocation to the nucleus upon treatment.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., astrocytes, peripheral blood mononuclear cells) and treat with DMF, DRF, or MMF at desired concentrations and time points.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet to remove any cytoplasmic contamination.
-
Lyse the nuclear pellet using a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 protein levels to a loading control (e.g., Lamin B for the nuclear fraction, GAPDH for the cytoplasmic fraction).
-
Caption: Workflow for Western Blot Analysis of Nrf2 Nuclear Translocation.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the mRNA levels of Nrf2 target genes, such as NQO1 and HO-1, providing a quantitative measure of Nrf2 transcriptional activity.
Methodology:
-
Cell Culture and Treatment: Treat cells with fumarates as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
Set up qPCR reactions containing the cDNA template, gene-specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to untreated control cells using the 2-ΔΔCt method.
-
Luciferase Reporter Gene Assay for ARE Activity
This assay provides a highly sensitive and quantitative measure of Nrf2-mediated transcriptional activation of the Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T).
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an ARE promoter and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment: Treat the transfected cells with different concentrations of fumarates.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the luminescence produced by both the ARE-driven luciferase and the control luciferase using a luminometer and specific substrates.
-
-
Data Analysis:
-
Normalize the ARE-luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity compared to untreated control cells.
-
Conclusion
Dimethyl this compound and diroximel this compound are effective oral therapies for relapsing MS that exert their primary therapeutic effects through the activation of the Nrf2 pathway by their common active metabolite, monomethyl this compound. While their efficacy is considered equivalent due to bioequivalence, DRF offers a significant advantage in terms of gastrointestinal tolerability due to its unique metabolic byproduct profile. For researchers, the choice between these compounds in in vitro studies may depend on the specific research question, with DMF potentially offering a more potent, albeit less specific, activation of the Nrf2 pathway. Understanding the distinct characteristics of each this compound-based therapy is crucial for both clinical decision-making and for advancing our knowledge of their intricate molecular mechanisms.
cross-species comparison of fumarate metabolism and signaling
For Researchers, Scientists, and Drug Development Professionals
Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," with pleiotropic effects on cellular function. Its accumulation, due to genetic alterations or pharmacological intervention, can profoundly impact cellular processes ranging from metabolic reprogramming to epigenetic regulation and stress responses. This guide provides a comparative overview of this compound metabolism and signaling across different species, offering insights for researchers in basic science and drug development.
This compound Metabolism: A Conserved Hub with Species-Specific Nuances
This compound is primarily generated in the mitochondrial matrix by the enzyme succinate (B1194679) dehydrogenase, which oxidizes succinate. It is then converted to malate (B86768) by this compound hydratase (FH). However, this compound is also produced in the cytosol through the urea (B33335) cycle and the purine (B94841) nucleotide cycle[1][2]. While the core enzymatic reactions are conserved, the regulation and subcellular localization of the enzymes can differ across species.
In most eukaryotes, including mammals and yeast, fumarase exists in both mitochondrial and cytosolic isoforms[2][3]. The mitochondrial form is essential for the TCA cycle, while the cytosolic form partakes in amino acid metabolism and, as more recent research suggests, the DNA damage response[4][5]. Interestingly, in some tissues like the rat brain, fumarase activity is almost exclusively mitochondrial[3]. Prokaryotes like Escherichia coli possess multiple classes of fumarases (Class I and Class II), which exhibit different sensitivities to environmental conditions and play distinct roles in metabolism and stress responses[6][7].
Comparative Enzyme Kinetics of Fumarase
The efficiency of this compound conversion is determined by the kinetic properties of fumarase. Below is a summary of the Michaelis constant (Km) and maximum velocity (Vmax) for fumarase from various species, highlighting the diversity in enzyme activity.
| Species | Source | Substrate | K_m (mM) | V_max (μM/min/mg) | Reference |
| Escherichia coli (FumA) | Recombinant | This compound | 0.22 | - | [5] |
| Escherichia coli (FumB) | Recombinant | This compound | 0.23 | - | [5] |
| Pelotomaculum thermopropionicum | Purified | This compound | 0.48 | 827 | [8] |
| Thermus thermophilus | Immobilized | This compound | 1.7 | - | [2] |
| Pig | Heart | This compound | 0.005 | - | [8] |
| Human | Recombinant | This compound | 0.02 | - | [8] |
| Rat | Liver | This compound | 0.02 | - | [8] |
| Chicken | Heart | This compound | 0.04 | - | [8] |
Note: V_max values are often reported in different units and under varying assay conditions, making direct comparison challenging. "-" indicates data not specified in the cited source in a comparable unit.
Intracellular this compound Concentrations
The basal concentration of this compound varies significantly across species and is tightly regulated. Dysregulation, often due to FH deficiency, can lead to dramatic increases in intracellular this compound levels.
| Species/Cell Type | Condition | Intracellular this compound Concentration | Reference |
| Escherichia coli | Wild-type | ~3-fold lower than highly persistent mutants | [9] |
| Escherichia coli | Highly persistent mutants | Elevated | [9] |
| Saccharomyces cerevisiae | Glucose-limited chemostat (pH 3.0) | Dependent on extracellular concentration | [10] |
| Mouse | Fh1-deficient MEFs | ~8–10 fmol/cell | [1] |
| Mouse | Wild-type MEFs | Undetectable by 1H MRS | [1] |
| Mouse | Adipose-specific FH knockout (WAT) | Elevated | [11] |
| Mouse | Adipose-specific FH knockout (BAT) | Elevated | [11] |
| Human | Triple negative breast cancer cells (MDA-MB-231) | ~2 mM (after injection of 0.3 g/kg this compound) | [12] |
This compound as a Signaling Molecule: Post-Translational Modification and Pathway Modulation
Elevated this compound acts as a signaling molecule primarily through a non-enzymatic post-translational modification called succination . This compound, an electrophile, reacts with the thiol group of cysteine residues in proteins to form S-(2-succino)cysteine (2SC)[1]. This irreversible modification can alter protein function, leading to widespread changes in cellular signaling.
Protein Succination Across Species
The extent of protein succination is a direct consequence of intracellular this compound levels and serves as a biomarker for mitochondrial stress[13]. Quantitative analysis of 2SC in brain tissue reveals species-specific differences.
| Species | Brain Region | 2SC Concentration (mmoles of 2SC/mol lys) | Reference |
| Mouse | Various | 0.042 - 0.079 | [13] |
| Rat | Various | 0.015 - 0.060 | [13] |
| Human | Various | 0.044 - 0.112 | [13] |
Key Signaling Pathways Modulated by this compound
This compound accumulation impacts several critical signaling pathways, most notably the Nrf2 antioxidant response and the hypoxia-inducible factor (HIF-1α) pathway.
The Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. This compound can succinate specific cysteine residues on Keap1, leading to its inactivation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE) genes, bolstering the cell's antioxidant defenses[14]. This mechanism appears to be conserved between mice and humans[10][15]. For example, dimethylthis compound (DMF), a this compound ester, has been shown to activate Nrf2 and its target genes in both human and mouse cells[7][10].
The Hypoxia-Inducible Factor (HIF-1α) Pathway
HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. This compound can act as a competitive inhibitor of PHDs, which require α-ketoglutarate as a cofactor[16]. By inhibiting PHDs, this compound stabilizes HIF-1α even in the presence of oxygen, a phenomenon known as pseudohypoxia[16]. This leads to the activation of HIF-1α target genes involved in angiogenesis, glycolysis, and other adaptive responses. This mechanism of HIF-1α stabilization by this compound has been demonstrated in human cells[16][17].
References
- 1. The emerging role of this compound as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. This compound Is Cardioprotective via Activation of the Nrf2 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ox.ac.uk [ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dependent protein composition under aerobic and anaerobic growth conditions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Persistence of Escherichia coli against Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport and metabolism of fumaric acid in Saccharomyces cerevisiae in aerobic glucose-limited chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adipose-Specific Deficiency of this compound Hydratase in Mice Protects Against Obesity, Hepatic Steatosis, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the sensitivity of 2 H MR spectroscopy measurements of [2,3-2 H2 ]this compound metabolism for detecting tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A combination of Class-I fumarases and metabolites (α-ketoglutarate and this compound) signal the DNA damage response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Mediates a Chronic Proliferative Signal in this compound Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 16. HIF overexpression correlates with biallelic loss of this compound hydratase in renal cancer: novel role of this compound in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fumarate: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical compounds are paramount for ensuring the safety of laboratory personnel and protecting the environment. Fumarate, in its various forms such as fumaric acid and its salts, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.[1] Personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Fumaric acid can cause skin, eye, and respiratory irritation.[2][3]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] A face shield may be used for tasks with a higher risk of splashing.[4] | Protects against accidental splashes, dust, and serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, PVC, neoprene).[4] A lab coat or other protective clothing is required to prevent skin contact.[1] | Prevents direct skin contact with the compound, which can cause irritation.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area.[4] For handling bulk quantities or if dust generation is unavoidable, a NIOSH-approved particle respirator (e.g., P95) should be used.[4][6] | Avoids the inhalation of dust, which can irritate the nose and throat.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[7] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6][8][9] This practice can lead to environmental contamination.[8]
Waste Segregation
Proper segregation is the first critical step in the waste disposal process.
-
Solid Waste : Collect all unused or expired this compound powder, along with contaminated materials such as gloves, lab coats, weigh boats, and spatulas. Place these items in a designated, compatible, and clearly labeled hazardous waste container.[4][8]
-
Liquid Waste : If this compound has been dissolved in a solvent, this solution must be collected in a separate, compatible liquid hazardous waste container.[1][8] Do not mix with other incompatible chemical wastes.[1]
Containerization and Labeling
-
Containers : Use only containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[8] To prevent spills, do not overfill containers; a general guideline is to fill them to no more than 90% capacity.[8]
-
Labeling : As soon as waste is added, a hazardous waste label must be affixed to the container.[8] The label must clearly state the full chemical name (e.g., "Fumaric Acid," "Vonoprazan this compound") and indicate that it is "Hazardous Waste."[4][8] Do not use abbreviations or chemical formulas.[8] The label should also list all constituents, including solvents and their estimated concentrations.[8]
Storage of Waste
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.[1][8] It is crucial to segregate incompatible wastes within this area to prevent dangerous chemical reactions.[8]
Management of Empty Containers
A container that previously held this compound is considered hazardous waste until it has been properly decontaminated.
-
Triple-Rinsing : The standard procedure is to triple-rinse the empty container with a suitable solvent.[1][8]
-
Rinsate Collection : The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[8] Collection requirements for subsequent rinses may vary depending on local regulations.[8]
Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate all non-essential personnel from the immediate spill area.[4]
-
Protect : Don the appropriate PPE, including respiratory protection, before attempting cleanup.[4]
-
Contain : Prevent the spilled material from entering drains or waterways.[9] Remove any potential ignition sources, as fine dust can form explosive mixtures with air.[2][3]
-
Clean-up : Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[4] If appropriate, moisten the material first to prevent it from becoming airborne.[3] Place the collected material into a sealed, labeled container for disposal.[4]
-
Decontaminate : Ventilate the area and thoroughly wash the spill site after the material has been collected.[2][4]
Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Professional Disposal : Arrange for collection and disposal through your institution's EHS department or a licensed professional waste disposal service.[1][8]
-
Recommended Method : The preferred method for final disposal is incineration at a permitted hazardous waste facility.[1][9] This process ensures the complete destruction of the chemical compound, preventing its entry into the environment.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the safe disposal workflow for this compound waste.
References
Essential Safety and Handling Protocols for Fumarate Compounds
This guide provides crucial safety and logistical information for the handling of fumarate compounds in a laboratory setting. Given that "this compound" can refer to various substances, including fumaric acid and its salts and esters (such as sodium this compound or dimethyl this compound), it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use. This document synthesizes best practices for handling potent pharmaceutical compounds to minimize exposure risk.
The primary objective when handling any this compound derivative is to prevent direct contact with the eyes, skin, and respiratory tract. A thorough personal protective equipment (PPE) strategy is therefore mandatory.
Recommended Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound compounds is provided below. These recommendations are based on general safety protocols for handling powdered or crystalline chemicals that can be irritating or hazardous.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[1][2] | Prevents skin contact and absorption.[1] The outer glove should be changed immediately upon contamination.[1] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Protects skin from spills and contamination.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3][4] | Protects eyes from dust particles and splashes.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator, especially when handling powders.[1][5] | Minimizes the risk of inhaling airborne particles during weighing and transfer operations.[1] |
Hazard Comparison for Specific this compound Compounds
Different this compound compounds present varying levels of risk. The following table summarizes the hazards associated with common fumarates.
| Compound Name | Key Hazards |
| Sodium this compound | Irritating to eyes, respiratory system, and skin.[6] May cause chemical conjunctivitis and delayed pulmonary edema upon inhalation.[6] |
| Dimethyl this compound | Harmful in contact with skin.[7][8][9] Causes skin irritation and may cause an allergic skin reaction.[7][8][9] Causes serious eye irritation and may cause respiratory irritation.[7][8][9] Toxic to aquatic life with long-lasting effects.[7][9] |
| Fumaric Acid | Causes eye irritation.[10] May form explosive dust-air mixtures.[10] Decomposes on heating, producing corrosive fumes.[10] |
Operational and Disposal Plans
A systematic approach is essential for minimizing exposure during the handling and disposal of this compound compounds.
Operational Plan for Safe Handling
-
Engineering Controls :
-
Ventilation : All work with solid this compound compounds should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[11][12]
-
Designated Area : Establish and clearly mark a designated area for handling fumarates, with restricted access.[1]
-
-
Handling Procedures :
-
Weighing : Use a balance inside a ventilated enclosure. Utilize anti-static weigh paper or boats to prevent powder dispersal.[1]
-
Solution Preparation : Prepare solutions in a chemical fume hood, adding the solid to the solvent slowly to prevent splashing.[1]
-
General Practices : Avoid generating dust.[6] Do not eat, drink, or apply cosmetics in the laboratory.[1]
-
-
Personal Hygiene :
-
Thoroughly wash hands with soap and water after handling and before leaving the designated work area, even after removing gloves.[1]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. Do not dispose of this compound waste down the drain or in regular trash.[13]
-
Waste Segregation :
-
Containerization and Labeling :
-
Storage :
-
Final Disposal :
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][11] Seek medical attention if irritation develops or persists.[11]
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air immediately.[6] If breathing is difficult, give oxygen.[6] Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[6]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound compounds, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ICSC 1173 - FUMARIC ACID [inchem.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. benchchem.com [benchchem.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
